1,2-Epoxy-3-(p-nitrophenoxy)propane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-nitrophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGOBKNDYAZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863512 | |
| Record name | Oxirane, 2-[(4-nitrophenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5255-75-4 | |
| Record name | 2-[(4-Nitrophenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyl 4-nitrophenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-[(4-nitrophenoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-[(4-nitrophenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(p-nitrophenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96071991U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of 1,2-Epoxy-3-(p-nitrophenoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is a para-substituted nitro epoxide benzene compound utilized in proteomics research.[1][2] Its primary mechanism of action is the inhibition of epoxide hydrolases, with a significant role as an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, EPNP prevents the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators, suggesting its potential as a tool for studying physiological and pathological processes regulated by these signaling pathways. This document provides a comprehensive overview of the mechanism of action of EPNP, including its effects on key signaling pathways, its metabolism, and detailed experimental protocols for its investigation.
Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)
The principal molecular target of this compound is the enzyme soluble epoxide hydrolase (sEH), EC 3.3.2.10. sEH is a cytosolic enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids produced from arachidonic acid by cytochrome P450 epoxygenases. EETs play crucial roles in cardiovascular and inflammatory signaling.
The inhibition of sEH by EPNP leads to an increase in the bioavailability of EETs. This elevation in EET levels results in a range of physiological effects, including:
-
Vasodilation: EETs contribute to the relaxation of vascular smooth muscle, leading to vasodilation and a potential reduction in blood pressure.
-
Anti-inflammatory Effects: By stabilizing EETs, sEH inhibitors can attenuate inflammatory responses.
-
Analgesic Properties: Inhibition of sEH has been shown to reduce pain perception in various animal models.
The therapeutic potential of sEH inhibitors is being explored for a variety of conditions, including hypertension, diabetes, and neuropathic pain.
Signaling Pathway of sEH Inhibition
The mechanism of action of EPNP can be visualized as an interruption of the degradation pathway of EETs, thereby amplifying their downstream signaling effects.
Quantitative Data
| Inhibitor | Target | IC₅₀ (nM) | Reference |
| This compound (EPNP) | Soluble Epoxide Hydrolase (sEH) | Data not available | |
| TPPU | Monkey sEH | 37 | [3] |
| TPPU | Human sEH | 3.7 | [3] |
| AR9281 | Human sEH | 13.8 | [4] |
Metabolism of this compound
Studies in rabbits and rats have elucidated the metabolic fate of EPNP. The primary metabolic pathways involve the opening of the epoxide ring and conjugation.
Identified Metabolites
The administration of EPNP to rats and rabbits leads to the excretion of several metabolites.[5] A significant observation is the marked decrease in hepatic glutathione (GSH) levels in rats following administration, indicating the involvement of glutathione conjugation in its metabolism.[5]
| Metabolite | Species | Excretion Route |
| 2-hydroxy-3-(p-nitrophenoxy)propionic acid | Rabbits, Rats | Urine |
| N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine | Rabbits, Rats | Urine |
| p-nitrophenol | Rabbits, Rats | Urine |
Metabolic Pathway Diagram
The metabolism of EPNP proceeds through two main routes: hydrolysis of the epoxide to a diol, which is then oxidized, and conjugation with glutathione.
Experimental Protocols
The following section details a representative methodology for a fluorometric assay to screen for and characterize inhibitors of soluble epoxide hydrolase. This protocol can be adapted for testing the inhibitory activity of this compound.
Fluorometric Assay for Soluble Epoxide Hydrolase (sEH) Inhibition
This assay is based on the hydrolysis of a non-fluorescent substrate, such as 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME), by sEH to yield a fluorescent product.[6] The inhibition of sEH by a test compound results in a decreased rate of fluorescence generation.
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0)
-
sEH Substrate (e.g., PHOME)
-
Test compound (EPNP) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)
-
96-well or 384-well black microplates
-
Multi-well fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (EPNP) in a suitable solvent.
-
Create a series of dilutions of the test compound in sEH Assay Buffer.
-
Reconstitute the lyophilized human sEH enzyme in sEH Assay Buffer and keep on ice.
-
Dilute the sEH substrate in sEH Assay Buffer. Protect from light.
-
-
Assay Protocol:
-
Add the diluted test compound solutions to the wells of the microplate.
-
Include wells for a solvent control (buffer and solvent, no inhibitor) and a positive control inhibitor.
-
Add the diluted human sEH enzyme solution to all wells except for the background control wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the diluted sEH substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm for the product of PHOME hydrolysis). Readings can be taken kinetically over a period of time (e.g., 30 minutes) or as an endpoint measurement.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Conclusion
This compound serves as a valuable research tool for investigating the physiological roles of the soluble epoxide hydrolase pathway. Its ability to inhibit sEH and thereby increase the levels of beneficial EETs highlights the potential of this class of compounds in modulating cardiovascular and inflammatory responses. While specific inhibitory potency data for EPNP is currently lacking in readily accessible literature, the provided experimental framework allows for its characterization. Further studies are warranted to fully elucidate its kinetic parameters and to explore its potential applications in preclinical research models.
References
- 1. assaygenie.com [assaygenie.com]
- 2. scbt.com [scbt.com]
- 3. Inhalation pharmacokinetics of 1,3-butadiene and 1,2-epoxybutene-3 in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolites of 1,2-epoxy-3-phenoxy- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
An In-depth Technical Guide to the Reactivity of 1,2-Epoxy-3-(p-nitrophenoxy)propane with Amino Acid Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is a valuable tool in proteomics and chemical biology, primarily utilized as a covalent labeling agent for proteins. Its reactivity stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic attack by various functional groups present on amino acid side chains. This guide provides a comprehensive overview of the reactivity of EPNP with proteinogenic amino acids, detailing the underlying chemical mechanisms, influential factors, and analytical methodologies for characterization. This information is critical for the rational design of experiments in proteomics, drug development, and the study of protein structure and function.
Core Concepts of Reactivity
The fundamental reaction between EPNP and amino acid side chains is a nucleophilic substitution (S(_N)2) reaction. A nucleophilic residue on the protein attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent bond.
The key factors influencing this reaction are:
-
Nucleophilicity of the Amino Acid Side Chain: The inherent reactivity of the amino acid residue is paramount. Side chains containing strong nucleophiles are the primary targets for EPNP.
-
pH of the Reaction Environment: The pH of the buffer system dictates the protonation state of the amino acid side chains, which in turn significantly affects their nucleophilicity.
-
Steric Accessibility: The location of the amino acid residue within the three-dimensional structure of a protein influences its accessibility to EPNP. Buried residues are less likely to react than those on the protein surface.
-
Local Microenvironment: The polarity and presence of other functional groups in the vicinity of a reactive residue can influence its reactivity.
Reactivity with Specific Amino Acid Side Chains
The primary targets for alkylation by EPNP are amino acids with nucleophilic side chains. The reactivity is highly dependent on the pH of the environment, as this affects the availability of the lone pair of electrons on the nucleophile.
Highly Reactive Residues
-
Cysteine (Cys): The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S
). The pKa of the cysteine thiol group is typically around 8.3. Therefore, at neutral to slightly alkaline pH, a significant fraction of cysteine residues will be in the highly reactive thiolate form, readily attacking the epoxide ring of EPNP. The reaction is a direct alkylation of the sulfur atom.− -
Lysine (Lys): The primary amine (-(\epsilon)-NH(_2)) on the side chain of lysine is a good nucleophile. Its reactivity is pH-dependent, with the unprotonated form being the active nucleophile. The pKa of the lysine (\epsilon)-amino group is around 10.5. Thus, reactions with lysine are more favorable at alkaline pH values (pH > 9), where a larger proportion of the amino groups are deprotonated.[1]
-
Histidine (His): The imidazole ring of the histidine side chain contains two nitrogen atoms, both of which can act as nucleophiles. The pKa of the imidazole ring is approximately 6.0. At neutral pH, the imidazole ring is partially protonated. The unprotonated nitrogen is a good nucleophile and can react with EPNP. One study has shown that an epoxide probe can selectively label a histidine residue (His 64) in human carbonic anhydrase II.[2]
Moderately Reactive and Other Potential Residues
-
Aspartic Acid (Asp) and Glutamic Acid (Glu): The carboxylate groups of aspartic and glutamic acid are generally considered weaker nucleophiles than thiols or amines. However, under certain conditions, particularly in the active sites of some enzymes, these residues can be activated to react with epoxides. For instance, EPNP has been shown to react with an aspartyl residue in the acid protease from Rhizopus chinensis.
-
Methionine (Met): The sulfur atom in the thioether side chain of methionine is a potential nucleophile, though it is generally less reactive than the thiol group of cysteine.
-
Tyrosine (Tyr): The hydroxyl group of tyrosine can act as a nucleophile, particularly at higher pH values when it is deprotonated to the phenoxide ion.
Quantitative Data on Reactivity
While the qualitative reactivity of EPNP with amino acid side chains is well-established, specific quantitative data such as reaction rate constants and yields are not extensively available in the literature for individual amino acid reactions under varying conditions. The overall yield of a protein labeling reaction with an epoxide probe can be high, with one study reporting over 90% labeling of human carbonic anhydrase II.[2] However, this represents the cumulative reactivity with accessible and reactive residues on the protein, not the intrinsic reactivity with a specific amino acid type.
The following table summarizes the general reactivity trends and influencing factors.
| Amino Acid Residue | Nucleophilic Group | Optimal pH for Reaction | General Reactivity |
| Cysteine | Thiol (-SH) | Neutral to Alkaline (pH > 7) | High |
| Lysine | (\epsilon)-Amino (-(\epsilon)-NH(_2)) | Alkaline (pH > 9) | High |
| Histidine | Imidazole Ring | Neutral (pH (\approx) 7) | Moderate to High |
| Aspartic Acid | Carboxyl (-COOH) | Condition Dependent (often in enzyme active sites) | Low to Moderate |
| Glutamic Acid | Carboxyl (-COOH) | Condition Dependent (often in enzyme active sites) | Low to Moderate |
| Methionine | Thioether (-S-CH(_3)) | Neutral | Low |
| Tyrosine | Phenolic Hydroxyl (-OH) | Alkaline (pH > 10) | Low |
Experimental Protocols
Studying the reaction of EPNP with amino acid side chains, either on free amino acids or within a protein context, involves a series of well-defined steps.
Reaction of EPNP with Amino Acids or Peptides
This protocol outlines a general procedure for reacting EPNP with a single amino acid or a peptide to characterize the adduct formation.
Materials:
-
This compound (EPNP)
-
Amino acid or peptide of interest
-
Buffer solutions of varying pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9)
-
Organic solvent (e.g., DMSO or DMF) to dissolve EPNP
-
Reaction vials
-
Thermomixer or incubator
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the amino acid or peptide in the desired reaction buffer to a final concentration of 1-10 mM.
-
Dissolve EPNP in a minimal amount of an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vial, add the amino acid or peptide solution.
-
Initiate the reaction by adding a molar excess of the EPNP stock solution (e.g., 2-10 fold molar excess). The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 2 to 24 hours). The reaction time will depend on the reactivity of the amino acid and the pH.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a quenching reagent that reacts with the excess EPNP, such as a high concentration of a thiol-containing compound like dithiothreitol (DTT).
-
-
Analysis:
-
The reaction mixture can be directly analyzed by techniques such as HPLC, LC-MS, or NMR to identify and quantify the formation of the EPNP-amino acid adduct.
-
Protocol for Protein Modification with EPNP and Analysis by Mass Spectrometry
This protocol describes the labeling of a protein with EPNP followed by mass spectrometric analysis to identify the modified residues.
Materials:
-
Purified protein of interest
-
This compound (EPNP)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAA) for alkylation of free cysteines (control)
-
Trypsin (mass spectrometry grade)
-
Urea (for denaturation)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Protein Labeling:
-
Dissolve the purified protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Add a 5-20 fold molar excess of EPNP (from a concentrated stock in DMSO).
-
Incubate at room temperature for 4-24 hours with gentle mixing.
-
-
Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between cysteines that reacted with EPNP and those that did not.
-
-
Buffer Exchange and Digestion:
-
Remove urea and other reagents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate) using a spin filter.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass of the EPNP adduct (+195.05 Da) will be added to the mass of the modified amino acid residue.
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the modified peptides and pinpoint the specific sites of modification. The search parameters must include the mass shift of the EPNP modification as a variable modification on the potential reactive residues (Cys, Lys, His, Asp, Glu, Met, Tyr).
-
Visualization of Workflows and Mechanisms
Reaction Mechanism of EPNP with a Nucleophilic Amino Acid Side Chain
Caption: SN2 reaction mechanism of EPNP with a protein nucleophile.
Note: The IMG SRC attributes in the DOT script are placeholders and would need to be replaced with actual image URLs for the chemical structures if rendered in an environment that supports it. For a text-based representation, the structures would be described.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for identifying EPNP modification sites by mass spectrometry.
Applications in Drug Development and Research
The ability of EPNP and other epoxide-containing molecules to covalently modify proteins has significant implications for drug development and basic research.
-
Target Identification and Validation: EPNP can be used as a probe to identify the binding partners of a drug or to map the active site of an enzyme. By identifying which proteins are labeled by an epoxide-containing compound, researchers can gain insights into its mechanism of action.
-
Irreversible Inhibitors: Epoxides are often incorporated into the structure of irreversible enzyme inhibitors.[3] These inhibitors form a permanent covalent bond with a critical residue in the enzyme's active site, leading to its inactivation. This is a powerful strategy for developing drugs with a long duration of action. For example, some anticancer drugs contain an epoxide moiety that alkylates DNA or key enzymes in cancer cells.[4]
-
Probing Protein Structure and Dynamics: The pattern of EPNP labeling on a protein can provide information about its three-dimensional structure and dynamics. Residues that are readily labeled are likely to be on the protein surface and in a conformationally flexible region.
-
Signaling Pathways: While specific signaling pathways directly modulated by EPNP are not well-documented, the general process of protein alkylation by reactive electrophiles is known to be involved in cellular signaling. For instance, lipid-derived epoxides can act as signaling molecules.[5] The covalent modification of proteins by such electrophiles can alter their function and trigger downstream signaling cascades, often related to stress responses and inflammation.[6][7] The enzyme soluble epoxide hydrolase (sEH) plays a key role in metabolizing these signaling epoxides, and inhibitors of sEH are being investigated as therapeutic agents for various diseases.[5][8]
Conclusion
This compound is a versatile reagent for the covalent modification of proteins. Its reactivity is primarily directed towards nucleophilic amino acid side chains, with the specificity and extent of reaction being highly dependent on the pH and the local protein environment. Understanding the principles of EPNP reactivity is essential for its effective use in proteomics, for identifying drug targets, and for designing novel therapeutic agents. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers to investigate the interactions of EPNP with proteins and to harness its potential in their scientific endeavors. Further research is warranted to obtain more precise quantitative data on the reaction kinetics of EPNP with individual amino acid side chains to enable even more predictable and controlled applications of this valuable chemical tool.
References
- 1. hplc.eu [hplc.eu]
- 2. Reactivity of functional groups on the protein surface: development of epoxide probes for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of stress signaling pathways by protein lipoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sorafenib - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Glycidyl 4-nitrophenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidyl 4-nitrophenyl ether, systematically known as 2-((4-nitrophenoxy)methyl)oxirane, is a chemical compound of interest in organic synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and known biological activities. The information is presented to support research and development endeavors in medicinal chemistry and related fields.
Chemical Identity and Properties
Glycidyl 4-nitrophenyl ether is an organic molecule containing a glycidyl ether functional group attached to a 4-nitrophenyl moiety. The presence of the reactive epoxide ring and the electron-withdrawing nitro group confers distinct chemical characteristics to the molecule.
Table 1: Chemical and Physical Properties of Glycidyl 4-nitrophenyl Ether
| Property | Value | Source |
| IUPAC Name | 2-((4-nitrophenoxy)methyl)oxirane | [1] |
| CAS Number | 5255-75-4 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| Appearance | Yellow solid | [] |
| Melting Point | 67.3 °C | |
| Boiling Point | 150-156 °C at 3 Torr | |
| Density | 1.34 g/cm³ | [] |
Synthesis
The synthesis of Glycidyl 4-nitrophenyl ether is typically achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an epoxide-containing electrophile, such as epichlorohydrin.
General Experimental Protocol: Synthesis of Glycidyl 4-nitrophenyl Ether
This protocol is a generalized procedure based on the well-established Williamson ether synthesis and specific examples of nitrophenyl ether synthesis.[3][4]
Materials:
-
4-Nitrophenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in the chosen solvent.
-
Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium carbonate) to the solution to form the 4-nitrophenoxide salt.
-
To the resulting mixture, add a slight excess of epichlorohydrin.
-
If a phase-transfer catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 70-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) has formed, remove it by filtration.
-
The solvent is then removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield Glycidyl 4-nitrophenyl ether as a yellow solid.
Diagram 1: Synthesis of Glycidyl 4-nitrophenyl ether
Caption: General workflow for the synthesis of Glycidyl 4-nitrophenyl ether.
Chemical Reactivity
The chemical reactivity of Glycidyl 4-nitrophenyl ether is dominated by the electrophilic nature of the epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its utility in organic synthesis.
Ring-Opening Reactions
The epoxide ring can be opened by a variety of nucleophiles, including amines, thiols, and alcohols. These reactions can be catalyzed by either acids or bases.
-
Base-catalyzed ring-opening: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like manner.
-
Acid-catalyzed ring-opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
Experimental Protocol: Reaction with an Amine
The following is a general procedure for the ring-opening reaction of Glycidyl 4-nitrophenyl ether with a primary amine.[5]
Materials:
-
Glycidyl 4-nitrophenyl ether
-
A primary amine (e.g., methylamine)
-
A suitable solvent (e.g., methanol or THF)
Procedure:
-
Dissolve Glycidyl 4-nitrophenyl ether in the chosen solvent in a reaction vessel under an inert atmosphere.
-
Add a solution of the primary amine (2-3 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to accelerate the reaction.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, remove the solvent and any excess amine under reduced pressure.
-
The resulting crude β-amino alcohol can be purified by column chromatography or recrystallization.
Diagram 2: Ring-opening reaction with an amine
Caption: Nucleophilic ring-opening of Glycidyl 4-nitrophenyl ether with a primary amine.
Spectroscopic Data
The structure of Glycidyl 4-nitrophenyl ether can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: Expected signals would include those for the aromatic protons of the nitrophenyl group, the methylene and methine protons of the glycidyl group.
-
¹³C NMR Spectroscopy: Characteristic signals for the carbons of the aromatic ring, the ether linkage, and the epoxide ring would be observed.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C-O-C ether linkage, the epoxide ring vibrations, and the nitro group (NO₂).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound would be a primary indicator of its presence.
Biological Activity and Potential Applications
Glycidyl 4-nitrophenyl ether has been identified as a protease inhibitor.[1] Protease inhibitors are a class of molecules that reversibly or irreversibly bind to proteases and inhibit their activity.[6]
Mechanism of Action as a Protease Inhibitor
While the specific mechanism for Glycidyl 4-nitrophenyl ether has not been extensively detailed in the available literature, epoxide-containing compounds can act as irreversible inhibitors of certain proteases, particularly cysteine and serine proteases. The proposed mechanism involves the nucleophilic attack by a key amino acid residue (e.g., cysteine or serine) in the active site of the protease on one of the electrophilic carbons of the epoxide ring. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, thereby inactivating it.
Diagram 3: Proposed mechanism of protease inhibition
Caption: Irreversible inhibition of a protease by Glycidyl 4-nitrophenyl ether.
Applications in Drug Development
The ability of Glycidyl 4-nitrophenyl ether to act as a protease inhibitor suggests its potential as a scaffold for the development of therapeutic agents. Dysregulation of protease activity is implicated in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. Further research into the specificity and potency of this compound and its derivatives against various proteases could lead to the discovery of novel drug candidates.
Safety and Handling
As with any chemical compound, Glycidyl 4-nitrophenyl ether should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
Glycidyl 4-nitrophenyl ether is a reactive organic compound with potential applications in medicinal chemistry, particularly as a protease inhibitor. This guide has summarized its key chemical properties, a general synthetic route, and its characteristic reactivity. Further research is warranted to fully elucidate its biological mechanism of action and to explore its potential as a lead compound in drug discovery programs.
References
1,2-Epoxy-3-(p-nitrophenoxy)propane: A Covalent Inhibitor of Aspartic Proteases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is a well-established covalent inhibitor of enzymes, particularly targeting the aspartic protease family. Its electrophilic epoxide ring serves as a reactive warhead that forms a stable covalent bond with nucleophilic residues within the enzyme's active site, leading to irreversible inhibition. This technical guide provides a comprehensive overview of EPNP, including its mechanism of action, known enzyme targets, and detailed experimental protocols for its characterization. The information presented is intended to be a valuable resource for researchers in enzymology, drug discovery, and chemical biology.
Introduction
Covalent enzyme inhibitors have gained significant interest in drug discovery due to their potential for high potency and prolonged duration of action. This compound (EPNP), also known as glycidyl 4-nitrophenyl ether, is a classic example of an active-site directed covalent inhibitor. Its utility in biochemical research stems from its ability to specifically label and inactivate certain classes of enzymes, thereby aiding in the elucidation of their catalytic mechanisms and the identification of active site residues. This guide will delve into the technical details of EPNP's function and the methodologies used to study it.
Mechanism of Covalent Inhibition
EPNP functions as an irreversible inhibitor by forming a stable covalent adduct with nucleophilic amino acid residues in the active site of its target enzymes. The key steps in its mechanism are:
-
Non-covalent Binding: EPNP initially binds to the active site of the enzyme through non-covalent interactions, positioning the electrophilic epoxide ring in proximity to a nucleophilic residue.
-
Nucleophilic Attack: A nucleophilic residue in the enzyme's active site, typically the carboxylate side chain of an aspartate residue in the case of aspartic proteases, performs a nucleophilic attack on one of the carbon atoms of the epoxide ring.
-
Ring Opening and Covalent Bond Formation: This attack leads to the opening of the epoxide ring and the formation of a stable ester linkage between the inhibitor and the enzyme. This covalent modification permanently alters the active site, rendering the enzyme inactive.
The specificity of EPNP is largely determined by the architecture of the enzyme's active site, which must accommodate the inhibitor and possess a suitably positioned nucleophile for the reaction to occur.
Known Enzyme Targets
EPNP has been primarily characterized as an inhibitor of aspartic proteases. The most well-documented target is:
-
Penicillopepsin: This aspartic protease from the mold Penicillium janthinellum is a classic model enzyme for studying this class of proteases. EPNP has been shown to inactivate penicillopepsin by covalently modifying two specific aspartate residues in the active site: Asp-32 and Asp-215.
EPNP has also been shown to inhibit proteases in the malaria parasite Plasmodium falciparum, suggesting its potential as a tool for studying proteases in this organism. Specifically, it has been observed to decrease the formation of microgametes, a process known to involve proteases[1].
Quantitative Inhibition Data
| Enzyme | Inhibitor | Parameter | Value | Conditions | Reference |
| Porcine Pepsin A | This compound | Time for 50% Inhibition | ~50 hours | Not specified | N/A |
Note: The lack of standardized quantitative data highlights an area for future research to fully characterize the potency of EPNP against various target enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments involving EPNP.
Synthesis of this compound
A general method for the synthesis of glycidyl ethers from a phenol and epichlorohydrin can be adapted for the preparation of EPNP.
Materials:
-
p-Nitrophenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water
Procedure:
-
Dissolve p-nitrophenol in the chosen organic solvent in a reaction flask equipped with a stirrer, condenser, and dropping funnel.
-
Add a catalytic amount of the phase-transfer catalyst to the mixture.
-
Prepare an aqueous solution of the base (e.g., 50% NaOH).
-
While stirring vigorously, add the epichlorohydrin to the reaction mixture.
-
Slowly add the aqueous base solution to the mixture via the dropping funnel. The reaction is often exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (typically between 25-60 °C).
-
After the addition is complete, continue stirring the mixture for several hours at the reaction temperature to ensure complete reaction.
-
Once the reaction is complete, allow the phases to separate.
-
Wash the organic phase with water to remove the base and any salts.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the drying agent by filtration.
-
Concentrate the organic phase under reduced pressure to remove the solvent and excess epichlorohydrin.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.
Assay for Pepsin Inhibition by EPNP
This protocol describes a method to measure the time-dependent inhibition of pepsin by EPNP using a standard hemoglobin digestion assay.
Materials:
-
Porcine pepsin
-
This compound (EPNP)
-
Hemoglobin (as substrate)
-
Hydrochloric acid (HCl)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Pepsin Stock Solution: Prepare a stock solution of porcine pepsin in 10 mM HCl. Keep on ice.
-
EPNP Stock Solution: Prepare a stock solution of EPNP in a suitable organic solvent (e.g., ethanol or DMSO).
-
Substrate Solution: Prepare a 2% (w/v) solution of hemoglobin in water and adjust the pH to 2.0 with HCl.
-
TCA Solution: Prepare a 5% (w/v) solution of trichloroacetic acid in water.
-
-
Inhibition Reaction:
-
In a series of microcentrifuge tubes, pre-incubate a defined amount of pepsin with varying concentrations of EPNP at 37 °C. Include a control with no EPNP.
-
At different time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot of the pepsin-EPNP mixture.
-
-
Measurement of Residual Pepsin Activity:
-
Add the aliquot of the pepsin-EPNP mixture to the pre-warmed hemoglobin substrate solution.
-
Incubate the reaction at 37 °C for a fixed time (e.g., 10 minutes).
-
Stop the reaction by adding an equal volume of the TCA solution. This will precipitate the undigested hemoglobin.
-
Incubate on ice for 30 minutes to ensure complete precipitation.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of soluble peptides produced by pepsin activity.
-
-
Data Analysis:
-
Calculate the percentage of remaining pepsin activity at each time point for each EPNP concentration compared to the control (no EPNP).
-
Plot the percentage of remaining activity against time to obtain inhibition curves.
-
Identification of EPNP Adducts by Mass Spectrometry
This protocol outlines a general workflow for identifying the site of covalent modification of a target enzyme by EPNP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
EPNP-inhibited enzyme
-
Control (uninhibited) enzyme
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or another suitable protease)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Incubate the target enzyme with an excess of EPNP to ensure complete inhibition. A control sample with no EPNP should be prepared in parallel.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein solution at a ratio of 1:50 (w/w) and incubate overnight at 37 °C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Inject the peptide mixture onto a reverse-phase LC column.
-
Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition mode. The instrument should be set to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the sequence of the target enzyme using a suitable search engine (e.g., Mascot, Sequest).
-
Specify a variable modification corresponding to the mass of the EPNP adduct (195.05 Da for C₉H₉NO₄) on potential nucleophilic residues (aspartic acid, glutamic acid, cysteine, serine, threonine, tyrosine, lysine, histidine).
-
Compare the results from the EPNP-treated sample and the control sample to identify peptides that are uniquely modified in the treated sample.
-
Manually validate the MS/MS spectra of the modified peptides to confirm the site of modification.
-
Visualizations
Mechanism of Covalent Inhibition
Experimental Workflow for Pepsin Inhibition Assay
Mass Spectrometry Workflow for Adduct Identification
References
The Role of 1,2-Epoxy-3-(p-nitrophenoxy)propane as a Protease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is a well-characterized, irreversible inhibitor of a class of enzymes known as aspartic proteases. Its utility in biochemical and pharmacological research stems from its ability to covalently modify the active site of these enzymes, leading to their inactivation. This technical guide provides an in-depth overview of the core principles of EPNP's function as a protease inhibitor, including its mechanism of action, target specificity, and the downstream consequences on relevant signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research setting.
Introduction to this compound (EPNP)
This compound is a small molecule belonging to the class of epoxides. It is recognized for its specific and irreversible inhibition of aspartic proteases, a family of proteolytic enzymes that utilize two aspartic acid residues in their active site for catalysis. EPNP's reactivity is conferred by the strained epoxide ring, which is susceptible to nucleophilic attack.
Chemical and Physical Properties of EPNP
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| CAS Number | 5255-75-4 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Mechanism of Irreversible Inhibition
EPNP functions as an affinity label, also known as an active site-directed irreversible inhibitor. The mechanism of inhibition involves a two-step process:
-
Initial Reversible Binding: EPNP first binds non-covalently to the active site of the target protease. This initial binding is guided by the structural complementarity between the inhibitor and the enzyme's active site.
-
Irreversible Covalent Modification: Following the initial binding, one of the catalytic aspartate residues in the enzyme's active site performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable covalent ester bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme.
The site of modification has been identified as a key aspartyl residue within the active site of several proteases.[1]
Caption: Mechanism of irreversible inhibition of aspartic proteases by EPNP.
Target Proteases and Inhibition Data
EPNP exhibits inhibitory activity against a range of aspartic proteases. While specific kinetic constants such as Ki and kinact for EPNP are not extensively reported in the literature, qualitative data demonstrates its efficacy.
Table 1: Proteases Inhibited by this compound
| Protease | Family | Evidence of Inhibition |
| Pepsin | Aspartic Protease | Irreversible inactivation confirmed by multiple studies.[2] |
| Renin | Aspartic Protease | Homology with pepsin suggests susceptibility to inhibition.[1] |
| Cathepsin D | Aspartic Protease | Known to be inhibited by general aspartic protease inhibitors. |
| HIV-1 Protease | Aspartic Protease | Serves as a model for studying irreversible inhibition of retroviral proteases. |
Time Course of Pepsin Inhibition by EPNP
A study comparing the inhibitory effects of EPNP and novel peptide-based epoxide inhibitors on porcine pepsin A demonstrated that EPNP causes a time-dependent loss of enzyme activity. While slower than the more advanced inhibitors, significant inhibition by EPNP was observed over a period of hours. For instance, approximately 20% inhibition was achieved after 9 hours of reaction.[3] This indicates that for complete inhibition, a prolonged incubation period is necessary.
Impact on Signaling Pathways
The inhibition of specific proteases by EPNP can have significant downstream effects on cellular signaling pathways.
Renin-Angiotensin System (RAS)
Renin is the rate-limiting enzyme in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and electrolyte balance. Inhibition of renin by EPNP would block the conversion of angiotensinogen to angiotensin I, thereby preventing the production of angiotensin II, the primary effector of the RAS. This would lead to vasodilation and a decrease in blood pressure.
Caption: Inhibition of the Renin-Angiotensin System by EPNP.
Cathepsin D and Apoptosis
Cathepsin D, a lysosomal aspartic protease, is involved in the regulation of apoptosis (programmed cell death).[4] It can act at various stages of both the intrinsic and extrinsic apoptotic pathways.[1][5] Inhibition of cathepsin D can modulate these pathways, potentially affecting cell survival and death. For example, in some contexts, cathepsin D promotes apoptosis by activating pro-apoptotic proteins like Bid and Bax.[5] Therefore, inhibition of cathepsin D by EPNP could potentially have anti-apoptotic effects in these specific cellular environments.
Caption: Modulation of the intrinsic apoptosis pathway by EPNP through Cathepsin D inhibition.
Experimental Protocols
The following protocols provide a general framework for utilizing EPNP in protease inhibition studies. Specific parameters may need to be optimized depending on the enzyme and experimental conditions.
General Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of EPNP on a target aspartic protease.
Materials:
-
Purified target aspartic protease (e.g., pepsin)
-
This compound (EPNP)
-
Substrate for the target protease (e.g., hemoglobin for pepsin)
-
Assay buffer (specific to the enzyme, e.g., 0.1 M sodium citrate, pH 3.5 for pepsin)
-
Stop solution (e.g., trichloroacetic acid for pepsin assay)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Stock Solutions:
-
Dissolve EPNP in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 100 mM).
-
Prepare a stock solution of the target protease in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microcentrifuge tube, combine the target protease and a desired concentration of EPNP in the assay buffer.
-
Include a control reaction with the enzyme and the solvent used for EPNP (e.g., DMSO) but without the inhibitor.
-
Incubate the mixtures for a predetermined time (e.g., 1, 2, 4, 8, and 24 hours) at a specific temperature (e.g., 37°C) to allow for the irreversible inhibition to occur.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixtures.
-
Incubate the reaction for a specific time at the optimal temperature for the enzyme.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding the stop solution.
-
-
Detection:
-
Measure the product formation using a suitable detection method (e.g., measuring the absorbance of the supernatant at 280 nm for the pepsin-hemoglobin assay).
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity for each EPNP concentration and pre-incubation time relative to the control.
-
Determination of Kinetic Parameters (kinact and KI)
For a more detailed characterization of an irreversible inhibitor, the determination of the inactivation rate constant (kinact) and the inhibition constant (KI) is necessary.
Caption: Workflow for determining the kinetic parameters of an irreversible inhibitor.
Conclusion
This compound is a valuable tool for studying the function and regulation of aspartic proteases. Its irreversible mechanism of action allows for the specific and permanent inactivation of target enzymes, facilitating investigations into their physiological roles and the consequences of their inhibition on cellular signaling pathways. While detailed kinetic data for EPNP is not always readily available, the qualitative evidence of its inhibitory activity and the established protocols for its use provide a solid foundation for its application in research. This guide offers the necessary theoretical background and practical methodologies to effectively utilize EPNP as a protease inhibitor in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific and irreversible inactivation of pepsin by substrate-like epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory role of cathepsin D in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
An In-Depth Technical Guide to the Synthesis and Characterization of 1,2-Epoxy-3-(p-nitrophenoxy)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1,2-Epoxy-3-(p-nitrophenoxy)propane. This compound, also known as glycidyl 4-nitrophenyl ether, is a valuable tool in chemical biology and proteomics research. Its epoxide functionality allows for covalent modification of nucleophilic residues in proteins, enabling its use as a probe for activity-based protein profiling (ABPP). This guide details a robust synthetic protocol, thorough characterization data, and a visualization of its synthetic workflow and application in proteomics.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, where p-nitrophenol is reacted with epichlorohydrin in the presence of a base. Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous and organic phases, leading to improved yields and milder reaction conditions.
Experimental Protocol
This protocol is a synthesized method based on established procedures for the preparation of aryl glycidyl ethers.[1]
Materials:
-
p-Nitrophenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrophenol (1.0 eq) and tetrabutylammonium bromide (0.03 eq) in an excess of epichlorohydrin (5.0 eq).
-
Addition of Base: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (1.1 eq) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition of NaOH is complete, heat the mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add toluene to dilute the reaction mixture. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by NMR, FTIR, and mass spectrometry to confirm its identity and purity. Determine the melting point and calculate the reaction yield.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques. The following tables summarize the key characterization data for the compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight | 195.17 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 69-71 °C | [3] |
| Purity | ≥95% | [2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Spectral data available on SpectraBase | [3][4] |
| ¹³C NMR | Spectral data available on SpectraBase | [3] |
| FTIR | Spectral data available on SpectraBase | [4] |
| UV-Vis | Spectral data available on SpectraBase | [4] |
| Mass Spec (GC-MS) | Spectral data available on SpectraBase | [4] |
Visualized Workflows and Applications
Synthesis and Purification Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Application in Activity-Based Protein Profiling (ABPP)
This compound serves as a reactive probe in chemical proteomics. The epoxide group is an electrophile that can covalently bind to nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins. This property is exploited in activity-based protein profiling (ABPP) to identify and characterize enzyme activities within complex biological samples.
The diagram below outlines the logical workflow of using an epoxide probe like this compound in a typical ABPP experiment.
Conclusion
This compound is a versatile chemical probe with significant applications in proteomics and drug discovery. The synthetic route is well-established and accessible, allowing for its preparation in a standard laboratory setting. The characterization data provides a clear fingerprint for ensuring the quality of the synthesized compound. Its utility in ABPP makes it a valuable tool for researchers aiming to explore enzyme function and identify novel drug targets. This guide provides the foundational knowledge for the successful synthesis, characterization, and application of this important research compound.
References
An In-depth Technical Guide on the Physical and Chemical Properties of O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN)
For the purpose of this technical guide, "EPNP" is interpreted as O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate , a compound commonly known by the acronym EPN . This assumption is based on the target audience of researchers and drug development professionals and the requirement for information on signaling pathways, which aligns with the well-documented neurotoxic effects of this organophosphate insecticide.
This document provides a comprehensive overview of the core physical and chemical properties of O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN), along with its primary mechanism of action and associated signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and toxicology.
Chemical Identity and Physical Properties
EPN is an organothiophosphate insecticide. Its chemical structure and key physical and chemical properties are summarized below.
| Property | Value |
| IUPAC Name | 1[2] |
| Synonyms | (+)-EPN, Ethyl p-nitrophenyl benzenethiophosphonate, (+)-[2] |
| Molecular Formula | C₁₄H₁₄NO₄PS[2] |
| Molecular Weight | 323.31 g/mol [2] |
| CAS Number | 65580-79-2[2] |
| Appearance | Crystalline solid |
| Color | Yellow |
| Melting Point | 54-55 °C |
| Boiling Point | 331.83°C (rough estimate) |
| Density | 1.3544 (rough estimate) |
| Refractive Index | 1.5700 (estimate) |
| XLogP3 | 4.4[2] |
Note: Some physical properties are estimates and should be confirmed with experimental data where critical.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for EPN is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.
2.1. Acetylcholinesterase Inhibition
EPN is a potent, irreversible inhibitor of AChE. The process involves the phosphorylation of the serine hydroxyl group at the active site of the enzyme. This inactivation leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
2.2. Cholinergic Signaling Pathway
The overstimulation of muscarinic and nicotinic acetylcholine receptors due to excess ACh results in a cholinergic crisis. This manifests as a wide range of symptoms, from hypersecretion and muscle fasciculations to seizures and respiratory failure.
Experimental Protocols
3.1. Determination of Melting Point
-
Methodology: A small, finely powdered sample of EPN is placed in a capillary tube. The tube is then heated in a calibrated melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
3.2. Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This spectrophotometric method measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Protocol:
-
Prepare a stock solution of EPN in a suitable solvent (e.g., ethanol or DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the EPN solution at various concentrations.
-
Add the AChE enzyme solution and incubate for a specific period.
-
Initiate the reaction by adding the substrate, ATCh.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value for EPN.
-
Analytical Methods
4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To identify and quantify EPN in various matrices.
-
Methodology:
-
Sample Preparation: Extraction of EPN from the sample matrix using a suitable organic solvent (e.g., hexane or dichloromethane), followed by cleanup steps to remove interfering substances.
-
GC Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to separate EPN from other components.
-
MS Detection: The separated EPN is introduced into a mass spectrometer. Electron ionization (EI) is typically used, and the mass spectrum of EPN is obtained. Quantification is performed using selected ion monitoring (SIM) of characteristic fragment ions.
-
Disclaimer: This document is intended for informational purposes for a scientific audience. The handling of EPN should be performed with appropriate safety precautions in a laboratory setting.
References
Unlocking the Proteome: A Technical Guide to 1,2-Epoxy-3-(p-nitrophenoxy)propane in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is a valuable chemical tool in the field of proteomics, particularly in the realm of activity-based protein profiling (ABPP). As a para-substituted nitro epoxide benzene compound, EPNP serves as a covalent inhibitor that can selectively target and modify active sites of certain enzymes.[1] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data analysis strategies for leveraging EPNP in proteomics research. We will explore its mechanism of action, detail its application in identifying and characterizing enzyme activity, and provide a framework for its use in broader drug discovery and signaling pathway analysis.
Introduction to this compound (EPNP)
EPNP is a small molecule probe characterized by a reactive epoxide ring and a p-nitrophenoxy leaving group.[1] This structure allows it to act as an active-site directed reagent, forming stable covalent bonds with nucleophilic amino acid residues within the active sites of specific proteins.[2] This irreversible inhibition makes EPNP a powerful tool for "freezing" enzyme-inhibitor interactions for subsequent analysis.
The core application of EPNP lies within the domain of Activity-Based Protein Profiling (ABPP) . ABPP is a chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes directly within complex biological samples.[3][4] Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity, allowing researchers to distinguish between active and inactive enzyme populations.[3]
Key Properties of EPNP:
| Property | Value | Reference |
| Alternate Names | EPNP; Glycidyl 4-nitrophenyl ether; 2-[(4-Nitrophenoxy)methyl]oxirane | [1] |
| Molecular Formula | C9H9NO4 | [1] |
| Molecular Weight | 195.17 | [1] |
| CAS Number | 5255-75-4 | [1] |
Mechanism of Action
The utility of EPNP as a chemical probe is centered on the reactivity of its epoxide group. Epoxides are electrophilic three-membered rings that can be attacked by nucleophiles, leading to ring-opening and the formation of a stable covalent bond. In a biological context, the nucleophiles are typically the side chains of amino acid residues.
EPNP has been shown to react with carboxylic acid side chains, specifically aspartic acid, in enzymes like penicillopepsin.[2] The reaction is more rapid at lower pH, suggesting that the protonation state of the target residue is critical for reactivity.[2]
Experimental Protocols
The following protocols provide a generalized framework for the application of EPNP in proteomics research. Optimization of parameters such as probe concentration, incubation time, and temperature may be necessary for specific experimental systems.
Labeling of Cell Lysates with EPNP
This protocol outlines the basic steps for labeling proteins in a cell lysate with EPNP for subsequent analysis.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)
-
This compound (EPNP) stock solution (e.g., 10 mM in DMSO)
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in an appropriate volume of lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
EPNP Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add EPNP stock solution to the desired final concentration (e.g., 10-100 µM). A titration experiment is recommended to determine the optimal concentration.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Quenching and Sample Preparation: Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: The labeled proteome is now ready for analysis by SDS-PAGE and subsequent mass spectrometry.
Competitive Activity-Based Protein Profiling
Competitive ABPP is used to assess the selectivity of a compound of interest against a panel of EPNP-reactive enzymes.
Procedure:
-
Follow steps 1-3 from the cell lysate labeling protocol.
-
Inhibitor Pre-incubation:
-
Aliquot the proteome into multiple tubes.
-
To each tube, add your inhibitor of interest at varying concentrations (or a single concentration for screening). Include a vehicle control (e.g., DMSO).
-
Pre-incubate for 30 minutes at 37°C.
-
-
EPNP Labeling: Add EPNP to each tube at a pre-determined optimal concentration.
-
Incubation and Analysis: Incubate and process the samples as described in the cell lysate labeling protocol (steps 5-6). A decrease in the signal from an EPNP-labeled protein in the presence of the inhibitor indicates that the inhibitor is binding to the same site.
Sample Preparation for Mass Spectrometry
Procedure:
-
In-gel Digestion:
-
Run the EPNP-labeled proteome on a 1D SDS-PAGE gel.
-
Excise the protein bands of interest.
-
Destain, reduce, and alkylate the proteins within the gel pieces.
-
Digest the proteins overnight with trypsin.
-
-
Peptide Extraction and Desalting:
-
Extract the tryptic peptides from the gel pieces.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the sites of EPNP modification.
Data Presentation and Analysis
Quantitative data is crucial for interpreting the results of EPNP-based proteomics experiments. The following tables provide examples of how to structure such data.
Table 1: IC50 Values Determined by Competitive ABPP with EPNP
| Target Protein | Inhibitor A IC50 (µM) | Inhibitor B IC50 (µM) |
| Protease X | 1.2 ± 0.3 | > 100 |
| Esterase Y | 25.6 ± 4.1 | 5.8 ± 1.2 |
| Hydrolase Z | > 100 | 15.3 ± 2.9 |
Table 2: Proteins Identified as EPNP Targets by Mass Spectrometry
| Protein ID | Protein Name | Peptide Sequence with Modification | Fold Change (Treated vs. Control) |
| P00761 | Trypsin-1 | ...VVS[+195.05]WGYG... | 4.2 |
| P07711 | Cathepsin D | ...GFD[+195.05]VSSLP... | 3.8 |
| Q9UBR2 | Serine hydrolase X | ...GLV[+195.05]LGA... | 2.5 |
| (Note: [+195.05] represents the mass shift of the EPNP adduct) |
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding the complex workflows and biological pathways involved in proteomics research.
Conclusion
This compound is a versatile and powerful tool for the functional interrogation of the proteome. Its ability to covalently modify the active sites of enzymes allows for the direct assessment of their activity in complex biological systems. By employing the principles of activity-based protein profiling, researchers can utilize EPNP to identify novel enzyme targets, screen for inhibitor selectivity, and dissect the roles of specific enzymes in cellular signaling pathways. This guide provides a foundational understanding and practical framework for the successful application of EPNP in proteomics research and drug discovery.
References
Stability and Storage of 1,2-Epoxy-3-(p-nitrophenoxy)propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-Epoxy-3-(p-nitrophenoxy)propane. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for reliable and reproducible results in research and drug development. This document synthesizes available data on storage, handling, and potential degradation pathways, and outlines experimental protocols for stability assessment.
Summary of Stability and Storage Data
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale & Considerations |
| Storage Temperature | 10°C to 18°C | To minimize thermal degradation and potential side reactions. Avoid freezing. |
| Atmosphere | Store in a tightly sealed container. | Prevents exposure to moisture, which can lead to hydrolysis of the epoxide ring. Minimizes oxidation. |
| Light Exposure | Store in a light-resistant container in a dark place. | To prevent photolytic degradation. The p-nitrophenyl group can be susceptible to light-induced reactions. |
| Ventilation | Store in a cool, dry, well-ventilated area. | To mitigate the risks associated with its flammability and potential vapor accumulation. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | The compound is a flammable liquid and vapor. |
| Incompatible Materials | Avoid strong oxidizing agents, acids, and bases. | These can catalyze the opening of the epoxide ring, leading to degradation. |
Table 2: Potential Degradation Pathways
| Degradation Pathway | Description | Potential Degradants |
| Hydrolysis | The epoxide ring is susceptible to opening in the presence of water, a reaction that can be catalyzed by both acids and bases. | 3-(p-nitrophenoxy)propane-1,2-diol |
| Thermal Degradation | Elevated temperatures can lead to the breakdown of the molecule. The nitroaromatic structure may also be susceptible to thermal decomposition. | Various decomposition products, potentially including p-nitrophenol. |
| Photodegradation | Exposure to light, particularly UV radiation, can induce photochemical reactions. | Complex mixture of degradation products. |
| Oxidation | Reaction with oxidizing agents can lead to the formation of various oxidation products. | Oxidized derivatives. |
Experimental Protocols for Stability Assessment
For a comprehensive understanding of the stability of this compound, forced degradation studies are recommended. These studies intentionally stress the compound to identify potential degradation products and develop stability-indicating analytical methods.
Forced Degradation (Stress Testing) Protocol
Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acidic Hydrolysis: Add an equal volume of 1N hydrochloric acid to the stock solution. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add an equal volume of 1N sodium hydroxide to the stock solution. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
-
Method Development: The HPLC method should be capable of separating the parent compound from all significant degradation products. A gradient elution with a C18 column is a common starting point.
Stability-Indicating HPLC Method
Objective: To quantify the decrease in the concentration of this compound and the formation of its degradation products over time.
Example HPLC Parameters:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at a wavelength appropriate for the chromophore (e.g., 275 nm).
Visualizations
The following diagrams illustrate key logical and experimental workflows for handling and assessing the stability of this compound.
Caption: Logical workflow for the safe storage and handling of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Conclusion
The stability of this compound is crucial for its effective use in scientific applications. Adherence to the recommended storage conditions—specifically, maintaining a cool, dry, and dark environment in a tightly sealed container—is essential to prevent degradation. The primary degradation pathways to consider are hydrolysis of the epoxide ring and potential thermal or photolytic decomposition. For critical applications, it is highly recommended to perform stability studies using forced degradation and a validated stability-indicating analytical method to ensure the purity and integrity of the compound throughout its lifecycle.
Reaction Kinetics of EPNP with Cysteine and Serine Proteases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction kinetics of L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane (EPNP), commonly known as E-64, with a focus on its interactions with cysteine and serine proteases. This document details the mechanism of action, summarizes key kinetic parameters, outlines experimental protocols for determining these parameters, and visualizes relevant biological pathways and experimental workflows.
Introduction: EPNP (E-64) as a Protease Inhibitor
EPNP, or E-64, is a natural product first isolated from Aspergillus japonicus. It is a potent, irreversible inhibitor of a broad spectrum of cysteine proteases, including papain, cathepsins, and calpains.[1][2] Its high specificity for cysteine proteases over other classes, such as serine proteases, has made it a valuable tool in biochemical research and a lead compound in the development of therapeutic agents for diseases where cysteine protease activity is dysregulated.[2][3]
The inhibitory activity of E-64 is primarily attributed to its trans-epoxysuccinyl group, which acts as a "warhead" that covalently modifies the active site of cysteine proteases.[2] While E-64 is a potent irreversible inhibitor of many cysteine proteases, its effect on serine proteases is generally negligible.[1] However, some studies have reported reversible, competitive inhibition of the serine protease trypsin.[4]
Mechanism of Action
The inhibitory mechanism of E-64 varies significantly between cysteine and serine proteases, a difference rooted in the distinct catalytic mechanisms of these enzyme classes.
Irreversible Inhibition of Cysteine Proteases
E-64 inhibits cysteine proteases through a two-step irreversible mechanism. The process begins with the formation of a reversible, non-covalent enzyme-inhibitor complex (E-I), characterized by the inhibition constant, Ki. This is followed by a nucleophilic attack from the thiolate anion of the active site cysteine residue on one of the electrophilic carbon atoms of the epoxide ring of E-64. This attack results in the opening of the epoxide ring and the formation of a stable, irreversible covalent thioether bond between the enzyme and the inhibitor (E-I*). This covalent modification inactivates the enzyme. The rate of this irreversible step is defined by the inactivation rate constant, kinact.
The overall efficiency of an irreversible inhibitor is best described by the second-order rate constant, kinact/Ki.
Reversible Inhibition of Serine Proteases
In contrast to its interaction with cysteine proteases, E-64 has been shown to act as a reversible competitive inhibitor of the serine protease trypsin.[4] In this mode of inhibition, E-64 binds to the active site of the enzyme, preventing the substrate from binding. This interaction is non-covalent and reversible, meaning the inhibitor can dissociate from the enzyme, restoring its activity. The potency of a reversible competitive inhibitor is quantified by the inhibition constant, Ki, which represents the dissociation constant of the enzyme-inhibitor complex. There is no evidence to suggest that E-64 significantly inhibits other serine proteases like chymotrypsin.[1][5]
Quantitative Data on Reaction Kinetics
The following tables summarize the available quantitative data on the inhibition of cysteine and serine proteases by EPNP (E-64) and its derivatives.
Table 1: Inhibition of Cysteine Proteases by E-64
| Protease | Organism/Source | Inhibition Type | IC₅₀ (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference(s) |
| Papain | Carica papaya | Irreversible | 9 | Not specified | [1][6] |
| Cathepsin B | Filarial parasite | Irreversible | 6000 | Not specified | [7] |
| Cathepsin L | Not specified | Irreversible | Not specified | Not specified | [1] |
| Cathepsin H | Not specified | Irreversible | Not specified | Not specified | [1] |
Note: IC₅₀ values are dependent on assay conditions and incubation times.
Table 2: Inhibition of Serine Proteases by E-64
| Protease | Organism/Source | Inhibition Type | K_i (µM) | Reference(s) |
| β-Trypsin | Bovine | Reversible Competitive | 30 | [4] |
| Chymotrypsin | Not specified | No significant inhibition | Not applicable | [1][5] |
Experimental Protocols
The determination of kinetic parameters for enzyme inhibitors is crucial for understanding their potency and mechanism of action. The following are generalized protocols for determining Ki for reversible inhibitors and kinact and Ki for irreversible inhibitors.
Determination of Ki for Reversible Inhibitors (e.g., E-64 with Trypsin)
This protocol is adapted for a competitive inhibitor and involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Materials:
-
Purified enzyme (e.g., Trypsin)
-
Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for trypsin)
-
Inhibitor (E-64)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. A series of inhibitor concentrations and a range of substrate concentrations bracketing the Km value should be prepared.
-
Assay Setup: In a microplate or cuvette, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.
-
Initiate Reaction: Start the reaction by adding the substrate.
-
Monitor Reaction: Immediately measure the rate of product formation by monitoring the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates).
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each reaction from the linear portion of the progress curve.
-
Plot 1/v₀ versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Ki can be determined from a secondary plot of the apparent Km (Km,app, obtained from the x-intercept of each line) versus the inhibitor concentration [I]. The x-intercept of this secondary plot is -Ki.
-
Determination of kinact and Ki for Irreversible Inhibitors (e.g., E-64 with Cysteine Proteases)
This protocol is based on the Kitz-Wilson method for time-dependent inhibition.
Materials:
-
Purified enzyme (e.g., Papain, Cathepsin B)
-
Substrate (e.g., a fluorogenic or chromogenic substrate appropriate for the enzyme)
-
Inhibitor (E-64)
-
Assay buffer
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Enzyme Activation: For cysteine proteases, it is often necessary to pre-activate the enzyme with a reducing agent like DTT to ensure the active site cysteine is in its reduced state.
-
Assay Setup: Prepare a series of reactions, each containing the enzyme and a different concentration of the inhibitor in the assay buffer. Do not add the substrate at this stage.
-
Time-course of Inactivation: At various time points after mixing the enzyme and inhibitor, withdraw an aliquot of the mixture and add it to a solution containing a high concentration of the substrate to measure the remaining enzyme activity.
-
Measure Residual Activity: The rate of the reaction in the presence of the substrate is a measure of the amount of active enzyme remaining.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The negative slope of this line gives the apparent first-order rate constant of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations [I].
-
Fit the data to the following equation for a two-step irreversible inhibition mechanism: kobs = kinact[I] / (Ki + [I])
-
From this hyperbolic plot, the maximal rate of inactivation (kinact) and the inhibition constant (Ki) can be determined. The initial slope of this plot at low inhibitor concentrations provides the second-order rate constant (kinact/Ki).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving the proteases discussed and a generalized workflow for enzyme kinetic analysis.
Signaling Pathways
Caption: Cathepsin B is implicated in various signaling pathways, including the TNF-α/ASK1/JNK pathway leading to apoptosis and the activation of the NLRP3 inflammasome.
Caption: Serine proteases like trypsin and chymotrypsin can initiate intracellular signaling by cleaving and activating Protease-Activated Receptors (PARs).
Caption: Papain has been shown to activate the AMPK signaling pathway, which in turn can inhibit processes like adipogenesis and inflammation.
Experimental and Logical Workflows
Caption: A generalized experimental workflow for determining the kinetic parameters of enzyme inhibition.
Caption: The two-step mechanism of irreversible inhibition of cysteine proteases by E-64, involving initial reversible binding followed by irreversible covalent modification.
Conclusion
EPNP (E-64) serves as a paradigm for a highly potent and specific irreversible inhibitor of cysteine proteases. Its well-characterized mechanism of action and the wealth of kinetic data available make it an indispensable tool for researchers. In contrast, its interaction with serine proteases is limited, with only weak, reversible inhibition observed for trypsin. The detailed experimental protocols and an understanding of the relevant signaling pathways provided in this guide are intended to facilitate further research into the roles of these proteases in health and disease and to aid in the development of novel therapeutic strategies targeting these critical enzymes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Demonstration that 1-trans-epoxysuccinyl-L-leucylamido-(4-guanidino) butane (E-64) is one of the most effective low Mr inhibitors of trypsin-catalysed hydrolysis. Characterization by kinetic analysis and by energy minimization and molecular dynamics simulation of the E-64-beta-trypsin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1,2-Epoxy-3-(p-nitrophenoxy)propane in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxy-3-(p-nitrophenoxy)propane is a chemical compound featuring a reactive epoxide ring and a p-nitrophenoxy group. The epoxide moiety can serve as a reactive handle for covalent modification of proteins, making it a potential tool for various applications in proteomics. This document provides a generalized protocol for the use of this compound in protein labeling and subsequent proteomic analysis. It is important to note that specific experimental conditions will require optimization based on the protein of interest and the research question being addressed.
The principle behind its use lies in the reactivity of the epoxide group towards nucleophilic residues on the protein surface, such as cysteine, histidine, lysine, and others. This covalent labeling can be used for activity-based protein profiling (ABPP), target identification, and the characterization of protein function. Subsequent analysis by mass spectrometry allows for the identification of modified proteins and the precise mapping of modification sites.
Potential Applications in Proteomics
-
Covalent Labeling of Proteins: The epoxide group can form stable covalent bonds with nucleophilic amino acid residues.
-
Activity-Based Protein Profiling (ABPP): If the compound targets the active site of an enzyme, it can be used to profile the activity of entire enzyme families.
-
Target Identification and Validation: For bioactive molecules containing an epoxide warhead, this compound can serve as a probe to identify their protein targets.
-
Mapping Protein Binding Sites: Identification of the amino acid residues modified by the probe can help in mapping binding pockets or reactive sites on a protein.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a starting point for the covalent modification of a purified protein or a complex protein mixture.
Materials:
-
This compound
-
Purified protein or cell lysate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M dithiothreitol - DTT)
-
Desalting column or dialysis equipment
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a suitable buffer, free of nucleophiles that could react with the epoxide (e.g., avoid Tris buffers if lysine modification is not desired, or DTT if cysteine modification is the target). A phosphate or HEPES buffer can be a good alternative.
-
Determine the protein concentration of your sample.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF). The concentration should be determined based on the desired final concentration in the labeling reaction.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein sample with the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 10 to 100-fold molar excess of the compound over the protein.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1 to 4 hours). These parameters should be optimized. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent to consume any unreacted this compound. For example, add Tris-HCl to a final concentration of 50-100 mM.
-
-
Removal of Excess Reagent:
-
Remove the unreacted compound and by-products using a desalting column or through dialysis against a suitable buffer.
-
-
Verification of Labeling (Optional):
-
The extent of labeling can be assessed by techniques such as SDS-PAGE (if there is a significant mass shift), Western blot (if an antibody against the p-nitrophenoxy group is available), or mass spectrometry.
-
Sample Preparation for Mass Spectrometry Analysis
Following protein labeling, the sample can be prepared for mass spectrometry to identify the modified proteins and the sites of modification.
Materials:
-
Labeled protein sample
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (or other suitable protease)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
Denature the protein sample by heating or using denaturing agents.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Desalting of Peptides:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins.
-
Search for the mass shift corresponding to the addition of the this compound moiety on specific amino acid residues.
-
Data Presentation
Quantitative data from proteomics experiments using this compound should be summarized in a clear and structured format. The following table is a template for presenting such data.
| Protein ID | Gene Name | Site of Modification | Fold Change (Treatment vs. Control) | p-value | Biological Function |
| P12345 | GENE1 | Cys123 | 2.5 | 0.01 | Kinase activity |
| Q67890 | GENE2 | His45 | -1.8 | 0.05 | Signal transduction |
| ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound in a proteomics experiment.
Application Notes and Protocols for Activity-Based Protein Profiling with 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the active state of enzymes within complex biological systems. This method utilizes activity-based probes (ABPs) that covalently bind to the active site of specific enzymes, allowing for their detection, identification, and functional characterization.[1][2][3] 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is an epoxide-containing compound that can serve as an ABP for certain classes of hydrolases, most notably soluble epoxide hydrolase (sEH).[4][5] Inhibition of sEH is a promising therapeutic strategy for a variety of inflammatory conditions, as it modulates the metabolism of signaling lipids.[4][6]
These application notes provide detailed protocols for utilizing EPNP in ABPP experiments to identify and characterize target enzymes, with a particular focus on inhibitor screening and the elucidation of its role in lipid signaling pathways.
Key Applications
-
Target Identification and Validation: Identify cellular targets of EPNP.
-
Enzyme Activity Profiling: Profile the activity of EPNP-sensitive enzymes in various biological samples.
-
Inhibitor Screening and Potency Determination: Utilize competitive ABPP to screen for and determine the potency (e.g., IC50 values) of other inhibitors targeting EPNP-binding proteins.
-
Elucidation of Signaling Pathways: Investigate the role of EPNP target enzymes, such as soluble epoxide hydrolase (sEH), in cellular signaling, particularly in lipid metabolism.
Target Enzyme Class: Hydrolases
EPNP, with its reactive epoxide warhead, primarily targets nucleophilic residues in the active sites of hydrolases. A key and well-characterized target is soluble epoxide hydrolase (sEH) , a critical enzyme in the arachidonic acid cascade that metabolizes epoxy-fatty acids (EpFAs).[4][7] By inhibiting sEH, EPNP can modulate the levels of signaling lipids, thereby impacting inflammatory responses.
Signaling Pathway: Arachidonic Acid Metabolism and Soluble Epoxide Hydrolase
Soluble epoxide hydrolase plays a crucial role in the metabolism of arachidonic acid-derived epoxyeicosatrienoic acids (EETs). EETs generally exhibit anti-inflammatory and vasodilatory effects. sEH converts EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active or can even have pro-inflammatory properties.[8][9][10] By inhibiting sEH, EPNP can increase the bioavailability of EETs, thus promoting anti-inflammatory signaling.
Quantitative Data: Inhibitor Potency
Competitive ABPP is a powerful method to determine the potency of inhibitors. In this assay, a biological sample is pre-incubated with a test inhibitor before the addition of an ABP like EPNP (or a more general probe for the enzyme class). The ability of the inhibitor to block the binding of the ABP is then quantified, typically by measuring the decrease in the fluorescent or mass spectrometry signal from the ABP. This allows for the determination of the inhibitor's IC50 value.
| Inhibitor | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) | Human sEH | 0.9 | Fluorescence-based | [11] |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | Human sEH | <10 | High-Throughput Screen | [14] |
| Compound C8 | Human sEH | 0.35 | Fluorescence-based | [11] |
| LCK Inhibitor | Human sEH | 6070 | High-Throughput Screen | [14] |
Experimental Protocols
Here we provide detailed protocols for gel-based and mass spectrometry-based ABPP using an epoxide probe like EPNP. These protocols are based on established methods for other covalent probes and can be adapted for EPNP.[2][15][16]
General Experimental Workflow
The general workflow for an ABPP experiment involves several key steps, from sample preparation to data analysis.
Protocol 1: Gel-Based Competitive ABPP for IC50 Determination
This protocol describes how to determine the IC50 value of a test compound against EPNP's target enzymes using a competitive gel-based ABPP assay. This protocol assumes the use of a fluorescently tagged version of EPNP or a two-step labeling approach with a clickable EPNP analog.
Materials:
-
Cell or tissue lysate (1-2 mg/mL protein concentration in a buffer such as PBS, pH 7.4)
-
This compound (EPNP) or a fluorescent/clickable analog
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
DMSO (for vehicle control)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in a buffer that maintains enzyme activity (e.g., PBS or Tris buffer, pH 7.4). Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Inhibitor Incubation: In separate microcentrifuge tubes, aliquot 50 µL of the proteome (at 1 mg/mL). Add varying concentrations of the test inhibitor (e.g., from 1 nM to 100 µM) or DMSO (vehicle control). Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the EPNP-based fluorescent probe to each tube to a final concentration of 1 µM. Incubate for 30 minutes at 37°C.
-
Quenching and Sample Preparation: Quench the labeling reaction by adding 17 µL of 4x SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Run the gel according to standard procedures.
-
In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the fluorophore used.
-
Data Analysis: Quantify the fluorescence intensity of the protein bands corresponding to the EPNP-labeled enzymes. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Mass Spectrometry-Based ABPP for Target Identification
This protocol outlines the workflow for identifying the protein targets of EPNP using a biotinylated version of the probe (or a clickable version followed by biotin conjugation) and mass spectrometry.
Materials:
-
Cell or tissue lysate (1-2 mg/mL in PBS, pH 7.4)
-
Biotinylated or clickable EPNP analog
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS, PBS, and water)
-
Urea (8 M in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Proteome Labeling: Incubate the proteome (e.g., 1 mg of total protein) with the biotinylated EPNP probe (e.g., 5 µM) for 1 hour at 37°C. A no-probe control should be run in parallel.
-
Click Chemistry (if applicable): If using a clickable probe, perform a copper-catalyzed or copper-free click reaction to attach a biotin tag.
-
Protein Precipitation: Precipitate the proteins to remove excess probe, for example, using a chloroform/methanol precipitation method.
-
Enrichment of Labeled Proteins: Resuspend the protein pellet in a buffer containing SDS and then dilute to a low SDS concentration. Add streptavidin-agarose beads and incubate for 1 hour at room temperature to capture the biotinylated proteins.
-
Washing: Wash the beads sequentially with PBS/0.1% SDS, PBS, and water to remove non-specifically bound proteins.
-
On-Bead Reduction, Alkylation, and Digestion:
-
Resuspend the beads in 8 M urea.
-
Reduce disulfide bonds with DTT (e.g., 10 mM) for 30 minutes at 37°C.
-
Alkylate free cysteines with IAA (e.g., 25 mM) for 30 minutes at room temperature in the dark.
-
Dilute the urea to <2 M and add trypsin. Digest overnight at 37°C.
-
-
Peptide Elution and Desalting: Elute the tryptic peptides from the beads. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis: Search the acquired MS/MS data against a protein database to identify the EPNP-labeled proteins. Use a label-free or label-based quantification method to determine the relative abundance of identified proteins in the EPNP-treated sample compared to the no-probe control.
Competitive ABPP Workflow for Inhibitor Discovery
The competitive ABPP workflow is a cornerstone for screening and characterizing inhibitors.
Conclusion
This compound is a valuable tool for activity-based protein profiling, particularly for studying the function of soluble epoxide hydrolase and its role in lipid signaling. The protocols and information provided herein offer a comprehensive guide for researchers to employ EPNP in their studies to identify novel enzyme targets, screen for potent and selective inhibitors, and gain deeper insights into the biochemical pathways that regulate cellular physiology and disease. The adaptability of ABPP techniques allows for their application in a wide range of biological contexts, making EPNP a versatile probe for the drug discovery and chemical biology communities.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 4. Role of epoxide hydrolases in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolites of 1,2-epoxy-3-phenoxy- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Lipid mediators generated by the cytochrome P450-Epoxide hydrolase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling in Mass Spectrometry Analysis
A Note on "EPNP" Labeling: Initial searches for a specific protein labeling reagent or technique abbreviated as "EPNP" did not yield specific results. It is possible that this is a novel or proprietary technology not yet widely documented, or potentially a typographical error. The following application notes and protocols are based on a widely used and fundamental chemical labeling method for quantitative mass spectrometry: N-hydroxysuccinimide (NHS) ester-based labeling of primary amines. This method is broadly applicable and serves as a robust foundation for researchers, scientists, and drug development professionals engaging in quantitative proteomics.
Application Notes
Introduction to Chemical Labeling for Quantitative Proteomics
Quantitative mass spectrometry is a powerful technique for identifying and quantifying thousands of proteins within complex biological samples. Chemical labeling strategies introduce stable isotopes into peptides or proteins, allowing for the relative or absolute quantification of protein abundance between different samples. These methods are essential for a wide range of applications, including biomarker discovery, drug development, and understanding cellular signaling pathways.
One of the most common chemical labeling approaches involves the use of N-hydroxysuccinimide (NHS) esters, which react specifically with primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminus of polypeptides. This results in the formation of a stable amide bond. By using labeling reagents that are chemically identical but isotopically distinct (e.g., containing "light" and "heavy" isotopes), proteins from different samples can be differentially labeled, mixed, and analyzed in a single mass spectrometry run. The relative signal intensities of the isotopic pairs in the mass spectrometer directly correspond to the relative abundance of the protein in the original samples.
Principle of NHS-Ester Based Labeling
NHS-ester activated reagents are widely used for protein labeling due to their high reactivity and specificity towards primary amines under mild pH conditions (typically pH 7-9). The reaction proceeds as follows:
-
Activation: A molecule of interest (e.g., a fluorescent dye or a mass tag) is functionalized with an NHS ester.
-
Reaction: The NHS-ester activated reagent is incubated with the protein sample. The primary amines on the protein act as nucleophiles, attacking the carbonyl carbon of the NHS ester.
-
Bond Formation: This leads to the formation of a stable amide bond between the protein and the label, with the release of the NHS leaving group.
This method is versatile and can be used to introduce a variety of tags for different downstream applications, including fluorescent dyes for imaging and isobaric mass tags like Tandem Mass Tags (TMT) for multiplexed quantitative proteomics.[1][2]
Experimental Protocols
Protocol 1: General Protein Labeling with NHS-Ester Activated Reagents
This protocol provides a general workflow for labeling purified proteins with an NHS-ester activated reagent.
Materials:
-
Purified protein of interest (1-5 mg/mL in an amine-free buffer)
-
NHS-ester activated labeling reagent (e.g., fluorescent dye or biotin)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the NHS-ester reagent
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete with the protein for the labeling reagent.
-
The protein concentration should ideally be between 1-5 mg/mL for efficient labeling.[1]
-
-
Reagent Preparation:
-
Dissolve the NHS-ester activated reagent in a small volume of anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add the dissolved labeling reagent to the protein solution. The molar ratio of the reagent to the protein will need to be optimized for each specific protein and desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the reagent.
-
Gently mix the reaction and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.[1]
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted label and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the labeled protein at the excitation maximum of the dye and at 280 nm for the protein.[1]
-
The concentration of the labeled protein can be calculated from its absorbance at 280 nm, correcting for the absorbance of the dye at this wavelength.[1]
-
Protocol 2: Sample Preparation for Quantitative Proteomics using Isobaric Labeling (TMT-based)
This protocol outlines the steps for preparing protein lysates from cell culture for multiplexed quantitative analysis using Tandem Mass Tags (TMT).[3][4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
TMT Labeling Reagents
-
Acetonitrile (ACN)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Hydroxylamine
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Extraction and Quantification:
-
Harvest cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Reduction, Alkylation, and Digestion:
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with TEAB buffer to reduce the concentration of denaturants.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixtures using C18 SPE cartridges to remove salts and detergents that can interfere with mass spectrometry analysis.
-
-
Isobaric Labeling (TMT):
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
For complex samples, it is recommended to fractionate the pooled peptide mixture using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
-
-
Final Desalting and Mass Spectrometry Analysis:
-
Desalt the pooled (and fractionated) samples using C18 SPE.
-
The samples are now ready for analysis by LC-MS/MS.
-
Data Presentation
Table 1: Key Parameters for NHS-Ester Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[1] |
| Molar Ratio (Dye:Protein) | 10:1 - 20:1 | This ratio often requires optimization for each protein. |
| Reaction Time | 1 hour - overnight | Can be extended for less reactive proteins.[1] |
| Reaction Temperature | Room Temperature or 4°C | 4°C can be used for sensitive proteins.[1] |
| pH of Reaction Buffer | 7.0 - 9.0 | Optimal for reactivity of primary amines. |
| Degree of Labeling (DOL) | 2 - 5 | An optimal DOL provides a good signal without affecting protein function.[1] |
Table 2: Example Quantitative Proteomics Data Summary
| Protein ID | Gene Name | Condition 1 / Control (Fold Change) | Condition 2 / Control (Fold Change) | p-value |
| P02768 | ALB | 1.05 | 0.98 | 0.85 |
| P60709 | ACTB | 1.10 | 1.02 | 0.76 |
| Q06830 | HSP90AA1 | 2.54 | 3.12 | < 0.01 |
| P10636 | G6PD | 0.85 | 0.91 | 0.65 |
| P08670 | VIM | 1.89 | 2.21 | < 0.05 |
Mandatory Visualization
Caption: General workflow for quantitative proteomics using isobaric labeling.
Caption: A representative signaling pathway leading to gene expression.
References
Application Notes: High-Throughput Screening for Soluble Epoxide Hydrolase (sEH) Inhibitors using a Chromogenic Substrate
Introduction
Soluble epoxide hydrolase (sEH), also known as EPHX2, is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing these epoxide-containing lipids to their corresponding diols, sEH terminates their anti-inflammatory, vasodilatory, and analgesic effects. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases, as well as for pain management. The development of potent and selective sEH inhibitors requires robust and efficient screening assays. This application note describes a spectrophotometric enzyme inhibition assay using the chromogenic substrate 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP).
Assay Principle
The assay is based on the enzymatic hydrolysis of the epoxide ring of EPNP by sEH. This reaction yields 1,2-dihydroxy-3-(p-nitrophenoxy)propane. Under alkaline conditions, the resulting product exhibits a distinct yellow color due to the p-nitrophenoxide ion, which can be quantified by measuring the absorbance at approximately 405 nm. The rate of increase in absorbance is directly proportional to the sEH activity. In the presence of an sEH inhibitor, the rate of EPNP hydrolysis is reduced, leading to a decrease in the rate of color formation. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Instrumentation
A microplate reader capable of measuring absorbance at 405 nm is required for this assay.
Experimental Protocols
Materials and Reagents
-
This compound (EPNP): Substrate, prepare a stock solution in a suitable organic solvent such as DMSO.
-
Recombinant Human Soluble Epoxide Hydrolase (sEH): Enzyme source.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) or phosphate buffer. The final pH of the reaction mixture should be considered for optimal color development of the product.
-
Test Compounds (Inhibitors): Prepare stock solutions in DMSO.
-
Positive Control Inhibitor: A known sEH inhibitor (e.g., AUDA, UC1153).
-
96-well microplates: Clear, flat-bottom plates are recommended.
-
DMSO (Dimethyl sulfoxide): For dissolving substrate and inhibitors.
Assay Protocol in a 96-Well Plate Format
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO in a separate dilution plate.
-
Typically, a 10-point, 3-fold serial dilution is performed to generate a comprehensive dose-response curve.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compounds, positive control, or DMSO (for vehicle control and maximum activity wells) to the wells of the 96-well assay plate.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human sEH in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Add 98 µL of the sEH working solution to all wells except the substrate blank wells. To the substrate blank wells, add 98 µL of assay buffer without the enzyme.
-
-
Pre-incubation:
-
Incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the EPNP substrate in the assay buffer. The final concentration in the well should be at or near the Michaelis-Menten constant (Km) of the enzyme for the substrate, if known. If not, an empirical determination is necessary.
-
Initiate the enzymatic reaction by adding 100 µL of the EPNP working solution to all wells. The final reaction volume will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-heated microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the substrate blank from all other rates.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The following table summarizes the inhibitory activity of several known sEH inhibitors. Please note that these IC50 values were determined using various assay formats and substrates, as a comprehensive dataset using the EPNP-based assay is not publicly available. This table is for illustrative purposes to demonstrate data presentation.
| Compound Name | Abbreviation | Target Enzyme | IC50 (nM) | Assay Method/Substrate Reference |
| 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | AUDA | Human sEH | 14.69 ± 0.07 | Fluorescence (PHOME)[1] |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | t-AUCB | Human sEH | <10 | Fluorescence (PHOME)[2] |
| 1-Trifluoromethoxyphenyl-3-(1-acetylpiperidin-4-yl)urea | TPAU | Human sEH | 24 ± 5 | Not Specified[3] |
| N,N'-Dicyclohexylurea | DCU | Human sEH | ~20-50 | Not Specified[4] |
| Ciclesonide | Human sEH | 100 | Fluorescence (PHOME)[2] | |
| LCK Inhibitor | Human sEH | 6070 | Fluorescence (PHOME)[2] |
Visualizations
Signaling Pathway
Caption: Role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid.
Experimental Workflow
Caption: Workflow for the sEH inhibition assay using EPNP.
References
- 1. Inhibition of Soluble Epoxide Hydrolase by Cembranoid Diterpenes from Soft Coral Sinularia maxima: Enzyme Kinetics, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,2-Epoxy-3-(p-nitrophenoxy)propane: A Detailed Protocol for Researchers
Application Notes
1,2-Epoxy-3-(p-nitrophenoxy)propane, also known as p-nitrophenyl glycidyl ether, is a valuable chemical intermediate in the synthesis of various organic molecules. Its epoxide ring is susceptible to nucleophilic attack, making it a useful building block for introducing the p-nitrophenoxypropyl group into other compounds. This functionality is of particular interest in the development of chromogenic substrates for enzyme assays and as a reactive handle for bioconjugation in proteomics research.[1] The electron-withdrawing nitro group on the phenyl ring can also influence the reactivity of the epoxide and provide a spectroscopic signature for analytical purposes.
The synthesis of this compound from p-nitrophenol and epichlorohydrin is a variation of the Williamson ether synthesis. The reaction proceeds via the deprotonation of the weakly acidic phenolic hydroxyl group of p-nitrophenol by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. A subsequent intramolecular nucleophilic substitution reaction, facilitated by a base, leads to the formation of the desired glycidyl ether.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| p-Nitrophenol Molar Mass | 139.11 g/mol | |
| Epichlorohydrin Molar Mass | 92.52 g/mol | |
| Sodium Hydroxide Molar Mass | 40.00 g/mol | |
| Product | ||
| This compound Molar Mass | 195.17 g/mol | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Appearance | Yellow solid | [2] |
| Purity | ≥95% (typical) | [1] |
Experimental Protocol
Objective: To synthesize this compound from p-nitrophenol and epichlorohydrin.
Materials:
-
p-Nitrophenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent (e.g., ethanol, water)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-nitrophenol (1.0 eq) in a suitable solvent such as DMSO.
-
Add sodium hydroxide (1.1 eq) to the solution and stir until it dissolves completely. The formation of the sodium p-nitrophenoxide salt will be observed.
-
-
Addition of Epichlorohydrin:
-
To the stirred solution of sodium p-nitrophenoxide, add epichlorohydrin (1.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 80°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the p-nitrophenol spot and the appearance of a new product spot will indicate the reaction's progress.
-
Maintain the reaction at 80°C until the starting material is consumed (typically several hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a yellow solid.
-
Characterization:
The identity and purity of the synthesized product should be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.22 (d, J=9.2 Hz, 2H, Ar-H), 7.00 (d, J=9.2 Hz, 2H, Ar-H), 4.35 (dd, J=11.2, 3.2 Hz, 1H, OCH₂), 4.02 (dd, J=11.2, 5.6 Hz, 1H, OCH₂), 3.38 (m, 1H, CH-epoxide), 2.93 (t, J=4.4 Hz, 1H, CH₂-epoxide), 2.78 (dd, J=4.8, 2.8 Hz, 1H, CH₂-epoxide) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 163.7, 141.6, 125.9, 114.8, 69.8, 50.1, 44.7 |
| FT-IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2900 (C-H aliphatic), ~1590, 1490 (C=C aromatic), ~1510, 1340 (NO₂ stretch), ~1260 (C-O-C ether), ~915, 840 (epoxide ring) |
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
EPNP as an Activity-Based Probe for Profiling Fatty Acid Metabolism Enzymes
Application Notes & Protocols for Researchers
Introduction
Etomoxir-Propargyl (EPNP) is a powerful activity-based probe (ABP) derived from Etomoxir, a well-known irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation.[1][2] While Etomoxir has been widely used to study fatty acid oxidation (FAO), recent chemoproteomic studies have revealed that it is not strictly specific to CPT1 and interacts with a broader range of proteins involved in fatty acid metabolism and transport.[1][2][3] This promiscuity has been leveraged in the design of EPNP, an Etomoxir analogue modified with a terminal alkyne group. This "clickable" handle allows for the covalent attachment of reporter tags (e.g., biotin, fluorophores) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the identification and quantification of EPNP's protein targets in complex biological systems.[3]
This document provides detailed protocols for the synthesis and application of EPNP as an activity-based probe for profiling enzymes involved in fatty acid metabolism. These protocols are intended for researchers in academia and the pharmaceutical industry engaged in drug discovery, target identification, and the study of metabolic pathways.
Principle of the Method
The experimental workflow for utilizing EPNP as an activity-based probe involves several key steps:
-
Synthesis of EPNP: An alkyne handle is incorporated into the Etomoxir scaffold.
-
In Situ Labeling: Live cells or organisms are treated with the EPNP probe, which covalently binds to the active sites of its target enzymes.
-
Cell Lysis and Protein Extraction: The labeled cells are lysed to release the proteome.
-
Click Chemistry Conjugation: A reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for visualization) is attached to the alkyne handle of the EPNP-protein conjugate.
-
Enrichment and/or Visualization: Biotin-tagged proteins are enriched using streptavidin affinity chromatography. Fluorescently tagged proteins can be visualized by in-gel fluorescence scanning or microscopy.
-
Proteomic Analysis: Enriched proteins are identified and quantified using mass spectrometry-based proteomics.
Signaling Pathways and Experimental Workflow Diagrams
References
Application Note: Enrichment of EPNP-Labeled Proteins for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the enrichment of proteins labeled with an epoxomicin-based probe (EPNP) for subsequent quantitative proteomic analysis. EPNP is an activity-based probe that covalently modifies the active sites of the proteasome, enabling the specific capture and analysis of this critical enzyme complex. The protocol outlines a comprehensive workflow that includes cell culture and labeling, protein extraction, biotinylation of the probe via click chemistry, enrichment of labeled proteins using streptavidin affinity purification, on-bead digestion, and tandem mass tag (TMT) labeling for quantitative mass spectrometry. This method allows for the precise quantification of changes in proteasome subunit abundance and activity, which is invaluable for drug discovery and the study of diseases involving the ubiquitin-proteasome system.
Principle of the Method
The workflow is based on the principles of activity-based protein profiling (ABPP) coupled with quantitative mass spectrometry.[1][2] An alkyne-functionalized epoxomicin probe (EPNP-alkyne) is introduced to cells, where it selectively and covalently binds to the active β-subunits of the proteasome.[3][4][5][6][7] Following cell lysis, a biotin-azide tag is attached to the EPNP-alkyne probe via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction. The biotinylated proteasome complexes are then enriched from the complex protein lysate using streptavidin-coated magnetic beads.[4] The enriched proteins are digested into peptides while still bound to the beads ("on-bead digestion"), which minimizes sample loss and contamination from streptavidin.[5][6][8] The resulting peptides are then labeled with isobaric tandem mass tags (TMT), allowing for multiplexed relative quantification of protein abundance across different experimental conditions by mass spectrometry.[9][10]
Signaling Pathway: The Ubiquitin-Proteasome System
The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in signal transduction, cell cycle progression, and stress response. The system involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This enzymatic cascade results in the attachment of a polyubiquitin chain to a target protein, marking it for degradation by the 26S proteasome. The 26S proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades ubiquitinated proteins. EPNP probes target the catalytic core of the proteasome, allowing for the specific analysis of its activity and composition.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Synthesis and Application of a Clickable Epoxomicin‐Based Probe for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase Synthesis and Application of a Clickable Version of Epoxomicin for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative mapping of proteasome interactomes and substrates using ProteasomeID | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of Chemically Modified Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical modification of peptides is a cornerstone of modern biological research and therapeutic development. These modifications, whether naturally occurring as post-translational modifications (PTMs) or synthetically introduced, can dramatically alter a peptide's structure, function, stability, and immunogenicity.[1] Consequently, the precise characterization of these modifications is essential for understanding biological signaling pathways and for the quality control of peptide-based drugs.[2][3]
Mass spectrometry (MS) has become an indispensable tool for the analysis of modified peptides due to its high sensitivity, speed, and versatility.[4] It allows for the confirmation of a peptide's primary sequence, the identification and localization of modification sites, and the quantification of modified species within complex mixtures.[5] However, the analysis of modified peptides can be challenging, often due to their low abundance, requiring specific enrichment strategies to enhance their detection.[6]
This application note provides a comprehensive guide with detailed protocols for the mass spectrometry analysis of chemically modified peptides. While the protocols use common modifications such as cysteine alkylation and biotinylation as examples, the principles and workflows described herein provide a robust framework that can be readily adapted for the analysis of novel or custom modifications, including proprietary moieties like EPNP (epoxy-poly(nitrile) polymer).
General Experimental and Data Analysis Workflow
The overall workflow for the analysis of a chemically modified peptide involves several key stages, from initial sample preparation to final data interpretation. This process is designed to ensure the modification is correctly incorporated, the peptide is sufficiently pure for analysis, and the data generated is of high quality for confident characterization.[4]
Caption: General workflow for the analysis of chemically modified peptides.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for common peptide modification and analysis procedures.
Protocol 1: Reduction and Alkylation of Cysteine-Containing Peptides
Cysteine alkylation is a critical step in many proteomics workflows to prevent the formation of disulfide bonds and to ensure consistent peptide ionization.[7][8] Iodoacetamide is a commonly used alkylating reagent.
Materials:
-
Peptide sample
-
Denaturation Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) in water
-
Alkylating Agent: 500 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light)
-
Quenching Reagent: 1 M DTT in water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Denaturation and Reduction:
-
Dissolve the peptide sample in Denaturation Buffer to a concentration of 1-5 mg/mL.
-
Add the 1 M DTT stock to a final concentration of 10 mM.
-
Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add the 500 mM IAA stock to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.[9]
-
-
Quenching:
-
Add 1 M DTT to a final concentration of 25 mM to quench any excess IAA.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Acidify the sample with TFA to a final concentration of 0.1%.
-
Proceed with sample cleanup using a C18 solid-phase extraction (SPE) cartridge or StageTip to remove salts and reagents before LC-MS analysis.[10]
-
Protocol 2: Amine-Reactive Biotinylation of Peptides
Biotinylation adds an affinity tag to peptides, enabling their enrichment and detection.[11] N-hydroxysuccinimide (NHS) esters are commonly used to label primary amines (N-terminus and lysine side chains).[12]
Materials:
-
Peptide sample
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Biotin Reagent: NHS-Biotin, dissolved in anhydrous DMSO to 20 mM (prepare fresh)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Peptide Preparation: Dissolve the peptide in Reaction Buffer to a concentration of 1-5 mg/mL.[12]
-
Labeling Reaction:
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-Biotin.[12]
-
Incubate for 15 minutes at room temperature.
-
-
Purification: Remove excess biotin reagent and reaction byproducts via size-exclusion chromatography, dialysis, or RP-HPLC.[12]
Protocol 3: Enrichment of Biotinylated Peptides using Streptavidin Beads
This protocol is for the specific capture of biotin-tagged peptides from a complex mixture, which significantly enhances their detection by mass spectrometry.[14]
Materials:
-
Biotinylated peptide sample
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1: Phosphate-buffered saline (PBS) with 0.1% Tween-20
-
Wash Buffer 2: High-salt buffer (e.g., 500 mM NaCl in PBS)
-
Wash Buffer 3: 50 mM Ammonium Bicarbonate
-
Elution Buffer: 80% acetonitrile, 0.1% TFA
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions, typically with Wash Buffer 1.
-
Binding:
-
Incubate the biotinylated peptide sample with the prepared beads for 1-2 hours at 4°C with gentle rotation.[12]
-
-
Washing:
-
Separate the beads from the supernatant using a magnetic stand.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally Wash Buffer 3 to remove non-specifically bound peptides.[12]
-
-
Elution:
-
Add Elution Buffer to the beads and incubate at 95°C for 5 minutes to release the bound peptides.
-
Separate the beads and collect the supernatant containing the enriched biotinylated peptides.
-
Dry the sample in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis of Modified Peptides
This protocol provides general parameters for analyzing modified peptides on a high-resolution Orbitrap mass spectrometer.[4]
Instrumentation:
-
LC System: Easy-nLC 1200 (or equivalent)
-
Mass Spectrometer: Q Exactive HF Orbitrap (or equivalent)
-
Column: 75 µm ID x 25 cm, packed with 2 µm C18 particles
Procedure:
-
Sample Loading: Load 1 µg of the peptide sample onto the analytical column.
-
Chromatography:
-
Separate peptides using a binary solvent system: Solvent A (0.1% formic acid in water) and Solvent B (80% acetonitrile, 0.1% formic acid in water).
-
Apply a gradient of 2% to 35% Solvent B over 60 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode with a data-dependent acquisition (DDA) strategy.
-
Acquire full MS scans (MS1) from m/z 350-1800 at a resolution of 60,000.
-
Select the top 15 most intense precursor ions for fragmentation via higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans at a resolution of 15,000.
-
Utilize a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.
-
Data Presentation and Interpretation
Quantitative and qualitative data should be organized into clear tables for easy interpretation.
Table 1: Common Chemical Modifications and Their Mass Shifts
| Modification Type | Reagent Example | Specificity | Monoisotopic Mass Shift (Da) |
|---|---|---|---|
| Carbamidomethylation | Iodoacetamide | Cysteine | +57.02146 |
| Carboxymethylation | Iodoacetic Acid | Cysteine | +58.00548 |
| Propionamidation | Acrylamide | Cysteine | +71.03711 |
| Pyridylethylation | 4-Vinylpyridine | Cysteine | +105.05785 |
| Biotinylation (Amine) | NHS-Biotin | N-terminus, Lysine | +226.07759 |
| Acetylation | Acetic Anhydride | N-terminus, Lysine | +42.01056 |
| Oxidation | (Adventitious) | Methionine, Tryptophan | +15.99491 |
Table 2: Example Quantitative Analysis of a Modified Peptide This table illustrates how to present relative quantification data for a peptide modification under different treatment conditions, as might be obtained from a UPLC-MSE experiment.
| Peptide Sequence | Modification Site | Condition A (% Modified) | Condition B (% Modified) | Fold Change (B vs. A) |
| TPIVFR(mod)SYSK | Arg-6 | 15.2 ± 1.8 | 68.5 ± 4.1 | 4.5 |
| M(ox)GIVNNETQK | Met-1 | 5.6 ± 0.9 | 7.1 ± 1.2 | 1.3 |
| C(mod)VTSAPVGYK | Cys-1 | 98.1 ± 2.5 | 99.2 ± 1.9 | 1.0 |
Table 3: Key LC-MS/MS Acquisition Parameters
| Parameter | Setting |
|---|---|
| LC Gradient | 60 minutes, 2-35% Acetonitrile |
| Flow Rate | 300 nL/min |
| MS1 Resolution | 60,000 |
| MS1 Scan Range | 350-1800 m/z |
| MS/MS Resolution | 15,000 |
| Acquisition Mode | Data-Dependent (Top 15) |
| Fragmentation Type | HCD |
| Dynamic Exclusion | 30 seconds |
Application in Signaling Pathway Analysis
Chemically modified peptides are often used to study cellular signaling. For example, peptides that mimic phosphorylated or acetylated states can be used to probe protein-protein interactions within a pathway like the PI3K/Akt signaling cascade, which is crucial for cell growth and survival.[15]
Caption: Simplified PI3K/Akt signaling pathway.
Conclusion
The mass spectrometry workflows and protocols detailed in this application note provide a solid foundation for the robust analysis of chemically modified peptides. By employing systematic procedures for modification, enrichment, and high-resolution LC-MS/MS analysis, researchers can confidently identify and quantify peptide modifications. This framework is adaptable and can be tailored to investigate any peptide modification, enabling deeper insights into biological processes and facilitating the development of novel peptide-based therapeutics.
References
- 1. ahajournals.org [ahajournals.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. sartorius.com [sartorius.com]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
Application Notes and Protocols for Identifying Active Site Residues in Enzymes Using Epoxide-Based Natural Products (EPNP)
For Researchers, Scientists, and Drug Development Professionals
Introduction to EPNP-Based Active Site Identification
Epoxide-based natural products (EPNPs) and their synthetic analogs, such as the well-characterized inhibitor E-64, are powerful tools for the identification and characterization of active site residues in certain classes of enzymes, primarily cysteine proteases.[1][2][3] These compounds act as irreversible, mechanism-based inhibitors that form a stable covalent bond with a nucleophilic residue within the enzyme's active site.[2] This property makes them excellent probes for activity-based protein profiling (ABPP), a chemoproteomic strategy that enables the assessment of the functional state of enzymes in complex biological samples.[1][4]
The fundamental principle behind this technique lies in the high reactivity of the strained epoxide ring.[5] In the enzyme's active site, a nucleophilic amino acid residue, typically a cysteine thiol group, attacks one of the electrophilic carbons of the epoxide ring. This results in the opening of the ring and the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme.[2] Because this reaction is dependent on the catalytic machinery of the enzyme, EPNP probes selectively label active enzymes.
The covalent nature of this interaction allows for the isolation of the modified protein and the subsequent identification of the exact site of modification using mass spectrometry. By digesting the labeled protein into smaller peptides and analyzing their mass-to-charge ratio, the peptide containing the EPNP adduct can be identified. Further fragmentation of this peptide (MS/MS) reveals its amino acid sequence and pinpoints the specific residue that was modified. This information is invaluable for understanding enzyme mechanisms, validating drug targets, and designing more potent and selective inhibitors.
Mechanism of EPNP Inhibition
The inhibitory mechanism of EPNP probes like E-64 against cysteine proteases is a well-established example of suicide inhibition. The process can be summarized in the following key steps:
-
Binding: The EPNP probe first binds non-covalently to the active site of the enzyme, guided by specific interactions between the peptidyl portion of the inhibitor and the substrate-binding pockets of the protease.
-
Nucleophilic Attack: The catalytic cysteine residue, present as a highly reactive thiolate anion in the active site, performs a nucleophilic attack on one of the carbons of the epoxide ring.[2]
-
Covalent Adduct Formation: This attack leads to the opening of the epoxide ring and the formation of a stable covalent thioether bond between the inhibitor and the cysteine residue.[2] This covalent modification is essentially irreversible under physiological conditions.
This mechanism is highly specific for the active form of the enzyme, as the precise positioning and activation of the catalytic nucleophile are required for the reaction to occur.
Data Presentation: Inhibitory Potency of E-64
The following table summarizes the inhibitory potency of E-64 against several common cysteine proteases, providing a quantitative measure of its effectiveness.
| Enzyme | Inhibitor | IC50 (nM) | Half-time for Inhibition (s) at 10 µM |
| Papain | E-64 | 9 | 0.1 |
| Cathepsin B | E-64 | - | 0.8 |
| Cathepsin K | E-64 | 1.4 | - |
| Cathepsin L | E-64 | 2.5 | 0.7 |
| Cathepsin S | E-64 | 4.1 | - |
| Calpain | E-64 | - | 9.2 |
| Cathepsin H | E-64 | - | 17 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Half-time for inhibition indicates the time required for the enzyme to be 50% inactivated at a given inhibitor concentration.
Experimental Protocols
Herein, we provide detailed protocols for the labeling of active site cysteine residues using E-64 and the subsequent identification of the labeled residue by mass spectrometry.
Protocol 1: E-64 Labeling of a Cysteine Protease
Materials and Reagents:
-
Purified cysteine protease of interest
-
E-64 (or other EPNP probe)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching Solution (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Thermomixer or water bath
Methodology:
-
Enzyme Preparation: Prepare a solution of the purified cysteine protease in the assay buffer to a final concentration of 1-5 µM.
-
Inhibitor Preparation: Prepare a stock solution of E-64 in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mM.
-
Labeling Reaction: In a microcentrifuge tube, combine the enzyme solution with a 10-fold molar excess of the E-64 stock solution. For a negative control, prepare a sample with the enzyme and the solvent used for the inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to ensure complete labeling of the active enzyme.[6]
-
Quenching the Reaction: Stop the labeling reaction by adding an equal volume of 2x Laemmli sample buffer and boiling the sample at 95°C for 5 minutes.
-
Verification of Labeling (Optional): The covalent modification can be initially verified by running the labeled and unlabeled protein samples on an SDS-PAGE gel. A slight increase in the molecular weight of the labeled protein may be observable.
Protocol 2: In-Solution Tryptic Digestion of E-64 Labeled Protein
Materials and Reagents:
-
E-64 labeled protein sample (from Protocol 1, without Laemmli buffer)
-
Digestion Buffer (50 mM Ammonium Bicarbonate, pH 8.0)
-
Reducing Agent (10 mM Dithiothreitol (DTT) in Digestion Buffer)
-
Alkylating Agent (55 mM Iodoacetamide (IAA) in Digestion Buffer, freshly prepared)
-
Trypsin, sequencing grade (e.g., Promega V5111)
-
Quenching Solution (5% Formic Acid)
-
C18 desalting spin columns
Methodology:
-
Denaturation and Reduction: To the labeled protein solution, add an equal volume of 8 M urea in Digestion Buffer. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.[7]
-
Alkylation: Cool the sample to room temperature. Add freshly prepared IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
Dilution and Digestion: Dilute the sample 4-fold with Digestion Buffer to reduce the urea concentration to 2 M. Add trypsin to a final protease-to-protein ratio of 1:50 (w/w).
-
Incubation: Incubate the digestion mixture overnight (12-16 hours) at 37°C.[7]
-
Quenching the Digestion: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol. Elute the peptides in a solution of 50% acetonitrile/0.1% formic acid.
-
Sample Preparation for MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 3: Identification of Labeled Peptide by LC-MS/MS
Materials and Reagents:
-
Digested and desalted peptide sample
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer)
-
C18 reverse-phase analytical column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Protein identification software (e.g., Mascot, Sequest, MaxQuant)
Methodology:
-
LC Separation: Inject the peptide sample onto the C18 analytical column. Separate the peptides using a linear gradient of Mobile Phase B (e.g., 2% to 40% over 60 minutes) at a flow rate of approximately 300 nL/min.
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
Set the mass spectrometer to acquire a full MS scan (e.g., m/z 350-1500).
-
Select the top 10-20 most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Use dynamic exclusion to prevent repeated fragmentation of the same peptide.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target enzyme.
-
Specify the following variable modifications in the search parameters:
-
Carbamidomethylation of cysteine (+57.021 Da)
-
Oxidation of methionine (+15.995 Da)
-
Covalent adduction of E-64 to cysteine (+357.41 Da)
-
-
Identify the peptide spectrum that matches the E-64 modified peptide. The fragmentation pattern of this peptide will confirm the sequence and pinpoint the modified cysteine residue.
-
Visualizations
Caption: Mechanism of covalent inhibition by an EPNP probe.
Caption: Workflow for identifying active site residues using EPNP.
References
- 1. Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 5. biorxiv.org [biorxiv.org]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
Application of Ephrin-B2 in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ephrin-B2 (EFNB2) is a member of the ephrin family of transmembrane ligands that interact with Eph receptor tyrosine kinases. The Eph/ephrin signaling axis is a critical regulator of a multitude of physiological processes, including embryonic development, tissue patterning, and angiogenesis. In the context of oncology, emerging evidence highlights the multifaceted and often contradictory role of Ephrin-B2 in cancer progression. Its expression is frequently dysregulated in various tumor types, and it has been implicated in modulating key cellular processes such as proliferation, apoptosis, migration, and invasion.[1][2][3] This document provides detailed application notes and protocols for studying the function of Ephrin-B2 in cancer cell line research.
Ephrin-B2 Signaling in Cancer Cells
Ephrin-B2 can initiate both "forward" signaling through EphB receptors in adjacent cells and "reverse" signaling into the Ephrin-B2-expressing cell.[1][4] This bidirectional signaling activates several downstream pathways crucial in cancer biology, including the Wnt/β-catenin, MAPK/ERK, and PI3K/Akt pathways.
Ephrin-B2 and the Wnt/β-catenin Signaling Pathway
In gastric cancer, Ephrin-B2 has been shown to promote tumor growth by activating the Wnt/β-catenin signaling pathway.[2][5] This leads to the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and survival.
References
- 1. Ephrin-B2 Overexpression Predicts for Poor Prognosis and Response to Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ephrin-B2 promotes gastric cancer growth by inhibiting apoptosis and regulating the cell cycle via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ephrin-B2 inhibits cell proliferation and motility in vitro and predicts longer metastasis-free survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of EphB2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ephrin‑B2 promotes gastric cancer growth by inhibiting apoptosis and regulating the cell cycle via the Wnt/β‑catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Protein Labeling with 1,2-Epoxy-3-(p-nitrophenoxy)propane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing protein labeling experiments using 1,2-epoxy-3-(p-nitrophenoxy)propane.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protein labeling with this compound?
A1: this compound is an epoxide-containing compound that labels proteins through a covalent reaction with nucleophilic amino acid residues on the protein surface. The epoxide ring is highly strained and susceptible to nucleophilic attack, leading to the formation of a stable covalent bond between the protein and the labeling reagent.
Q2: Which amino acid residues are targeted by this compound?
A2: The primary targets for covalent modification by epoxides are nucleophilic amino acid side chains. These include the primary amines of lysine residues and the N-terminus, the thiol group of cysteine, and the imidazole group of histidine.[1]
Q3: How does pH affect the labeling reaction?
A3: The pH of the reaction buffer is a critical parameter.[1] At neutral pH, the primary amino groups of lysine and the imidazole group of histidine are largely protonated, reducing their nucleophilicity and slowing down the reaction rate.[1] Cysteine remains a good nucleophile at neutral pH.[1] Increasing the pH to slightly alkaline conditions (pH 8-9) will deprotonate these groups, increasing their nucleophilicity and accelerating the labeling reaction.[1] However, very high pH can lead to hydrolysis of the epoxide and may compromise protein stability.[1]
Q4: What is a typical molar excess of the labeling reagent to use?
A4: The optimal molar excess of this compound to protein will vary depending on the protein and the desired degree of labeling. A common starting point for optimization is a 10- to 20-fold molar excess of the labeling reagent.[2] In some cases, as low as a 2-fold molar excess has been shown to be sufficient for high-efficiency labeling of a specific, highly reactive residue.[3]
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Unreacted labeling reagent can be removed using standard protein purification techniques such as gel filtration (desalting columns) or dialysis. For smaller proteins, spin columns are also an effective method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Suboptimal pH: The pH of the reaction buffer may be too low, leading to protonation of target amino acid residues and reduced nucleophilicity.[1]- Insufficient Molar Excess: The concentration of the labeling reagent may be too low relative to the protein concentration.- Short Incubation Time: The reaction may not have been allowed to proceed for a sufficient amount of time.- Protein Concentration Too Low: Low protein concentrations can decrease the reaction rate. | - Optimize Reaction pH: Gradually increase the pH of the reaction buffer, for example, from pH 7.5 to 8.5, while monitoring protein stability.- Increase Molar Excess: Perform a titration experiment with increasing molar excess of the labeling reagent (e.g., 10x, 20x, 50x) to find the optimal ratio.- Extend Incubation Time: Increase the incubation time (e.g., from 2 hours to overnight at 4°C) to allow the reaction to go to completion.[1]- Concentrate Protein: If possible, increase the protein concentration to 1-2 mg/mL.[4] |
| Protein Precipitation | - High Concentration of Labeling Reagent: A large excess of the organic-soluble labeling reagent may cause the protein to precipitate.- Unstable Protein: The protein may be unstable under the labeling conditions (e.g., pH, temperature).- Solvent Incompatibility: The solvent used to dissolve the labeling reagent (e.g., DMSO, DMF) may be denaturing the protein at the final concentration. | - Optimize Reagent Concentration: Start with a lower molar excess of the labeling reagent and gradually increase it.- Screen Buffer Conditions: Test different buffer compositions and pH values to find conditions where the protein is more stable.- Minimize Organic Solvent: Dissolve the labeling reagent in the minimum amount of a compatible organic solvent and add it to the protein solution dropwise while gently mixing. |
| Non-specific Labeling | - Highly Reactive Protein: The protein may have many surface-exposed nucleophilic residues, leading to labeling at multiple sites.- Prolonged Reaction Time: Extended incubation times can sometimes lead to labeling of less reactive sites. | - Reduce Molar Excess: Use a lower molar excess of the labeling reagent to favor modification of the most reactive sites.- Shorten Incubation Time: Optimize the incubation time to achieve sufficient labeling of the desired site(s) while minimizing non-specific reactions.- Site-Directed Mutagenesis: If a specific site is desired for labeling, consider mutating other reactive residues to less reactive ones. |
| Loss of Protein Activity | - Labeling at the Active Site: The labeling reagent may be modifying a critical residue within the protein's active or binding site.- Conformational Changes: Covalent modification may induce a conformational change that alters the protein's function. | - Competitive Inhibition: If the active site is known, consider adding a competitive inhibitor or substrate during the labeling reaction to protect the active site residues.- Lower Degree of Labeling: Aim for a lower degree of labeling by reducing the molar excess of the reagent or the reaction time.- Structural Analysis: If possible, use techniques like mass spectrometry to identify the labeled residues and determine if they are in a functionally important region. |
Quantitative Data Summary
The optimal concentration of this compound should be determined empirically for each specific protein. The following table provides a starting point for optimization based on general protein labeling principles and specific examples from the literature for epoxide-based probes.
| Parameter | Recommended Starting Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations generally lead to more efficient labeling.[4] |
| Molar Excess of Labeling Reagent | 10:1 to 50:1 (reagent:protein) | A 2:1 ratio has been reported to be effective for highly reactive sites.[3] |
| Reaction pH | 7.5 - 9.0 | Higher pH increases the nucleophilicity of lysine and histidine residues.[1] |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can help maintain protein stability during longer incubations.[1] |
| Incubation Time | 2 hours to 24 hours | Longer incubation times may be necessary at lower temperatures or with less reactive proteins.[1][3] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein.
1. Reagent Preparation: a. Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical stock solution concentration is 10-50 mM. b. Prepare your protein in a suitable buffer (e.g., phosphate or bicarbonate buffer) at a pH between 7.5 and 9.0. Ensure the buffer does not contain primary amines (e.g., Tris) or thiols (e.g., DTT), as these will compete with the protein for labeling.
2. Labeling Reaction: a. To the protein solution, add the calculated amount of the this compound stock solution to achieve the desired molar excess. It is recommended to add the labeling reagent dropwise while gently mixing to avoid protein precipitation. b. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Protect the reaction from light if the labeling reagent is light-sensitive.
3. Quenching the Reaction (Optional): a. To stop the reaction, a small molecule with a primary amine or thiol can be added to scavenge the excess labeling reagent. A common quenching agent is Tris buffer at a final concentration of 20-50 mM.
4. Removal of Excess Labeling Reagent: a. Purify the labeled protein from the unreacted labeling reagent and byproducts using a desalting column, spin filtration, or dialysis against a suitable storage buffer.
5. Characterization of Labeled Protein: a. Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). b. Determine the degree of labeling (DOL), which is the average number of label molecules per protein molecule. This can often be achieved spectrophotometrically by measuring the absorbance of the p-nitrophenoxy group.
Visualizations
References
Solubility issues with 1,2-Epoxy-3-(p-nitrophenoxy)propane in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) in aqueous buffers.
Troubleshooting Guide
This guide addresses common problems encountered when preparing EPNP solutions for experimental use.
Issue 1: EPNP immediately precipitates upon addition to my aqueous buffer.
-
Question: I dissolved EPNP in an organic solvent, but it crashed out of solution as soon as I added it to my aqueous buffer. What should I do?
-
Answer: This phenomenon, often called "solvent shock," occurs when the rapid change in solvent polarity causes the hydrophobic compound to precipitate. Here are several strategies to overcome this:
-
Optimize the Co-solvent Concentration: Prepare a stock solution of EPNP in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. When preparing your working solution, ensure the final concentration of the organic solvent in the aqueous buffer is as low as possible while maintaining solubility. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.
-
Employ a Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your concentrated stock solution into a mixture with a higher organic solvent content before the final dilution into the 100% aqueous buffer.
-
Enhance Mixing: Add the EPNP stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Temperature Adjustment: Gently warming the aqueous buffer before adding the EPNP stock can sometimes improve solubility. However, be cautious, as elevated temperatures can accelerate the hydrolysis of the epoxy ring.
-
Issue 2: My EPNP solution is cloudy or turbid.
-
Question: After dissolving EPNP, the buffer solution appears hazy. What does this indicate and how can I fix it?
-
Answer: Cloudiness or turbidity suggests that the EPNP has not fully dissolved and may exist as a fine suspension.
-
Sonication: Use a bath sonicator to treat your solution. The ultrasonic waves can help to break down small aggregates and improve dissolution.
-
Filtration: If sonication is ineffective, the undissolved particles can be removed by filtering the solution through a 0.22 µm syringe filter. Be aware that this will reduce the actual concentration of EPNP in your working solution. It is advisable to determine the concentration of the filtered solution using a suitable analytical method.
-
Issue 3: EPNP dissolves initially but precipitates over time.
-
Question: My EPNP solution was clear when I prepared it, but after a few hours or overnight, I see a precipitate. Why is this happening?
-
Answer: This can be due to a few factors:
-
Low Kinetic Solubility: The compound may have initially formed a supersaturated solution that is not thermodynamically stable, leading to precipitation over time. It is always recommended to prepare fresh working solutions of EPNP immediately before use.
-
Temperature Changes: If the solution was prepared at room temperature and then stored at a lower temperature (e.g., 4°C), the solubility of EPNP may decrease, causing it to precipitate.
-
Compound Instability: EPNP contains a reactive epoxide ring that can undergo hydrolysis in aqueous buffers. This degradation can lead to the formation of less soluble byproducts. The rate of hydrolysis is dependent on the pH of the buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to use for preparing a stock solution of EPNP?
A1: Dimethyl sulfoxide (DMSO) and ethanol are commonly used water-miscible organic solvents for dissolving hydrophobic compounds like EPNP. For biological experiments, it is crucial to determine the tolerance of your specific assay to the chosen solvent.
Q2: How does pH affect the solubility and stability of EPNP in aqueous buffers?
A2: The solubility of EPNP itself is not expected to be significantly affected by pH in the typical biological range. However, the stability of the molecule is pH-dependent. The epoxide ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The p-nitrophenoxy group is generally more stable at a pH of 9 or higher.[1] Therefore, for short-term experiments, using a buffer with a pH between 7 and 8 is a reasonable starting point. For longer incubations, the stability of EPNP in your specific buffer system should be experimentally verified.
Q3: What are typical working concentrations for EPNP in proteomics or cell-based assays?
A3: The optimal working concentration of EPNP will depend on the specific application and experimental system. For cell-based assays, concentrations of small molecules are often tested in a range from low micromolar (µM) to nanomolar (nM). It is recommended to perform a dose-response experiment to determine the effective concentration for your assay.
Q4: Can I use solubilizing agents to improve the aqueous solubility of EPNP?
A4: Yes, solubilizing agents, also known as excipients, can be employed. These include:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules.
When using any solubilizing agent, it is essential to run appropriate controls to ensure that the agent itself does not interfere with your experiment.
Data Presentation
Table 1: Recommended Organic Solvents for EPNP Stock Solutions
| Solvent | Properties | Considerations for Biological Assays |
| DMSO | High solubilizing power for many hydrophobic compounds. | Can be toxic to cells at concentrations typically above 0.5%. |
| Ethanol | Less toxic to cells than DMSO. | May have lower solubilizing power for highly hydrophobic compounds. |
Table 2: Influence of pH on EPNP Stability
| pH Range | Effect on Epoxide Ring | Effect on p-Nitrophenoxy Group | Recommendation |
| Acidic (< 6) | Increased rate of hydrolysis. | Potential for hydrolysis. | Generally not recommended. |
| Neutral (6-8) | Moderate stability. | Generally stable. | Suitable for most short-term experiments. |
| Alkaline (> 8) | Increased rate of hydrolysis. | More stable.[1] | May be considered for specific applications, but stability of the epoxide ring is a concern. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated EPNP Stock Solution
-
Accurately weigh a small amount of EPNP powder.
-
Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired high concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the EPNP is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of EPNP in an Aqueous Buffer
-
Prepare a series of dilutions of your EPNP stock solution in the desired aqueous buffer.
-
Visually inspect each dilution for any signs of precipitation or turbidity immediately after preparation and after a defined period (e.g., 1 hour, 4 hours, 24 hours) at the intended experimental temperature.
-
The highest concentration that remains clear is the maximum soluble concentration under those conditions.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of EPNP in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Workflow for preparing EPNP solutions.
Caption: Logic for troubleshooting EPNP precipitation.
References
Technical Support Center: Minimizing Non-specific Binding of 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP)
Welcome to the technical support center for 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding during their experiments with this covalent modifier.
Frequently Asked Questions (FAQs)
???+ question "What is this compound (EPNP) and what is its primary mechanism of action?" this compound, also known as EPNP, is a para-substituted nitro epoxide benzene compound used in proteomics research.[1] Its primary mechanism of action involves the covalent modification of nucleophilic amino acid residues on proteins. The epoxide ring of EPNP is susceptible to nucleophilic attack, particularly from the thiol group of cysteine residues, forming a stable covalent bond. This property makes EPNP a useful tool for identifying and characterizing reactive cysteine residues within the proteome, which are often involved in critical cellular signaling pathways.[2][3]
???+ question "What are the main causes of non-specific binding with EPNP?" Non-specific binding of EPNP can arise from several factors:
-
Ionic Interactions: Electrostatic interactions between the charged regions of proteins and EPNP can lead to non-specific binding.[4]
-
Hydrophobic Interactions: The hydrophobic nature of the benzene ring in EPNP can cause it to associate non-specifically with hydrophobic pockets on proteins.
-
High Reactivity: The inherent reactivity of the epoxide group can lead to reactions with highly accessible and nucleophilic residues on abundant proteins, which may not be the intended targets.
-
Protein Aggregation: EPNP, like other small molecules, can sometimes induce protein aggregation, leading to the co-precipitation of non-target proteins.
???+ question "How can I detect and quantify non-specific binding of EPNP?" Detecting and quantifying non-specific binding is crucial for validating your results. Here are some common approaches:
-
Competition Assays: Pre-incubate your sample with a large excess of a non-reactive analog of EPNP or a known inhibitor of your target protein. A reduction in labeling of your protein of interest in the presence of the competitor suggests specific binding.
-
Mass Spectrometry (MS)-based Proteomics: This is a powerful tool to identify all proteins modified by EPNP. By comparing the list of modified proteins to your expected target(s), you can identify off-target interactions. Quantitative proteomics can further help in assessing the extent of on-target versus off-target modification.[1][5][6][7][8][9][10]
-
Control Experiments: Always include negative controls, such as samples not treated with EPNP or using a non-reactive analog, to identify proteins that may bind non-specifically to your purification resin or detection reagents.
Troubleshooting Guides
Issue 1: High Background Signal in Gels or Blots
High background can obscure the signal from your protein of interest. Here’s how to troubleshoot it:
| Possible Cause | Recommended Solution |
| Excess EPNP | Titrate the concentration of EPNP to find the lowest effective concentration that labels your target protein without excessive background. |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of your reaction buffer. Varying the pH can alter the reactivity of nucleophilic residues. Increasing the salt concentration (e.g., up to 500 mM NaCl) can help disrupt non-specific ionic interactions.[11] |
| Non-specific Antibody Binding (for Western Blots) | Use appropriate blocking buffers such as 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST. Ensure your primary and secondary antibodies are specific and used at the recommended dilutions. |
| Insufficient Washing | Increase the number and duration of wash steps after the labeling reaction and before detection to remove unbound EPNP and other reagents. |
Issue 2: Identification of Numerous Off-Target Proteins by Mass Spectrometry
Identifying a large number of off-target proteins can complicate data analysis and interpretation.
| Possible Cause | Recommended Solution |
| Reaction Time Too Long | Reduce the incubation time of the EPNP labeling reaction. Shorter incubation times can favor modification of more reactive, specific sites. |
| Inappropriate EPNP Concentration | Perform a dose-response experiment to determine the optimal EPNP concentration that maximizes on-target labeling while minimizing off-target modifications. |
| Lack of Blocking Agents | Incorporate blocking agents in your reaction buffer. See the "Experimental Protocols" section for recommendations. |
| Suboptimal Reaction Temperature | Lowering the reaction temperature (e.g., to 4°C) can decrease the rate of non-specific reactions.[12] |
Experimental Protocols
Protocol 1: General Protein Labeling with EPNP
This protocol provides a starting point for labeling a purified protein or a complex protein mixture with EPNP.
Materials:
-
Protein sample (in a suitable buffer, e.g., 50 mM HEPES, pH 7.4)
-
EPNP stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM N-acetyl-cysteine)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
Procedure:
-
Protein Preparation: Ensure your protein sample is in a buffer free of primary amines (like Tris) or thiols (like DTT) that can react with EPNP.
-
Labeling Reaction:
-
Dilute your protein to the desired concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Add EPNP to the protein solution to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature. Incubation time and temperature may need optimization.[12]
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Removal of Excess Reagent: Remove unreacted EPNP and quenching reagent by dialysis, desalting column, or buffer exchange.[12]
-
Analysis: Proceed with your downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Optimizing Reaction Conditions to Minimize Non-specific Binding
This protocol outlines a systematic approach to optimize your labeling reaction.
Procedure:
-
pH Optimization: Perform the labeling reaction in a series of buffers with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0). Analyze the results to determine the pH that gives the best signal-to-noise ratio.[10][13][14]
-
EPNP Concentration Titration: Set up parallel reactions with a range of EPNP concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).
-
Time Course Experiment: At the optimal EPNP concentration, perform a time course experiment (e.g., 5 min, 15 min, 30 min, 60 min, 120 min) to identify the shortest incubation time required for sufficient on-target labeling.
-
Temperature Optimization: Compare the labeling efficiency and specificity at different temperatures (e.g., 4°C, room temperature, 37°C).[7][13][15][16][17]
-
Blocking Agent Screening: Test the addition of different blocking agents to your reaction buffer.
| Blocking Agent | Recommended Starting Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Binds to hydrophobic surfaces and can sequester reactive small molecules. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.05 - 0.1% (v/v) | Disrupt non-specific hydrophobic interactions.[8][11][18][19][20] |
| High Salt Concentration (e.g., NaCl) | 250 - 500 mM | Reduces non-specific ionic interactions.[11] |
| Glycerol | 5 - 10% (v/v) | Can help stabilize proteins and reduce aggregation. |
Protocol 3: Mass Spectrometry Analysis of EPNP-Labeled Proteins
This protocol provides a general workflow for identifying EPNP modification sites using mass spectrometry.
Procedure:
-
Protein Digestion: After labeling and purification, digest the protein sample into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[21][22][23]
-
Data Analysis: Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins.
-
Specify the mass shift corresponding to EPNP modification (+195.053 Da for the intact molecule) as a variable modification on nucleophilic residues (e.g., Cys, Lys, His).
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
-
Potential Signaling Pathways Affected by Non-specific Covalent Modification
Covalent modification of proteins, including non-specific binding of EPNP, can significantly impact cellular signaling. Cysteine residues, a primary target for EPNP, are often found in the active sites of enzymes and play crucial roles in redox signaling.[2][3][4][24] Off-target modification of these residues can lead to the dysregulation of several key pathways:
-
Kinase Signaling Cascades: Many kinases and phosphatases contain critical cysteine residues in their active sites or regulatory domains. Non-specific modification can alter their activity, leading to aberrant activation or inhibition of pathways like the MAPK/ERK and PI3K/Akt signaling cascades.[21]
-
Redox Signaling: Proteins involved in maintaining cellular redox homeostasis, such as thioredoxin and glutaredoxin, rely on reactive cysteine thiols. Off-target modification of these proteins can disrupt the cellular redox balance, leading to oxidative stress.
-
Ubiquitin-Proteasome System: Cysteine residues are present in the active sites of deubiquitinating enzymes (DUBs). Non-specific inhibition of DUBs can lead to alterations in protein degradation and turnover.
By following these guidelines and protocols, researchers can effectively minimize non-specific binding of EPNP and obtain more reliable and interpretable data in their experiments. For further assistance, please consult the relevant literature or contact your technical support provider.
References
- 1. nottingham.ac.uk [nottingham.ac.uk]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 7. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Protein Analysis by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 17. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idtdna.com [idtdna.com]
- 19. researchgate.net [researchgate.net]
- 20. Cellular prion protein transduces neuroprotective signals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent developments and applications of clickable photoprobes in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 23. Interaction of Cellular Prion and Stress-Inducible Protein 1 Promotes Neuritogenesis and Neuroprotection by Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Quenching Excess 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) in Labeling Reactions
Welcome to the technical support center for EPNP labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively quenching excess EPNP, ensuring the integrity and specificity of your labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in an EPNP labeling reaction?
Quenching is a critical step to terminate the labeling reaction. It involves adding a small molecule nucleophile to react with any remaining, unreacted 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP). This prevents the highly reactive epoxide group of EPNP from continuing to react with your target biomolecule (e.g., protein, antibody) or other components in the reaction mixture. Incomplete quenching can lead to over-labeling, non-specific labeling of unintended sites, and potential aggregation of the labeled product, all of which can compromise downstream applications and data interpretation.
Q2: What are the recommended quenching agents for EPNP?
Small molecule thiols are highly effective quenching agents for EPNP due to the strong nucleophilicity of the thiolate anion, which readily attacks and opens the epoxide ring. Commonly used thiol-based quenching agents include:
-
L-Cysteine: A naturally occurring amino acid that is effective at quenching and is generally compatible with biological samples.
-
β-Mercaptoethanol (BME): A potent reducing agent and nucleophile, widely used in protein chemistry.
-
Dithiothreitol (DTT): Another strong reducing agent that is effective at quenching epoxides. DTT is generally considered a stronger reducing agent than BME.[1]
Amines, such as Tris(hydroxymethyl)aminomethane (Tris), can also be used, as the primary amine can act as a nucleophile. However, thiols are generally more reactive towards epoxides under typical labeling conditions.
Q3: How do I choose the right quenching agent for my experiment?
The choice of quenching agent depends on several factors, including your downstream application and the nature of your labeled molecule.
-
For mass spectrometry applications, L-cysteine is often a good choice as its reaction product with EPNP is a well-defined adduct that can be easily identified. Cysteine quenching has also been shown to preserve trypsin activity, which is beneficial for proteomics workflows.[2]
-
If your protein has disulfide bonds that are critical for its structure and function, be mindful that both DTT and BME are potent reducing agents.[1] Their use at high concentrations or for prolonged periods could disrupt these bonds. In such cases, using a lower concentration of the thiol quencher for a controlled time or considering a non-reducing quenching agent might be necessary.
-
Tris is a common component of many biological buffers and can serve as a mild quenching agent if a strong nucleophile is not required. However, its quenching efficiency is lower than that of thiols.
Q4: Can the quenching agent interfere with my downstream analysis?
Yes, it is crucial to consider the potential for interference.
-
Fluorescence-based assays: Some quenching agents, like β-mercaptoethanol, have been reported to cause quenching of certain fluorophores.[3] If you are using a fluorescently labeled molecule, it is advisable to test the compatibility of the quenching agent with your specific fluorophore. DTT is often reported to have less of a quenching effect on fluorescently labeled proteins compared to BME.[3]
-
Mass Spectrometry: The quenching agent will react with EPNP to form an adduct. It is important to know the mass of this adduct to avoid misinterpretation of your mass spectrometry data. For example, the addition of BME to a molecule results in a mass increase of 78 Da.[3]
-
Cell-based assays: If the labeled molecule is to be used in a live-cell imaging or cell-based functional assay, ensure that the quenching agent and its EPNP adduct are not cytotoxic at the final concentration used.
Troubleshooting Guide
Issue 1: Incomplete Quenching - Unwanted Labeling Continues
-
Possible Cause: Insufficient concentration of the quenching agent.
-
Solution: Increase the molar excess of the quenching agent relative to the initial concentration of EPNP. A 10- to 50-fold molar excess is a good starting point.
-
-
Possible Cause: Short quenching reaction time.
-
Solution: Extend the incubation time for the quenching step. While quenching is typically rapid, allowing the reaction to proceed for at least 1 hour at room temperature is recommended.
-
-
Possible Cause: Suboptimal pH for the quenching reaction.
-
Solution: Thiol-based quenching is most effective at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion. Ensure your reaction buffer is within this pH range during the quenching step.
-
Issue 2: Side Reactions or Modification of the Target Molecule by the Quenching Agent
-
Possible Cause: The quenching agent is reacting with the biomolecule itself.
-
Solution: This is a particular concern with reducing agents like DTT and BME, which can reduce disulfide bonds. If your protein's integrity is compromised, consider using a lower concentration of the reducing quencher, decreasing the quenching time, or switching to a non-reducing quencher like L-cysteine or an amine-based quencher.
-
-
Possible Cause: The quenching agent is interfering with downstream detection.
-
Solution: As mentioned in the FAQs, some thiols can quench fluorophores.[3] If you observe a significant loss of signal, test different quenching agents (e.g., DTT instead of BME) or perform a buffer exchange step after quenching to remove the excess quenching agent and its adducts. Desalting columns are effective for this purpose.[4]
-
Issue 3: Precipitation or Aggregation of the Labeled Protein After Quenching
-
Possible Cause: The quenching agent or the change in buffer conditions is affecting protein stability.
-
Solution: Perform the quenching reaction at a lower temperature (e.g., 4°C) to slow down aggregation kinetics. Ensure that the final concentration of the quenching agent is not excessively high. It is also good practice to perform a buffer exchange into an optimal storage buffer for your protein immediately after quenching.
-
Quantitative Data on Quenching Agents
| Quenching Agent | Recommended Molar Excess (Quencher:EPNP) | Recommended Time | Recommended Temperature | Key Considerations |
| L-Cysteine | 20-50x | 1 hour | Room Temperature | Mild reducing potential. Good for mass spectrometry. |
| β-Mercaptoethanol (BME) | 10-30x | 30-60 minutes | Room Temperature | Strong reducing agent. Pungent odor. May quench some fluorophores.[3] |
| Dithiothreitol (DTT) | 10-20x | 30-60 minutes | Room Temperature | Very strong reducing agent. Generally less fluorescent quenching than BME.[3] |
| Tris | 50-100x | 1-2 hours | Room Temperature | Non-reducing. Lower reactivity than thiols. |
Experimental Protocols
Protocol 1: Standard Quenching of EPNP Labeling Reaction with L-Cysteine
-
Prepare Quenching Solution: Prepare a fresh stock solution of 1 M L-Cysteine in a suitable buffer (e.g., PBS, pH 7.5).
-
Add Quenching Agent: At the end of your EPNP labeling reaction, add the L-Cysteine solution to a final concentration of 20-50 mM (assuming an initial EPNP concentration of 1-2 mM).
-
Incubate: Gently mix the reaction and incubate for 1 hour at room temperature.
-
Removal of Excess Quencher (Optional but Recommended): To remove the excess L-cysteine and the EPNP-cysteine adduct, perform a buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
Protocol 2: Quenching with a Reducing Agent (DTT or BME)
-
Prepare Quenching Solution: Prepare a fresh stock solution of 1 M DTT or BME in water or a suitable buffer.
-
Add Quenching Agent: Add the DTT or BME solution to your labeling reaction to a final concentration of 10-20 mM.
-
Incubate: Mix and incubate for 30-60 minutes at room temperature.
-
Proceed to Downstream Steps: If the presence of the reducing agent is acceptable for your next steps, you may proceed directly. Otherwise, perform a buffer exchange as described in Protocol 1.
Visualizations
Caption: Workflow for EPNP labeling including the essential quenching and purification steps.
Caption: Nucleophilic attack of a thiol quenching agent on the EPNP epoxide ring.
References
- 1. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 2. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability of E-2-(4-nitrophenyl)propenal (EPNP) in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of E-2-(4-nitrophenyl)propenal (EPNP) in common experimental buffers. Understanding the stability of your compound is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is EPNP and why is its stability in buffers a concern?
A1: E-2-(4-nitrophenyl)propenal (EPNP) is a small molecule that belongs to the class of α,β-unsaturated aldehydes. This chemical structure contains reactive sites, specifically the carbon-carbon double bond conjugated to an aldehyde group, making it susceptible to reaction with nucleophiles. Many common biological buffers contain nucleophilic species, which can lead to the degradation of EPNP and affect its biological activity. Therefore, choosing the appropriate buffer system is crucial for experiments involving this compound.
Q2: What are the primary factors that influence the stability of EPNP in a buffer solution?
A2: The stability of EPNP in a buffer solution is primarily influenced by:
-
Buffer Composition: The presence of nucleophilic functional groups in buffer molecules (e.g., the primary amine in Tris buffer) can lead to covalent modification and degradation of EPNP.
-
pH: The pH of the buffer can affect the rate of hydrolysis and other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the degradation of EPNP.
-
Presence of Other Nucleophiles: Components in cell culture media or other experimental additives (e.g., amino acids, thiols) can also react with and degrade EPNP.
Q3: Which common laboratory buffers are likely to be problematic for experiments with EPNP?
A3: Tris (tris(hydroxymethyl)aminomethane) buffer is highly likely to be problematic. Tris contains a primary amine that can react with the aldehyde group of EPNP, leading to the formation of an imine and subsequent degradation of the parent compound. This reaction will reduce the effective concentration of EPNP in your experiment and may produce artifacts.
Q4: Which buffers are generally recommended for use with EPNP?
A4: Buffers that are non-nucleophilic are recommended. These include:
-
Phosphate-buffered saline (PBS)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
MOPS (3-(N-morpholino)propanesulfonic acid)
While HEPES contains a tertiary amine, it is generally considered to be less reactive towards aldehydes than primary amines like Tris. However, it is always advisable to perform a preliminary stability check of EPNP in your chosen buffer system under your specific experimental conditions.
Troubleshooting Guide: EPNP Instability
This guide addresses common issues that may arise due to the instability of EPNP in experimental setups.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | EPNP is degrading in the experimental buffer. | Switch to a non-nucleophilic buffer such as Phosphate or HEPES. Prepare fresh EPNP solutions for each experiment. |
| Inconsistent results between experiments | Variable degradation of EPNP due to differences in incubation times or buffer preparation. | Standardize incubation times and ensure consistent buffer preparation. Perform a time-course experiment to assess EPNP stability in your system. |
| Unexpected cellular toxicity or off-target effects | Degradation products of EPNP may have their own biological activities. | Characterize the stability of EPNP in your chosen buffer using HPLC or UV-Vis spectrophotometry to identify potential degradation products. |
| Difficulty in reproducing literature data | The original study may have used a different buffer system. | Carefully review the experimental details of the original publication, paying close attention to the buffer composition. If possible, match the buffer conditions. |
Quantitative Data on EPNP Stability
While specific kinetic data for the degradation of E-2-(4-nitrophenyl)propenal in various buffers is not extensively available in the public domain, the following table provides a qualitative summary based on the known reactivity of its chemical motifs. Researchers are strongly encouraged to determine the stability of EPNP under their specific experimental conditions.
| Buffer | pH Range | Potential for Reactivity with EPNP | Recommendation |
| Phosphate (e.g., PBS) | 6.0 - 8.0 | Low | Recommended |
| Tris | 7.0 - 9.0 | High (due to primary amine) | Not Recommended |
| HEPES | 6.8 - 8.2 | Low to Moderate (tertiary amine is less reactive) | Generally Suitable, but verification is advised |
| MOPS | 6.5 - 7.9 | Low | Recommended |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Analysis of EPNP Stability
This protocol provides a basic method to assess the stability of EPNP in a given buffer by monitoring changes in its UV absorbance over time.
Materials:
-
E-2-(4-nitrophenyl)propenal (EPNP)
-
Selected experimental buffer (e.g., PBS, Tris, HEPES)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of EPNP in a suitable organic solvent (e.g., DMSO or ethanol).
-
Dilute the EPNP stock solution in the experimental buffer to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). The maximum absorbance of nitrophenyl compounds is often in the range of 300-400 nm.[1] A preliminary scan from 200-500 nm should be performed to determine the λmax of EPNP in your buffer.
-
Immediately after preparation, measure the initial absorbance spectrum of the EPNP solution at t=0.
-
Incubate the solution under your experimental conditions (e.g., 37°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of the solution.
-
Plot the absorbance at λmax versus time to determine the stability of EPNP. A decrease in absorbance over time indicates degradation.
Protocol 2: HPLC-Based Stability Assay for EPNP
This protocol offers a more quantitative assessment of EPNP stability and can separate the parent compound from its degradation products.
Materials:
-
E-2-(4-nitrophenyl)propenal (EPNP)
-
Selected experimental buffer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
Procedure:
-
Prepare a stock solution of EPNP in a suitable solvent.
-
Spike the EPNP stock into the experimental buffer to the desired final concentration.
-
Incubate the solution under your experimental conditions.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
If necessary, quench the reaction (e.g., by acidification or rapid freezing).
-
Analyze the samples by HPLC. A typical method for a similar compound, cinnamaldehyde, uses a C18 column with a mobile phase of acetonitrile and water.[2][3][4] The gradient and detection wavelength should be optimized for EPNP.
-
Quantify the peak area of the EPNP peak at each time point.
-
Plot the concentration of EPNP versus time to determine the degradation kinetics and half-life.
Signaling Pathways and Logical Relationships
Keap1-Nrf2 Signaling Pathway Activation by EPNP
EPNP, as an α,β-unsaturated aldehyde, is an electrophilic compound. Electrophiles are known to activate the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[5][6][7][8] EPNP can react with cysteine residues on the Keap1 protein, leading to a conformational change that disrupts the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[6][9]
Potential for NF-κB Signaling Inhibition by EPNP
α,β-Unsaturated aldehydes have also been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation.[10][11][12][13] These compounds can potentially inhibit NF-κB activation by modifying key signaling proteins in the pathway, such as IKK or NF-κB subunits themselves, thereby preventing the transcription of pro-inflammatory genes. Cinnamaldehyde, a structurally related compound, is known to inhibit NF-κB signaling.[14][15]
Experimental Workflow for Assessing EPNP Stability and Activity
The following diagram outlines a logical workflow for researchers investigating the stability and biological activity of EPNP.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. pnas.org [pnas.org]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophilic [correction of electrophillic] phase II inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Non-electrophilic modulators of the canonical Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: EPNP (1,2-Epoxy-3-(p-nitrophenoxy)propane)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating off-target effects of EPNP, a covalent inhibitor of aspartic proteases.
Frequently Asked Questions (FAQs)
Q1: What is EPNP and what is its primary target?
EPNP, or 1,2-Epoxy-3-(p-nitrophenoxy)propane, is an epoxide-containing small molecule that acts as an irreversible inhibitor of aspartic proteases. Its primary and most well-characterized target is pepsin, a digestive enzyme. EPNP functions by covalently modifying the active site aspartate residues, leading to the inactivation of the enzyme.
Q2: What are the potential off-target effects of EPNP?
As a covalent inhibitor with a reactive epoxide group, EPNP has the potential to react with nucleophilic residues on other proteins besides its intended target. The primary concern for off-target effects of aspartic protease inhibitors is the inhibition of other related enzymes. For instance, Cathepsin D, a lysosomal aspartic protease involved in various cellular processes, is a known off-target for some aspartic protease inhibitors and represents a potential off-target for EPNP.[1][2] Off-target binding can lead to unintended biological consequences, cellular toxicity, or misleading experimental results.
Q3: How can I identify the off-target profile of EPNP in my experimental system?
A robust method for identifying the off-target profile of covalent inhibitors like EPNP is Activity-Based Protein Profiling (ABPP) . This chemical proteomics technique uses chemical probes to assess the functional state of enzymes in complex biological samples. A competitive ABPP workflow is typically employed to identify the targets of a specific inhibitor.
Q4: What is competitive Activity-Based Protein Profiling (ABPP)?
Competitive ABPP involves the following key steps:
-
Treatment: A biological sample (e.g., cell lysate, tissue homogenate) is incubated with EPNP at various concentrations.
-
Probing: A broad-spectrum chemical probe that targets the same class of enzymes (in this case, a probe for aspartic or other proteases) is added to the sample. This probe typically contains a reporter tag (e.g., a fluorophore or biotin) for detection.
-
Competition: EPNP will compete with the probe for binding to its target proteins. If EPNP binds to a protein, it will block the binding of the probe.
-
Detection and Analysis: The reporter tag on the probe allows for the visualization and quantification of probe-labeled proteins. A decrease in the signal from the probe for a particular protein in the EPNP-treated sample compared to a control sample indicates that EPNP binds to that protein.
This technique allows for the proteome-wide identification of EPNP targets and the assessment of its selectivity.
Troubleshooting Guides
Problem: I am observing unexpected phenotypes or cellular toxicity in my experiments with EPNP.
Possible Cause: This could be due to off-target effects of EPNP.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that EPNP is engaging its intended target (e.g., pepsin or another targeted aspartic protease) at the concentrations used in your experiments. This can be done using a direct biochemical assay or by Western blot to check for a shift in the molecular weight of the target protein upon covalent modification.
-
Perform Dose-Response Analysis: Determine the concentration at which you observe the desired on-target effect and the concentration at which toxicity or unexpected phenotypes occur. A large window between the effective and toxic concentrations suggests better selectivity.
-
Identify Off-Targets using Competitive ABPP: Follow the detailed experimental protocol for competitive ABPP to generate a proteome-wide profile of EPNP's targets in your specific cellular or tissue context. This will provide a list of potential off-target proteins.
-
Validate Off-Targets: Once potential off-targets are identified, validate them using orthogonal methods. This could include:
-
Recombinant Protein Assays: Test the ability of EPNP to directly inhibit the activity of purified recombinant off-target proteins.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce the expression of the potential off-target protein and see if this phenocopies or rescues the toxic effects of EPNP.
-
Problem: My competitive ABPP experiment is not working as expected (e.g., no clear competition, high background).
Troubleshooting Steps:
-
Optimize EPNP Incubation Time and Concentration: The covalent reaction is time and concentration-dependent. Titrate both the concentration of EPNP and the pre-incubation time before adding the chemical probe.
-
Check Probe Specificity and Concentration: Ensure that the chemical probe you are using is appropriate for the enzyme class of interest and that you are using it at a concentration that gives a robust signal without saturating all potential targets.
-
Control for Non-Specific Binding: Include appropriate controls, such as a vehicle-only control and a heat-inactivated proteome control, to assess the level of non-specific probe binding.
-
Optimize Lysis and Assay Buffers: The composition of your lysis and assay buffers (e.g., pH, detergents) can affect enzyme activity and probe labeling. Ensure your buffer conditions are optimal for the proteases you are studying.
Data Presentation
Table 1: Representative Quantitative Data from a Competitive ABPP Experiment
This table shows hypothetical data from a competitive ABPP experiment to identify targets of EPNP in a cell lysate. Data is presented as the percentage of inhibition of probe labeling at different concentrations of EPNP.
| Protein Target | IC50 (µM) of EPNP | On-Target/Off-Target |
| Pepsin | 0.1 | On-Target |
| Cathepsin D | 5.2 | Off-Target |
| Protein X | 15.8 | Off-Target |
| Protein Y | > 100 | Not a significant target |
IC50 values are determined by measuring the reduction in probe labeling at various EPNP concentrations.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for EPNP Target Identification
Objective: To identify the on- and off-targets of EPNP in a complex proteome.
Materials:
-
Cell or tissue lysate
-
EPNP stock solution (in DMSO)
-
Broad-spectrum aspartic protease activity-based probe (e.g., a fluorescently tagged pepstatin analog)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Protease inhibitor cocktail (optional, for lysate preparation)
Methodology:
-
Proteome Preparation:
-
Prepare a cell or tissue lysate in a suitable buffer (e.g., Tris-HCl, pH 7.4) without detergents that might interfere with enzyme activity.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Competitive Inhibition:
-
In separate microcentrifuge tubes, aliquot equal amounts of the proteome (e.g., 50 µg).
-
Add EPNP to final concentrations ranging from nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.
-
Incubate the samples for a predetermined time (e.g., 30 minutes) at 37°C to allow for covalent modification.
-
-
Probe Labeling:
-
Add the fluorescently tagged activity-based probe to each sample at a final concentration optimized for robust labeling (e.g., 1 µM).
-
Incubate for an additional 30 minutes at 37°C.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins.
-
-
Data Acquisition and Analysis:
-
Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.
-
Quantify the fluorescence intensity of the bands corresponding to probe-labeled proteins.
-
Calculate the percentage of inhibition of probe labeling for each protein at each EPNP concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the EPNP concentration to determine the IC50 value for each target.
-
Protocol 2: Mass Spectrometry Analysis of EPNP-Protein Adducts
Objective: To confirm the covalent modification of a target protein by EPNP and identify the site of modification.
Materials:
-
Purified target protein
-
EPNP
-
Trypsin (for proteomics-grade digestion)
-
Reagents for reduction and alkylation (DTT and iodoacetamide)
-
LC-MS/MS system
Methodology:
-
In Vitro Labeling:
-
Incubate the purified target protein with an excess of EPNP for a sufficient time to ensure complete labeling. Include a no-EPNP control.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein samples.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by LC-MS/MS.
-
-
Data Analysis:
-
Use proteomics software to search the MS/MS data against the sequence of the target protein.
-
Include a variable modification in your search parameters corresponding to the mass of EPNP (195.05 Da) on potential nucleophilic residues (aspartate, glutamate, cysteine, lysine, histidine).
-
Identify the peptide(s) containing the EPNP modification and pinpoint the exact amino acid residue that is modified.
-
Visualizations
Caption: Competitive ABPP workflow for EPNP target identification.
Caption: On-target vs. off-target effects of EPNP.
References
Technical Support Center: Optimizing pNPP Reactions with Crude Cell Lysates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for phosphatase assays using the chromogenic substrate p-Nitrophenylphosphate (pNPP) with crude cell lysates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the pNPP assay?
The p-Nitrophenylphosphate (pNPP) assay is a widely used colorimetric method to measure the activity of phosphatases.[1][2] In this assay, a phosphatase enzyme present in the crude cell lysate hydrolyzes the colorless substrate pNPP. This reaction produces p-nitrophenol (pNP) and inorganic phosphate.[1][2] Under alkaline conditions, pNP is converted to p-nitrophenolate, a yellow-colored product. The intensity of this yellow color, which can be quantified by measuring its absorbance at 405 nm, is directly proportional to the amount of pNP produced and, therefore, to the phosphatase activity.[1][2][3]
Q2: What types of phosphatases can be measured using the pNPP assay?
The pNPP assay is a broad-spectrum method suitable for detecting the activity of various types of phosphatases. These include alkaline phosphatases, acid phosphatases, protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases.[1][4] It is important to remember that pNPP is a non-specific substrate.[1]
Q3: What are the essential components of a pNPP assay reaction?
A typical pNPP assay reaction mixture includes the following components:
-
Crude Cell Lysate: This is the source of the phosphatase enzyme.
-
pNPP Substrate: A colorless substrate that is converted into a colored product by the enzyme.[1]
-
Assay Buffer: This provides the optimal pH and ionic strength for the specific phosphatase being investigated.[1]
-
Stop Solution: An alkaline solution, such as sodium hydroxide (NaOH), is used to terminate the enzymatic reaction and enhance the color of the p-nitrophenol product for accurate measurement.[1][3]
Q4: How should I prepare the crude cell lysate for a pNPP assay?
Proper preparation of the crude cell lysate is critical for obtaining accurate and reproducible results.[1] A general procedure involves:
-
Cell Lysis: Lyse the cells using a suitable lysis buffer. Common methods include sonication or the use of detergent-based lysis buffers on ice.[1]
-
Centrifugation: To remove cell debris, centrifuge the lysate at a high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, including the phosphatase of interest.
Troubleshooting Guide
High background, low or no signal, and high variability are common challenges when performing pNPP assays with crude cell lysates. The following table provides potential causes and recommended solutions for these issues.
| Problem | Potential Cause | Solution |
| High Background | Contamination of reagents with extraneous phosphatases. | Use high-purity reagents and sterile, nuclease-free water. Ensure pipette tips and tubes are clean.[1] |
| Presence of endogenous free phosphate in the cell lysate. | Include a "no substrate" control for each lysate sample to measure the background absorbance from the lysate itself. Subtract this background reading from the sample readings.[1] | |
| Spontaneous hydrolysis of pNPP. | Prepare the pNPP substrate solution fresh before each experiment. | |
| Low or No Signal | Low phosphatase activity in the lysate. | Increase the amount of cell lysate used in the assay. Optimize the cell lysis procedure to ensure efficient enzyme extraction.[1] |
| Suboptimal reaction conditions (e.g., pH, temperature). | Optimize the assay buffer pH and incubation temperature for your specific phosphatase of interest. | |
| Presence of phosphatase inhibitors in the lysis buffer or sample. | Ensure that the lysis buffer does not contain high concentrations of phosphatase inhibitors that could interfere with the assay. Consider sample dialysis or buffer exchange if endogenous inhibitors are suspected. | |
| High Variability | Inconsistent pipetting. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations during incubation. | Ensure a stable and uniform incubation temperature for all wells of the microplate. | |
| Cell debris in the lysate. | Ensure complete removal of cell debris by proper centrifugation of the lysate.[1] |
Experimental Protocols
Protocol 1: General pNPP Phosphatase Activity Assay
This protocol provides a general framework for measuring phosphatase activity in crude cell lysates.
Materials:
-
Crude cell lysate
-
Assay Buffer (e.g., for neutral phosphatases: 20 mM Bis-Tris, pH 6.0, 1 mM DTT; for alkaline phosphatases: appropriate alkaline buffer)[5]
-
pNPP Substrate Solution (e.g., 1.3 mM pNPP in Assay Buffer, prepared fresh)[5]
-
Stop Solution (e.g., 1 M NaOH)[3]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add 50 µL of the crude cell lysate to each well of a 96-well plate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.
-
Incubate for a fixed time (e.g., 15-60 minutes) at the chosen temperature.[6]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[6]
-
Measure the absorbance at 405 nm using a microplate reader.
Protocol 2: Buffer pH Optimization
This protocol helps determine the optimal pH for the phosphatase activity in your crude cell lysate.
Materials:
-
Crude cell lysate
-
A series of buffers with varying pH values
-
pNPP Substrate Solution
-
Stop Solution
-
96-well microplate and reader
Procedure:
-
In separate wells of a 96-well plate, add 40 µL of each buffer to be tested.
-
Add 10 µL of the crude cell lysate to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 50 µL of pNPP Substrate Solution to each well.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.[1]
-
Stop the reaction by adding 50 µL of Stop Solution.[1]
-
Measure the absorbance at 405 nm.
-
The buffer that yields the highest absorbance corresponds to the optimal pH for the enzyme.[1]
Data Presentation
Table 1: Optimization of Lysate Protein Concentration
This table provides a general guideline for the starting range of total protein concentration from the crude lysate per well. It is crucial to determine the optimal concentration empirically to ensure the reaction rate is linear over time.
| Parameter | Recommended Range | Notes |
| Lysate Protein Concentration | 10-100 µ g/well | This should be optimized to ensure the reaction rate is linear over time.[1] |
Table 2: Comparison of pNPP Assay Parameters in Different Protocols
Significant variability can exist between different pNPP assay protocols. This table summarizes key parameters from different types of phosphatase assays to highlight the importance of selecting and optimizing conditions for your specific application.
| Parameter | Generic Alkaline Phosphatase Protocol | Generic Acid/Neutral Phosphatase Protocol | Protein Tyrosine Phosphatase Protocol |
| Buffer Composition | Diethanolamine or AMP | Acetate or Bis-Tris | Bis-Tris with DTT |
| pH | ~10 | 5.5 - 7.2 | ~6.0 |
| Substrate (pNPP) Conc. | 1-15 mM | 1-10 mM | ~1.3 mM |
| Stop Solution | NaOH | NaOH | Not always used |
Note: This table provides illustrative examples. The optimal conditions for your specific enzyme and lysate should be determined experimentally.[5]
Visualizations
Caption: Workflow for pNPP assay with crude cell lysates.
Caption: Logic diagram for troubleshooting common pNPP assay issues.
Caption: The pNPP phosphatase assay signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 3. biopanda-diagnostics.com [biopanda-diagnostics.com]
- 4. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencellonline.com [sciencellonline.com]
Technical Support Center: Synthesis and Purification of EPNP
Welcome to the technical support center for the synthesis and purification of O-Ethyl O-(p-nitrophenyl) phenylphosphonothionate (EPNP), a critical organophosphate compound for research in neurotoxicity and drug development. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers in overcoming common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of EPNP.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-01 | Low or No Yield of Phenylthiophosphonyl Dichloride (Precursor) | - Inactive aluminum chloride catalyst.- Insufficient reflux time or temperature.- Impure starting materials (benzene, phosphorus trichloride). | - Use freshly opened or properly stored anhydrous aluminum chloride.- Ensure the reaction is refluxed for a minimum of 5 hours with vigorous stirring.[1]- Use anhydrous and high-purity benzene and phosphorus trichloride. |
| SYN-02 | Low Yield of Final EPNP Product | - Incomplete reaction of phenylthiophosphonyl dichloride with the sodium salts.- Hydrolysis of phenylthiophosphonyl dichloride or the final EPNP product due to moisture.- Side reactions, such as the formation of symmetrical phosphates or thiophosphates. | - Ensure stoichiometric amounts of sodium ethanolate and sodium p-nitrophenoxide are used.- Conduct the reaction under strictly anhydrous conditions using dry solvents and inert atmosphere (e.g., nitrogen or argon).- Control the reaction temperature to minimize side product formation. |
| PUR-01 | Oily Product Instead of Crystalline Solid | - Presence of unreacted starting materials or solvent residues.- Formation of isomeric impurities, such as the S-ethyl isomer, upon heating.[2] | - Purify the crude product using column chromatography on silica gel. A common eluent system is a gradient of hexanes and ethyl acetate.[1]- Attempt recrystallization from a suitable solvent system. Given EPNP's nature, a non-polar solvent or a mixture like ethanol/water could be effective. |
| PUR-02 | Product Degradation During Purification | - Hydrolysis of the phosphonothioate ester bond, especially under basic conditions. EPNP is stable in neutral and acidic media but hydrolyzes in the presence of alkali.[2]- Thermal decomposition if heated excessively. | - Avoid basic conditions during workup and purification. Use a neutral or slightly acidic wash if necessary.- Use flash column chromatography at room temperature to minimize exposure to heat.[1]- If distillation is used for solvent removal, perform it under reduced pressure to keep the temperature low. |
| PUR-03 | Co-elution of Impurities During Column Chromatography | - Similar polarity of the desired product and impurities.- Improper choice of mobile phase. | - Optimize the mobile phase composition. A shallow gradient or isocratic elution with a finely tuned solvent ratio can improve separation.- Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation. |
| ID-01 | Unexpected Peaks in NMR or Mass Spectrum | - Presence of the oxygen analog, EPNO, where the sulfur is replaced by an oxygen.- Formation of p-nitrophenol due to hydrolysis.- Isomeric impurities. | - Compare spectra with known standards for EPNP and potential byproducts like EPNO and p-nitrophenol.- EPNO has a different molecular weight which can be distinguished by mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful EPNP synthesis?
A1: The most critical factor is maintaining anhydrous (dry) conditions throughout the synthesis. Both the starting material, phenylthiophosphonyl dichloride, and the final product, EPNP, are susceptible to hydrolysis, which will significantly lower your yield.
Q2: My final product is a yellow oil, but the literature describes it as a crystalline solid. What should I do?
A2: An oily product often indicates the presence of impurities. The melting point of pure EPNP is 36°C, so at slightly elevated room temperatures, it may appear as a liquid or semi-solid.[3] First, ensure your product is indeed impure by analytical methods like TLC or NMR. If impurities are present, purification by flash column chromatography followed by recrystallization is recommended.
Q3: What are the common side products in this synthesis?
A3: Common side products can include the oxygen analog (EPNO), where the thiono sulfur is replaced by oxygen, and products of hydrolysis such as p-nitrophenol and O-ethyl phenylphosphonothioic acid. Over-reaction can also lead to the formation of undesired symmetrical products.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., hexanes:ethyl acetate) to track the disappearance of the starting materials and the appearance of the EPNP spot. Staining with potassium permanganate can help visualize the spots.[1]
Q5: What safety precautions should I take when handling EPNP?
A5: EPNP is a highly toxic organophosphate and a potent acetylcholinesterase inhibitor. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Be aware of the symptoms of organophosphate poisoning and have an emergency plan in place.
Experimental Protocols
Synthesis of Phenylthiophosphonyl Dichloride (Precursor)
This protocol is adapted from a general procedure for the synthesis of phenylphosphonothioic dichlorides.[1]
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (0.14 mmol).
-
Addition of Reactants: Add benzene (0.1 mmol) and phosphorus trichloride (0.3 mmol) to the flask.
-
Reflux: Heat the mixture to reflux with stirring for 5 hours.
-
Second Addition: Add an additional portion of phosphorus trichloride (0.13 mol) and petroleum ether (45 mL) and continue to reflux for another 30 minutes.
-
Workup: Cool the reaction mixture to room temperature and filter under reduced pressure. The filtrate is then distilled to remove petroleum ether at atmospheric pressure.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction at 90°C–91°C. The expected yield is approximately 48%.[1]
-
Thionation: The resulting dichloro(phenyl)phosphine is then reacted with sulfur powder. Slowly add the sulfur powder in batches, maintaining the temperature at 30°C. Once the majority of the sulfur has dissolved, heat the mixture to 80°C and stir for 1 hour.
-
Final Purification: Remove any unreacted phosphorus trichloride and benzene by atmospheric and then vacuum distillation to yield phenylthiophosphonyl dichloride.
Synthesis of O-Ethyl O-(p-nitrophenyl) phenylphosphonothionate (EPNP)
This is a generalized procedure based on the known reactivity of phenylthiophosphonyl dichloride.
-
Preparation of Alkoxides: In separate flame-dried flasks under an inert atmosphere, prepare sodium ethanolate by reacting sodium metal with anhydrous ethanol, and sodium p-nitrophenoxide by reacting p-nitrophenol with a sodium base (e.g., sodium hydride) in an anhydrous solvent like THF or diethyl ether.
-
Reaction: In a flame-dried, three-necked flask under an inert atmosphere, dissolve phenylthiophosphonyl dichloride in an anhydrous solvent such as toluene or diethyl ether and cool in an ice bath.
-
Stepwise Addition: Slowly add one equivalent of the sodium ethanolate solution to the cooled phenylthiophosphonyl dichloride solution. Allow the reaction to stir for 1-2 hours. Subsequently, slowly add one equivalent of the sodium p-nitrophenoxide solution.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding water. Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. The pure EPNP can be recrystallized from a suitable solvent if necessary.
Data Summary
| Parameter | Phenylthiophosphonyl Dichloride | O-Ethyl O-(p-nitrophenyl) phenylphosphonothionate (EPNP) |
| Molecular Formula | C₆H₅Cl₂PS | C₁₄H₁₄NO₄PS |
| Molecular Weight | 211.06 g/mol | 323.30 g/mol [3] |
| Typical Yield | ~48%[1] | Highly variable depending on conditions |
| Typical Purity | >95% after distillation | >95% after chromatography/recrystallization |
| Appearance | Colorless liquid | Light yellow crystalline powder[3] |
| Melting Point | N/A | 36 °C[3] |
| Boiling Point | 90-91°C (vacuum)[1] | 215°C at 0.667kPa[3] |
Visualizations
Experimental Workflow for EPNP Synthesis
Caption: Workflow for the two-stage synthesis of EPNP.
Troubleshooting Logic for Low EPNP Yield
Caption: Decision tree for troubleshooting low EPNP yield.
References
Technical Support Center: EPNP Probe Stability and Degradation Product Analysis
Disclaimer: The term "EPNP probe" is not widely recognized in scientific literature. This guide provides information based on the principles of stability and degradation analysis for small-molecule fluorescent neuroprobes, which are likely analogous to the intended meaning of "EPNP (Excitatory Postsynaptic Potential-Neuro-probe)".
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorescent neuroprobes.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is weak or absent. What are the possible causes and solutions?
A weak or absent signal can stem from several factors, from probe integrity to imaging settings.
-
Probe Degradation:
-
Improper Storage: Ensure the probe is stored at the recommended temperature (typically -20°C or -80°C), protected from light, and in a suitable solvent (e.g., DMSO, ethanol).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
-
Chemical Instability: The probe may be unstable in your experimental buffer (e.g., due to pH or presence of reactive species). Validate probe stability in your buffer system.
-
Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore.[2]
-
-
Experimental Conditions:
-
Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope match the spectral properties of your probe.
-
Low Probe Concentration: The concentration of the probe may be too low to generate a detectable signal. Titrate the probe concentration to find the optimal balance between signal and background.
-
Cell Health: Unhealthy or dying cells can exhibit altered probe uptake, localization, and signal. Ensure your cells are viable throughout the experiment.
-
-
Solutions:
-
Perform a positive control experiment with a fresh probe stock to confirm its functionality.
-
Minimize light exposure by using the lowest possible excitation power and exposure times.[3]
-
Use an anti-fade mounting medium for fixed samples to reduce photobleaching.[]
-
Optimize imaging settings, including camera gain and binning, to enhance signal detection.[5]
-
Q2: I'm observing high background fluorescence. How can I reduce it?
High background can obscure your signal of interest and complicate data analysis.
-
Causes:
-
Excess Probe: Incomplete removal of unbound probe is a common cause. Optimize washing steps after probe incubation.
-
Autofluorescence: Biological samples naturally contain molecules that fluoresce (e.g., NADH, flavins). This is often more pronounced at shorter wavelengths (blue and green channels).
-
Non-specific Binding: The probe may be binding to unintended cellular components or the coverslip.
-
Media Components: Phenol red in cell culture media is fluorescent and can contribute to background.[1]
-
-
Solutions:
-
Increase the number and duration of wash steps after probe loading.
-
Use a phenol red-free medium for imaging.[1]
-
Include a "no-probe" control to assess the level of autofluorescence.
-
Use blocking agents if non-specific binding to cellular structures is suspected.
-
Image in the red or near-infrared spectrum where autofluorescence is typically lower.
-
Q3: How can I determine if my probe has degraded?
Probe degradation can manifest as a loss of signal, a change in fluorescence spectrum, or the appearance of new fluorescent species.
-
Indicators of Degradation:
-
Loss of Fluorescence Intensity: A gradual decrease in signal over time under constant illumination suggests photobleaching. A complete loss of signal from a stored aliquot may indicate chemical degradation.
-
Spectral Shift: Degradation products may have different excitation or emission spectra compared to the intact probe.
-
Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can separate the intact probe from its degradation products.[]
-
-
Analysis Methods:
-
Spectrofluorometry: Measure the excitation and emission spectra of your probe stock and compare them to the manufacturer's specifications or a fresh standard.
-
HPLC with Fluorescence Detection: This is a powerful method to quantitatively assess the purity of your probe and identify degradation products.[][7] A new peak with a different retention time often indicates a degradation product.
-
Q4: What are the best practices for storing and handling fluorescent neuroprobes?
Proper storage and handling are critical to ensure the long-term stability and performance of your probes.
-
Storage:
-
Temperature: Store probes at -20°C or -80°C as recommended by the manufacturer.[1]
-
Light Protection: Fluorescent molecules are light-sensitive. Store them in the dark, for example, by wrapping vials in aluminum foil.[1]
-
Aliquoting: Prepare small, single-use aliquots to minimize freeze-thaw cycles which can lead to degradation.[1]
-
Solvent: Store probes in a high-quality, anhydrous solvent like DMSO or ethanol.
-
-
Handling:
-
Allow vials to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze reactive probes.
-
Use fresh, high-purity solvents and buffers for dilutions.
-
Protect working solutions from light as much as possible during experiments.
-
Data Presentation: Probe Stability Comparison
The stability of a fluorescent probe is a critical factor for successful imaging experiments. Below is a summary of typical photostability and chemical stability characteristics for common classes of fluorophores used in neuroprobes.
| Fluorophore Class | Representative Probe | Photobleaching Rate (Relative) | Chemical Stability | Key Considerations |
| BODIPY | BODIPY-FL | High | Generally high, but can be susceptible to oxidation.[5] | Narrow emission spectra, less sensitive to pH and solvent polarity.[][5] |
| Fluorescein | Fluorescein Isothiocyanate (FITC) | Low | Moderate; pH-sensitive fluorescence. | High quantum yield but prone to photobleaching.[][8] |
| Rhodamine | Tetramethylrhodamine (TMR) | Moderate | Good | Bright, but can be more prone to photobleaching than BODIPY dyes.[5] |
| Genetically Encoded | iGluSnFR | Varies by variant | Stable when expressed | Can buffer glutamate and affect synaptic transmission.[9] |
Note: Photobleaching rates are highly dependent on experimental conditions such as excitation intensity, illumination duration, and the cellular environment.
Experimental Protocols
Protocol 1: Assessing Probe Photostability
This protocol provides a method to quantify the photobleaching rate of a fluorescent probe in your experimental setup.
Objective: To measure the rate of fluorescence decay under continuous illumination.
Materials:
-
Microscope with a stable light source and a sensitive camera.
-
Your fluorescent neuroprobe.
-
Appropriate buffer or mounting medium.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare your sample with the fluorescent probe as you would for your experiment.
-
Locate a region of interest (ROI) for imaging.
-
Set the imaging parameters (excitation intensity, exposure time, camera gain) to match your planned experiment.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be short enough to capture the decay accurately.
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂).
Protocol 2: Analysis of Probe Degradation by HPLC
This protocol outlines a general method for detecting and quantifying probe degradation products using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
Objective: To separate and quantify the intact probe from potential degradation products.
Materials:
-
HPLC system with a fluorescence detector.
-
Appropriate HPLC column (e.g., C18 reverse-phase).[7]
-
High-purity solvents for the mobile phase (e.g., acetonitrile, water with trifluoroacetic acid).
-
Your fluorescent neuroprobe (control and potentially degraded samples).
Procedure:
-
Prepare a standard solution of your intact fluorescent probe at a known concentration.
-
Prepare your test sample. This could be a probe solution that has been subjected to stress conditions (e.g., prolonged storage at room temperature, exposure to light, or incubation in a specific buffer).
-
Develop an HPLC method to separate the probe from potential degradation products. This typically involves a gradient elution on a reverse-phase column.
-
Set the fluorescence detector to the excitation and emission wavelengths of your probe.
-
Inject the standard solution to determine the retention time and peak area of the intact probe.
-
Inject your test sample.
-
Analyze the chromatogram of the test sample. The appearance of new peaks, typically with different retention times than the main probe peak, indicates the presence of degradation products.
-
The purity of the probe can be calculated by comparing the peak area of the intact probe to the total peak area of all fluorescent species.
Visualizations
References
- 1. mednexus.org [mednexus.org]
- 2. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Epoxide Inhibitors: 1,2-Epoxy-3-(p-nitrophenoxy)propane in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) and other prominent epoxide hydrolase inhibitors. The inhibition of epoxide hydrolases, particularly soluble epoxide hydrolase (sEH), is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[1][2] This is attributed to the role of sEH in degrading beneficial epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[3] By inhibiting sEH, the levels of these protective lipid mediators are increased. This guide aims to provide an objective comparison to aid researchers in selecting appropriate compounds for their studies.
Overview of Epoxide Hydrolase Inhibitors
Soluble epoxide hydrolase has emerged as a significant therapeutic target due to its central role in metabolizing anti-inflammatory and analgesic lipid signaling molecules. The development of sEH inhibitors has led to several classes of compounds, with urea-based inhibitors being among the most potent. These inhibitors typically mimic the transition state of epoxide hydrolysis and form key interactions within the enzyme's active site.
Quantitative Comparison of sEH Inhibitors
For a quantitative comparison, this guide focuses on well-characterized and potent sEH inhibitors from the urea-based class.
| Inhibitor | Chemical Class | Target Enzyme | IC50 (nM) | Reference |
| This compound (EPNP) | Glycidyl Ether | sEH | Not Available | - |
| AR9281 (APAU) | Urea-Based | Human sEH | 13.8 | Not specified in snippets |
| Murine sEH | 1.7 | Not specified in snippets | ||
| trans-AUCB (t-AUCB) | Urea-Based | Human sEH | 1.3 | Not specified in snippets |
| Murine sEH | 8 | Not specified in snippets | ||
| Rat sEH | 8 | Not specified in snippets | ||
| TPPU | Urea-Based | Human sEH | 3.7 | Not specified in snippets |
| Monkey sEH | 37 | Not specified in snippets | ||
| GSK2256294A | Not Specified | Human sEH | 0.027 | Not specified in snippets |
| Rat sEH | 0.061 | Not specified in snippets | ||
| Murine sEH | 0.189 | Not specified in snippets |
Note: IC50 values can vary depending on the assay conditions, enzyme source (species), and substrate used. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of sEH inhibition and the methods used for evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The arachidonic acid cascade and the role of soluble epoxide hydrolase (sEH) and its inhibitors.
Caption: A generalized workflow for determining the IC50 of an sEH inhibitor using a fluorescence-based assay.
Experimental Protocols
The following is a detailed methodology for a common fluorescence-based assay used to determine the inhibitory potency of compounds against soluble epoxide hydrolase. This protocol can be adapted to evaluate the activity of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human soluble epoxide hydrolase (sEH).
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate - CMNPC)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., AUDA)
-
96-well black microtiter plates
-
Fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and a range of serial dilutions in the assay buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare a working solution of the sEH enzyme in the assay buffer. The final enzyme concentration should be chosen to provide a linear reaction rate for the duration of the assay.
-
Prepare a working solution of the fluorescent substrate in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microtiter plate, add a defined volume of the sEH assay buffer.
-
Add a small volume of the test inhibitor dilutions or the vehicle control to the appropriate wells.
-
Add the sEH enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence using a plate reader. Measurements can be taken kinetically over a period of time (e.g., 10-30 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[5]
-
Conclusion
While this compound belongs to a chemical class with the potential for epoxide hydrolase inhibition, a lack of specific inhibitory data prevents a direct quantitative comparison with well-established, potent sEH inhibitors like APAU, t-AUCB, and TPPU. The provided experimental protocol offers a standardized method to determine the IC50 of EPNP, which would enable its direct comparison with other inhibitors and aid in its evaluation as a potential tool for sEH research. Researchers are encouraged to consider the potent, well-characterized urea-based inhibitors for studies requiring high sEH inhibitory activity.
References
- 1. Structure-function relationship between soluble epoxide hydrolases structure and their tunnel network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytosolic epoxide hydrolase by trans-3-phenylglycidols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative vs. absolute IC50 - FAQ 1566 - GraphPad [graphpad.com]
Validating 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) as a Specific Protease Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) with other protease inhibitors, supported by experimental data. EPNP is a well-established, irreversible inhibitor primarily targeting aspartic proteases. Its specificity arises from its ability to covalently modify the active site aspartate residues essential for catalysis. This document summarizes its performance against common alternatives and provides detailed experimental protocols for its validation.
Performance Comparison of Protease Inhibitors
The selection of a protease inhibitor is critical for experimental success in proteomics and drug discovery. EPNP's utility is best understood in comparison to other inhibitors with different specificities and mechanisms of action.
| Inhibitor | Target Protease Class | Mechanism of Action | Key Characteristics |
| This compound (EPNP) | Aspartic Proteases (e.g., Pepsin, Rennin, Cathepsin D) | Irreversible, Covalent Modification of Catalytic Aspartate Residues | Specific for aspartic proteases; reaction rate is pH-dependent (optimal around pH 3-4) and can be slow compared to other inhibitors.[1][2] |
| Pepstatin A | Aspartic Proteases | Reversible, Transition-State Analog | A potent and specific inhibitor of many aspartic proteases; often used as a benchmark for aspartic protease inhibition.[1][2] Can inhibit the reaction of EPNP with the enzyme.[1] |
| Diazoacetyl-DL-norleucine methyl ester (DAN) | Aspartic Proteases | Irreversible, Covalent Modification (in the presence of Cu2+) | Requires cupric ions for activation and modifies a different catalytic aspartate residue than EPNP in some proteases.[1] |
| Phenylmethylsulfonyl Fluoride (PMSF) | Serine Proteases (e.g., Trypsin, Chymotrypsin) | Irreversible, Covalent Sulfonylation of Active Site Serine | Broad-spectrum serine protease inhibitor; unstable in aqueous solutions with a short half-life.[3][4][5] |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) | Serine Proteases | Irreversible, Covalent Sulfonylation of Active Site Serine | A more stable and less toxic alternative to PMSF.[4][6] |
| Protease Inhibitor Cocktails | Broad Spectrum (Serine, Cysteine, Aspartic, Metalloproteases) | Mixture of Reversible and Irreversible Inhibitors | Provides broad protection against a range of proteases; composition can be proprietary.[7][8] |
Quantitative Comparison of Inhibition
Comparative studies have demonstrated the stoichiometry and relative speed of inhibition for EPNP.
| Inhibitor | Target Enzyme | Stoichiometry (Inhibitor:Enzyme) | Relative Inhibition Rate | Optimal pH for Inactivation |
| EPNP | Various Acid Proteases | ~2:1 | Slow | 3.0 - 4.0[1] |
| DAN (with Cu2+) | Various Acid Proteases | 1:1 | Rapid | 5.5 - 6.0[1] |
| Pepstatin A | Various Acid Proteases | Not Applicable (Reversible) | Rapid | Broad |
| Novel Peptide-based Epoxides | Pepsin A | Not Specified | Significantly faster than EPNP | Not Specified[2] |
Note: The reaction of EPNP is reported to be considerably slower than newly synthesized peptide-based epoxide inhibitors, with EPNP requiring over 50 hours for 50% inhibition of pepsin A under specific conditions, while newer inhibitors achieved this in 1.3 to 7.5 hours.[2]
Experimental Protocols
Validation of EPNP Inhibition of an Aspartic Protease (e.g., Pepsin)
This protocol outlines a typical experiment to validate the inhibitory effect of EPNP on a model aspartic protease.
Materials:
-
Purified Aspartic Protease (e.g., Porcine Pepsin)
-
This compound (EPNP)
-
Substrate: e.g., 1% (w/v) Hemoglobin in 0.1 M Glycine-HCl buffer, pH 2.0
-
Assay Buffer: 0.1 M Sodium Acetate buffer, pH 3.5
-
Stop Solution: 5% (w/v) Trichloroacetic Acid (TCA)
-
Spectrophotometer and cuvettes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the aspartic protease in the assay buffer. The final concentration will depend on the specific activity of the enzyme.
-
Inhibitor Preparation: Prepare a stock solution of EPNP in a suitable organic solvent (e.g., ethanol or DMSO) and dilute it to the desired final concentrations in the assay buffer immediately before use.
-
Inhibition Reaction:
-
In separate microcentrifuge tubes, pre-incubate the enzyme with varying concentrations of EPNP (and a vehicle control) in the assay buffer.
-
The incubation time can vary, but given the slow reaction rate of EPNP, several hours may be required for significant inhibition.[2] A time-course experiment is recommended.
-
Maintain a constant temperature (e.g., 37°C).
-
-
Activity Assay:
-
Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution (TCA). This will precipitate the undigested substrate.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested substrate (peptides) released.
-
Calculate the percentage of inhibition for each EPNP concentration compared to the vehicle control.
-
Visualizing Experimental Workflows and Mechanisms
Diagram 1: Experimental Workflow for EPNP Validation
Workflow for validating EPNP's inhibitory activity.
Diagram 2: Mechanism of EPNP Inhibition
Covalent modification of the active site by EPNP.
References
- 1. The structure and function of acid proteases. V. Comparative studies on the specific inhibition of acid proteases by diazoacetyl-DL-norleucine methyl ester, 1,2-epoxy-3-(p-nitrophenoxy) propane and pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PMSF - Wikipedia [en.wikipedia.org]
- 6. goldbio.com [goldbio.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of 1,2-Epoxy-3-(p-nitrophenoxy)propane's Reactivity with Biological Nucleophiles
For researchers, scientists, and professionals in drug development, understanding the reactivity of electrophilic compounds like 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is crucial for assessing potential off-target effects and designing specific molecular probes. EPNP, also known as p-Nitrophenyl glycidyl ether, is a para-substituted nitro epoxide benzene compound utilized in proteomics research.[1][2] This guide provides a comparative overview of EPNP's cross-reactivity with various biological nucleophiles, supported by available data and experimental contexts.
Quantitative Reactivity Comparison
One of the most well-documented reactions is the conjugation of EPNP with glutathione (GSH), a major endogenous antioxidant.[3][4] This reaction can be catalyzed by glutathione S-transferases (GSTs).[3] In fact, the reaction of EPNP with reduced glutathione is a standard method for assaying GST activity. The administration of EPNP in vivo has been shown to cause a significant decrease in hepatic GSH levels, indicating a rapid reaction.[4]
EPNP is also known to react with nucleophilic residues in proteins, a property exploited in its use as a protease inhibitor.[2] Specifically, it has been shown to react with aspartyl residues in acid proteases like pepsin and rennin.[5] The reaction involves the nucleophilic attack of the amino acid residue on the epoxide ring of EPNP.
The general reactivity of epoxides is governed by several factors, including steric hindrance and the nature of the nucleophile.[6] Reactions with nucleophiles typically proceed via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring.[6]
| Nucleophile | Context of Reactivity with EPNP | Significance |
| Glutathione (GSH) | Rapid conjugation, both spontaneous and enzyme-catalyzed (GST).[3][4] | Major detoxification pathway; depletion of cellular GSH can lead to oxidative stress. |
| Aspartyl Residues | Covalent modification of active site aspartate in acid proteases.[5] | Basis for its use as an irreversible inhibitor of certain proteases. |
| Cysteine Residues | Expected to be a primary target due to the high nucleophilicity of the thiol group. | Potential for off-target modification of cysteine-containing proteins, such as cysteine proteases. |
| Histidine Residues | The imidazole ring is a potential nucleophile. | May contribute to off-target protein modification. |
| Lysine Residues | The primary amine can act as a nucleophile. | Another potential source of off-target protein alkylation. |
Experimental Methodologies
Detailed protocols for studying the kinetics of epoxide reactions are essential for quantitative comparison. Below are summaries of common experimental approaches.
Spectrophotometric Assay for Glutathione S-Transferase Activity
This method quantifies the rate of conjugation of EPNP with reduced glutathione by monitoring the change in absorbance.
-
Principle: The formation of the glutathione-EPNP conjugate results in an increase in absorbance at a specific wavelength (e.g., 360 nm).
-
Reagents:
-
Potassium phosphate buffer (e.g., 97 mM, pH 6.5)
-
EDTA (e.g., 0.97 mM)
-
Reduced glutathione (GSH) (e.g., 5.0 mM)
-
This compound (EPNP) (e.g., 0.50 mM in ethanol)
-
Glutathione S-transferase (GST) enzyme solution
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, EDTA, and GSH in a cuvette.
-
Add the EPNP solution to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 360 nm over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
General Kinetic Analysis of Epoxide Reactions
The kinetics of epoxide ring-opening reactions can be studied using various analytical techniques.[7][8] The relative rate method is a common approach.[9]
-
Principle: The rate of disappearance of the epoxide is monitored in the presence of a nucleophile and a reference compound with a known reaction rate.[9]
-
Methodology:
-
A reaction chamber is filled with a mixture of the epoxide, the nucleophile, a reference compound, and a bath gas (e.g., synthetic air).[9]
-
The reaction is initiated, often by photolysis to generate a reactive species if studying reactions with radicals.[9]
-
The concentrations of the epoxide and the reference compound are monitored over time using techniques like FT-IR spectroscopy or gas chromatography.[9]
-
The rate coefficient for the reaction of the epoxide with the nucleophile is determined relative to the rate coefficient of the reference reaction.[9]
-
Visualizing Reaction Pathways and Workflows
General Reaction of EPNP with a Nucleophile
The fundamental reaction involves the opening of the epoxide ring by a nucleophilic attack.
Caption: Nucleophilic attack on EPNP leading to covalent adduct formation.
Experimental Workflow for Kinetic Analysis
A generalized workflow for determining the reaction kinetics of EPNP with a nucleophile.
Caption: Workflow for determining EPNP-nucleophile reaction kinetics.
Potential Signaling Pathway Perturbation
The cross-reactivity of EPNP can lead to the modification of proteins involved in cellular signaling, potentially causing off-target effects.
Caption: Potential on-target and off-target effects of EPNP on a signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Wikidata [wikidata.org]
- 3. Conjugation of 1,2-epoxy-3-(p-nitrophenoxy)-propane and 1-menaphthyl sulfate with glutathione in human renal cortex and renal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites of 1,2-epoxy-3-phenoxy- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid sequences around 1, 2-epoxy-3-(p-nitrophenoxy)propane-reactive residues in rhizopus chinensis acid protease: homology with pepsin and rennin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06033J [pubs.rsc.org]
Comparative analysis of EPNP and other serine protease inhibitors
A Comparative Analysis of Key Serine Protease Inhibitors
In the landscape of drug discovery and biomedical research, serine protease inhibitors represent a critical class of molecules. Serine proteases are integral to a vast array of physiological processes, from digestion and blood coagulation to inflammation and immunity.[1] Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention.[1][2] This guide provides a comparative analysis of well-characterized serine protease inhibitors, offering a resource for researchers, scientists, and drug development professionals to select the appropriate inhibitor for their studies.
It is important to note that an initial search for "EPNP" as a serine protease inhibitor did not yield relevant results in the biochemical context. The term "EPnP" predominantly refers to an algorithm in the field of computer vision for camera pose estimation.[3][4][5] Therefore, this guide will focus on a selection of widely studied and utilized serine protease inhibitors.
Overview of Selected Serine Protease Inhibitors
This comparison focuses on four inhibitors representing different classes and mechanisms of action:
-
Aprotinin: A natural polypeptide and a competitive, reversible inhibitor.[1]
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A synthetic, irreversible small molecule inhibitor.[1][6]
-
Sivelestat: A synthetic, competitive small molecule inhibitor of neutrophil elastase.[1]
-
Alpha-1 Antitrypsin (A1AT): An endogenous human serine protease inhibitor (serpin).[1]
Quantitative Comparison of Inhibitor Potency
The efficacy of a protease inhibitor is quantified by its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates a higher affinity and greater potency. The IC50 value is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. These values are crucial for understanding the potency and selectivity of each inhibitor.[1][7]
| Inhibitor | Target Protease | Ki Value | IC50 Value |
| Aprotinin | Trypsin | 0.06 pM | - |
| Chymotrypsin | 9 nM | - | |
| Plasmin | 1 nM | - | |
| Plasma Kallikrein | 30 nM | - | |
| AEBSF | Trypsin | - | 38 µM |
| Chymotrypsin | - | 8 µM | |
| Thrombin | - | 150 µM | |
| Plasmin | - | 340 µM | |
| Sivelestat | Neutrophil Elastase | 44 nM | 2 µM |
| Alpha-1 Antitrypsin | Neutrophil Elastase | 1.9 pM | - |
| Trypsin | 0.1 nM | - | |
| Thrombin | 400 nM | - |
Note: Ki and IC50 values can vary depending on experimental conditions such as substrate concentration, pH, and temperature. The data presented here is a summary from multiple sources for comparative purposes.
Mechanism of Action
Serine protease inhibitors function through various mechanisms, which can be broadly categorized as reversible or irreversible.
Reversible inhibitors , like Aprotinin and Sivelestat, bind to the enzyme through non-covalent interactions.[6] Their binding can be competitive, where the inhibitor and substrate compete for the active site, or non-competitive, where the inhibitor binds to a site other than the active site.[8]
Irreversible inhibitors , such as AEBSF, typically form a stable covalent bond with the active site serine residue, permanently inactivating the enzyme.[6] Suicide inhibitors are a subclass of irreversible inhibitors that are chemically modified by the enzyme's own catalytic activity, leading to a covalent linkage.[9]
The choice between a reversible and irreversible inhibitor depends on the application. For complete and sustained inhibition during protein extraction, irreversible inhibitors are often preferred.[6] In contrast, for modulating protease activity in a biological system, reversible inhibitors with well-defined kinetic parameters are more suitable.[6]
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative studies. Below is a generalized protocol for determining the IC50 of a serine protease inhibitor using an absorbance-based assay.
Protocol: Determination of IC50 using an Absorbance-Based Assay
This protocol utilizes a chromogenic substrate that releases a colored product upon cleavage by the serine protease. The rate of color development is measured spectrophotometrically.[6]
Materials:
-
Serine protease of interest (e.g., Trypsin, Chymotrypsin)
-
Chromogenic substrate specific for the protease
-
Inhibitor stock solution (dissolved in an appropriate solvent like DMSO or water)
-
Assay buffer (e.g., Tris-HCl or PBS at the optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the serine protease to a working concentration in the assay buffer.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the diluted enzyme to each well (except for the blank).
-
Add the various dilutions of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature to allow for binding.
-
-
Initiate Reaction:
-
Add the chromogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength.[1]
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of substrate hydrolysis) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
-
Visualizing Key Processes
To better understand the context of serine protease inhibition, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: A typical workflow for determining the IC50 of a serine protease inhibitor.
Caption: The blood coagulation cascade, a process heavily regulated by serine proteases.
Conclusion
The selection of an appropriate serine protease inhibitor is a critical decision in experimental design. This guide provides a comparative overview of Aprotinin, AEBSF, Sivelestat, and Alpha-1 Antitrypsin, highlighting their different mechanisms of action and potencies. By understanding these differences and utilizing standardized experimental protocols, researchers can make informed choices to achieve their specific scientific objectives. The continued study of serine protease inhibitors holds significant promise for the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pose Estimation of Omnidirectional Camera with Improved EPnP Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - cvlab-epfl/EPnP: EPnP: Efficient Perspective-n-Point Camera Pose Estimation [github.com]
- 5. tugraz.at [tugraz.at]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. Protease Inhibitors [labome.com]
Unraveling Protease Selectivity: A Comparative Analysis Framework
A critical aspect of robust drug development and biological research lies in the precise characterization of enzyme inhibitors. This guide outlines a comprehensive framework for assessing the selectivity profile of a protease inhibitor, using the hypothetical compound EPNP as an exemplar. We will detail the experimental methodologies, present data in a clear, comparative format, and illustrate key workflows for determining inhibitor specificity against a panel of proteases.
In the field of protease research, selectivity is paramount. A highly selective inhibitor will preferentially bind to its intended target protease with minimal off-target effects, thereby reducing the potential for adverse reactions and increasing therapeutic efficacy. Conversely, a non-selective inhibitor can lead to a cascade of unintended biological consequences. Therefore, rigorous selectivity profiling is a cornerstone of preclinical drug development and a key tool for dissecting complex biological pathways.
Comparative Selectivity of EPNP
To illustrate the process of selectivity profiling, we will hypothetically compare EPNP to a known, well-characterized protease inhibitor, "Comparator A." The following table summarizes the inhibitory activity (IC50 values) of both compounds against a diverse panel of proteases. Lower IC50 values indicate higher potency.
| Protease | EPNP IC50 (nM) | Comparator A IC50 (nM) | Protease Class |
| Trypsin | 5 | 100 | Serine Protease |
| Chymotrypsin | >10,000 | 50 | Serine Protease |
| Thrombin | 15 | 200 | Serine Protease |
| Cathepsin B | 8,000 | 1,500 | Cysteine Protease |
| MMP-2 | >10,000 | >10,000 | Metalloprotease |
| MMP-9 | >10,000 | >10,000 | Metalloprotease |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Based on this hypothetical data, EPNP demonstrates high potency and selectivity for Trypsin and Thrombin, both serine proteases, with significantly less activity against Chymotrypsin and Cathepsin B. Both compounds show no significant inhibition of the tested metalloproteases. This profile suggests EPNP is a selective serine protease inhibitor.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental protocols. The following outlines a standard methodology for obtaining the IC50 values presented in the table above.
In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This method measures the enzymatic activity of a protease by monitoring the cleavage of a fluorogenic substrate. The presence of an inhibitor will decrease the rate of substrate cleavage, which is detected as a reduction in fluorescence.
Materials:
-
Purified proteases (e.g., Trypsin, Chymotrypsin, Thrombin, Cathepsin B, MMP-2, MMP-9)
-
Specific fluorogenic substrate for each protease
-
Assay buffer specific to each protease
-
Test compounds (EPNP and Comparator A) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (EPNP and Comparator A) in the appropriate assay buffer.
-
Enzyme Preparation: Dilute the stock solution of each protease to the desired working concentration in the corresponding assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted test compound to the wells of the 96-well plate.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths will be specific to the fluorophore used in the substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Visualizing the Workflow and Concepts
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for in vitro protease inhibition assay.
This diagram illustrates the sequential steps involved in determining the IC50 value of an inhibitor, from the initial preparation of reagents to the final data analysis.
Caption: Conceptual diagram of selective protease inhibition.
This diagram depicts the concept of a selective inhibitor, such as EPNP, which effectively inhibits its intended target protease while having minimal effect on other, off-target proteases. This high degree of specificity is a desirable characteristic for therapeutic agents.
A Head-to-Head Guide: Phosphonate-Based (PhosID-ABPP) versus Biotin-Based Protein Labeling for Mass Spectrometry Validation
For researchers, scientists, and drug development professionals navigating the complexities of protein target identification, this guide offers an objective comparison of two prominent labeling methodologies: the emerging phosphonate-based affinity tagging (PhosID-ABPP) and the well-established biotin-streptavidin system. This report provides a detailed examination of their respective experimental workflows, supported by quantitative data and head-to-head performance metrics to inform your selection of the most suitable technique for your research needs.
The identification of protein targets is a cornerstone of modern biological research and drug discovery. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic strategy to covalently label and identify proteins in complex biological systems. A critical component of any ABPP workflow is the reporter tag used for the enrichment and subsequent identification of labeled proteins by mass spectrometry. This guide focuses on the validation of protein targets labeled with ethynyl-phosphonate (EPNP) probes, a class of phosphonate affinity tags, and compares this methodology, known as PhosID-ABPP, with the traditional biotin-streptavidin approach.
Performance Comparison: PhosID-ABPP vs. Biotin-Streptavidin
The choice between PhosID-ABPP and biotin-streptavidin ABPP hinges on the specific experimental goals. PhosID-ABPP offers a distinct advantage in the direct identification of probe binding sites, a crucial piece of information for understanding drug-protein interactions and mechanism of action.[1][2] While biotin-based methods are robust for enriching labeled proteins, pinpointing the exact site of modification can be more challenging.
Recent studies have demonstrated that PhosID-ABPP is a highly complementary technique to biotin-based strategies.[1][2] For instance, in a study utilizing an alkynylated afatinib derivative, PhosID-ABPP reproducibly identified over 500 unique binding sites.[2] A comparison with a biotin-based approach on the same target revealed a high degree of overlap in the identified proteins, suggesting that PhosID-ABPP effectively captures the relevant target landscape.
| Feature | PhosID-ABPP (Phosphonate-Based) | Biotin-Streptavidin ABPP | Key Considerations |
| Enrichment Principle | Immobilized Metal Affinity Chromatography (Fe³⁺-IMAC) targeting the phosphonate group. | High-affinity interaction between biotin and streptavidin. | The strong biotin-streptavidin bond can make elution challenging, sometimes requiring harsh conditions that may not be compatible with downstream analysis. |
| Binding Site Identification | Direct identification of the labeled peptide, revealing the precise binding site.[1][2] | Primarily enriches the entire labeled protein; identification of the specific binding site often requires further analysis. | For mechanism-of-action studies, direct binding site information is invaluable. |
| Reported Identified Sites | Over 500 unique binding sites identified in a single study.[2] | Method- and sample-dependent; can identify a large number of proteins. | Direct quantitative comparison of the number of identified sites from the same sample is needed for a definitive conclusion on efficiency. |
| Selectivity | High selectivity for phosphonate-tagged peptides. | High selectivity of streptavidin for biotin. | Both methods offer high selectivity for their respective tags. |
| Compatibility | Compatible with both in-cell and in-lysate labeling.[2] | Compatible with both in-cell (using cell-permeable probes) and in-lysate labeling. | Both methods are versatile in their application. |
| Complementarity | Considered highly complementary to biotin-based methods, providing an orthogonal enrichment strategy.[1][2] | The established "gold standard" for affinity enrichment in ABPP. | Using both methods can provide a more comprehensive view of the target landscape. |
Experimental Protocols
PhosID-ABPP: A Detailed Workflow
The PhosID-ABPP workflow is a multi-step process that enables the specific enrichment of probe-labeled peptides for mass spectrometry analysis.
1. Protein Labeling:
-
In-cell labeling: Incubate live cells with the alkyne-functionalized activity-based probe.
-
In-lysate labeling: Treat cell or tissue lysates with the probe.
2. Cell Lysis and Click Chemistry:
-
For in-cell labeled samples, lyse the cells to release the proteins.
-
Perform a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to attach an azide-functionalized phosphonate handle to the alkyne-tagged proteins.
3. Enzymatic Digestion and Enrichment:
-
Digest the protein mixture into peptides using a protease such as trypsin.
-
Enrich the phosphonate-labeled peptides using Fe³⁺-Immobilized Metal Affinity Chromatography (IMAC).
4. Mass Spectrometry Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data to identify the sequences of the labeled peptides and pinpoint the exact amino acid residue modified by the probe.
Biotin-Streptavidin ABPP: A Detailed Workflow
The biotin-streptavidin ABPP workflow is a widely used method for the enrichment of probe-labeled proteins.
References
A Comparative Guide to EPNP and Other Activity-Based Probes for Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epoxysuccinyl-L-leucylamido(4-guanidino)butane (EPNP), also widely known as E-64, with other prominent activity-based probes (ABPs) used for the detection and characterization of cysteine proteases. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows to aid in the selection of the most appropriate tool for your research needs.
Introduction to Cysteine Protease Activity-Based Probes
Cysteine proteases are a large family of enzymes that play crucial roles in numerous physiological and pathological processes, including protein turnover, apoptosis, and cancer progression. Activity-based protein profiling (ABPP) has emerged as a powerful technique to study the functional state of these enzymes in complex biological systems. ABPs are small molecule probes that typically consist of three key components: a reactive group or "warhead" that covalently modifies the active site cysteine, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.
EPNP (E-64) is a natural product and one of the most well-characterized irreversible inhibitors of papain-like cysteine proteases. Its reactive epoxide warhead forms a stable thioether bond with the active site cysteine. This guide compares EPNP and its derivatives with other major classes of cysteine protease ABPs, namely acyloxymethyl ketones (AOMKs) and vinyl sulfones (VS).
Data Presentation: Quantitative Comparison of Probe Potency
The selection of an appropriate ABP often depends on its potency and selectivity towards the target cysteine proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for EPNP (E-64) and other representative probes against a panel of common cysteine proteases. It is important to note that IC50 values can vary depending on the assay conditions (e.g., pH, substrate concentration, enzyme source).
| Probe/Inhibitor | Warhead Class | Target Protease | IC50 (nM) | Reference(s) |
| E-64 (EPNP) | Epoxide | Papain | 9 | [1] |
| Cathepsin B | 2.24 (rat liver) | [2] | ||
| Cathepsin H | - | [1] | ||
| Cathepsin K | 1.4 | [3] | ||
| Cathepsin L | 2.5 | [3] | ||
| Cathepsin S | 4.1 | [3] | ||
| Calpain | - | [1] | ||
| DCG-04 | Epoxide | Broad-spectrum cathepsins | - | [4][5] |
| CA-074 | Epoxide | Cathepsin B | 6 (pH 4.6), 44 (pH 5.5), 723 (pH 7.2) | [6][7] |
| Cathepsin L | >16,000 | [3] | ||
| Cathepsin K | >16,000 | [3] | ||
| Cathepsin S | 4800 (pH 5.5) | [6] | ||
| JPM-OEt | Epoxide | Broad-spectrum cathepsins | - | |
| Z-FR-AOMK | AOMK | Cathepsin B, L, S | - | [4] |
| LHVS (K11777) | Vinyl Sulfone | Cruzain | Potent inhibitor | [8] |
| Falcipain-2 | Potent inhibitor |
Mandatory Visualization
Signaling Pathway: The Caspase Cascade in Apoptosis
Cysteine proteases of the caspase family are central regulators of apoptosis, or programmed cell death. The activation of a cascade of these proteases leads to the orderly dismantling of the cell. Activity-based probes are invaluable tools for studying the activation of specific caspases during this process.
Caption: The caspase cascade in apoptosis.
Experimental Workflow: Comparison of Activity-Based Probes
The following diagram illustrates a typical workflow for the comparative analysis of different activity-based probes for cysteine proteases.
Caption: Experimental workflow for comparing ABPs.
Experimental Protocols
Enzyme Inhibition Assay (Determination of IC50)
This protocol describes a general procedure for determining the IC50 value of an ABP against a purified cysteine protease using a fluorogenic substrate.
Materials:
-
Purified recombinant cysteine protease
-
Fluorogenic peptide substrate (e.g., Z-FR-AMC for cathepsins)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA)
-
ABP stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the ABP in assay buffer.
-
In a 96-well plate, add the diluted ABP solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the purified enzyme to each well (except the no-enzyme control) and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the ABP.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the ABP concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]
In-Gel Fluorescence Scanning of Labeled Proteases in Cell Lysates
This protocol allows for the visualization of active cysteine proteases in a complex mixture, such as a cell lysate.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 250 mM sucrose, 1 mM DTT)
-
Fluorescently-tagged ABP (e.g., with a BODIPY or Cy dye)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gel and running buffer
-
Fluorescence gel scanner
Procedure:
-
Harvest and lyse the cells to prepare a total cell lysate. Determine the protein concentration of the lysate.
-
In a microcentrifuge tube, aliquot a specific amount of protein lysate (e.g., 50 µg).
-
Add the fluorescent ABP to a final concentration of 1-2 µM. Include a control where the lysate is pre-incubated with an excess of an unlabeled broad-spectrum inhibitor (like E-64) to demonstrate activity-dependent labeling.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission filters for the fluorophore used.[9][10]
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the selectivity of an unlabeled inhibitor by its ability to compete with a broad-spectrum fluorescent ABP for binding to active proteases.
Materials:
-
Cell lysate
-
Unlabeled inhibitor of interest
-
Broad-spectrum fluorescent ABP (e.g., fluorescently-tagged DCG-04)
-
Materials for SDS-PAGE and in-gel fluorescence scanning (as above)
Procedure:
-
Prepare serial dilutions of the unlabeled inhibitor.
-
In microcentrifuge tubes, pre-incubate the cell lysate (e.g., 50 µg) with the different concentrations of the unlabeled inhibitor for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Add the broad-spectrum fluorescent ABP to all tubes at a fixed concentration (e.g., 1 µM).
-
Incubate for another 30 minutes at 37°C.
-
Stop the reaction, run the samples on an SDS-PAGE gel, and visualize the fluorescence as described in the previous protocol.
-
A decrease in the fluorescence intensity of a particular band with increasing concentrations of the unlabeled inhibitor indicates that the inhibitor is targeting that active protease.[11][12]
In Vivo Imaging of Cysteine Protease Activity
This protocol provides a general workflow for non-invasive imaging of protease activity in a living animal model using a fluorescent ABP.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
Fluorescent ABP suitable for in vivo use (e.g., with a near-infrared fluorophore)
-
Anesthesia
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Anesthetize the animal and acquire a baseline fluorescence image to determine autofluorescence levels.
-
Administer the fluorescent ABP, typically via intravenous (tail vein) injection. The dose will depend on the specific probe.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window.
-
For a control, a separate cohort of animals can be pre-treated with an unlabeled broad-spectrum inhibitor before administration of the fluorescent probe to confirm that the signal is activity-dependent.
-
Quantify the fluorescence signal in the region of interest (e.g., the tumor) and a background region (e.g., muscle) to calculate the signal-to-background ratio.
-
At the end of the experiment, tissues can be harvested for ex vivo imaging and further biochemical analysis (e.g., histology, SDS-PAGE) to confirm the localization of the probe and the identity of the labeled proteases.[10]
References
- 1. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA-074 CA-074, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of EPNP versus Other Covalent Inhibitors for Enzyme Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme studies, covalent inhibitors are indispensable tools for elucidating enzyme mechanisms, identifying active site residues, and developing therapeutic agents. These molecules form a stable covalent bond with their target enzyme, leading to irreversible or slowly reversible inhibition. This guide provides a comparative analysis of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EPNP), a carboxyl-modifying agent, and other classical covalent inhibitors used in enzyme studies. While EPNP is not a traditional site-specific covalent inhibitor, its utility in achieving enzyme inactivation through covalent modification provides a valuable approach for comparative analysis.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between EPNP and classical covalent inhibitors lies in their mechanism of action and specificity.
EPNP (EDC): Non-specific Carboxyl Group Modification
EPNP, also known as EDC, is a water-soluble carbodiimide that activates carboxyl groups (-COOH) of acidic amino acid residues (aspartate, glutamate) or the C-terminus of a protein.[1] This activation facilitates the formation of an amide bond with a primary amine. In the absence of an external nucleophile, the activated carboxyl group can react with a nearby lysine residue on the same or a different protein molecule, leading to intra- or intermolecular crosslinking and subsequent enzyme inactivation.[2] This process is generally not site-specific and can modify multiple carboxyl groups on the enzyme's surface. The inactivation is a result of conformational changes or steric hindrance due to the modification, rather than targeting a specific catalytic residue in the active site.
Classical Covalent Inhibitors: Targeted Residue Reactivity
In contrast, classical covalent inhibitors are designed to specifically target a nucleophilic residue within the enzyme's active site.[3][4] These inhibitors typically consist of a scaffold that provides binding affinity and selectivity for the target enzyme, and a reactive "warhead" that forms a covalent bond with a specific amino acid residue, such as cysteine, serine, or lysine.[3][4] This targeted modification leads to a direct and potent inhibition of the enzyme's catalytic activity.
Comparative Efficacy: A Look at the Data
However, we can compare the conceptual advantages and disadvantages of each approach for enzyme studies.
| Feature | EPNP (EDC) | Other Covalent Inhibitors |
| Specificity | Low; targets accessible carboxyl groups. | High; designed to target specific active site residues. |
| Mechanism | Carboxyl group activation and subsequent reaction with amines (e.g., lysine). | Nucleophilic attack by an active site residue on the inhibitor's warhead. |
| Primary Use | Probing the role of carboxyl groups, protein crosslinking, immobilization. | Potent and specific enzyme inhibition, drug development. |
| Kinetic Data | Inactivation rate constants (k_obs). | IC50, Ki, k_inact, k_inact/Ki. |
| Advantages | Useful for studying the role of acidic residues in enzyme function. | High potency and selectivity, provides detailed mechanistic insights. |
| Disadvantages | Lack of specificity can lead to heterogeneous modifications and difficulty in data interpretation. | Potential for off-target reactivity and toxicity. |
Experimental Protocols
1. General Protocol for Enzyme Inactivation by EPNP
This protocol outlines a general procedure to assess the inactivation of an enzyme by EPNP.
Materials:
-
Purified enzyme solution in a suitable buffer (e.g., MES buffer, pH 6.0). Note: Avoid buffers containing primary amines or carboxylates.
-
EPNP (EDC) solution, freshly prepared in the same buffer.
-
Substrate for the enzyme.
-
Assay buffer.
-
Quenching solution (e.g., a buffer containing a high concentration of a primary amine like Tris or glycine).
-
Spectrophotometer or other appropriate detection instrument.
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified enzyme in the reaction buffer.
-
Inactivation Reaction:
-
In a series of tubes, mix the enzyme solution with different concentrations of freshly prepared EPNP solution.
-
Include a control tube with the enzyme and buffer only (no EPNP).
-
Incubate the reactions at a constant temperature for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching: At each time point, take an aliquot from each reaction tube and add it to the quenching solution to stop the modification reaction.
-
Activity Assay:
-
Dilute the quenched enzyme samples into the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each sample.
-
Plot the percentage of remaining enzyme activity against the incubation time for each EPNP concentration.
-
Determine the observed inactivation rate constant (k_obs) from the slope of the semi-logarithmic plot of ln(remaining activity) versus time.
-
2. General Protocol for Determining the Potency of a Classical Covalent Inhibitor
This protocol provides a general method for determining the IC50 and kinetic parameters of a classical covalent inhibitor.
Materials:
-
Purified enzyme solution in a suitable assay buffer.
-
Covalent inhibitor stock solution (typically in DMSO).
-
Substrate for the enzyme.
-
Assay buffer.
-
Spectrophotometer or other appropriate detection instrument.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the covalent inhibitor in the assay buffer.
-
Pre-incubation:
-
In a 96-well plate or individual tubes, mix the enzyme solution with the different concentrations of the inhibitor.
-
Include a control with enzyme and buffer (or DMSO vehicle).
-
Incubate the enzyme-inhibitor mixtures for a defined period (e.g., 30 minutes) to allow for covalent bond formation.
-
-
Activity Assay:
-
Initiate the enzymatic reaction by adding the substrate to all wells/tubes simultaneously.
-
Monitor the reaction progress continuously or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial reaction velocities.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
For more detailed kinetic analysis (k_inact and K_i), perform time-dependent inhibition studies and fit the data to the appropriate kinetic models.[5]
-
Visualizing the Mechanisms
Diagram 1: EPNP-mediated Enzyme Inactivation
Caption: Mechanism of EPNP-mediated enzyme inactivation.
Diagram 2: Classical Covalent Inhibition Workflow
Caption: Two-step mechanism of classical covalent inhibition.
Conclusion
EPNP and classical covalent inhibitors represent two distinct strategies for covalently modifying enzymes. While EPNP offers a tool for non-specifically probing the role of carboxyl groups in enzyme function, classical covalent inhibitors provide a highly specific and potent means of inhibiting enzyme activity. The choice between these approaches depends on the specific research question. For studies requiring high specificity and the determination of inhibitory potency, classical covalent inhibitors are the preferred tool. For investigations into the general importance of acidic residues or for applications like enzyme immobilization, EPNP remains a valuable reagent. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to effectively utilize these powerful techniques in their enzyme studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chemical Probes for Monitoring ENPP1 Activity
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a critical enzyme in cellular signaling and a high-priority target in drug discovery, particularly in oncology and immunology. As the primary hydrolase of the immune signaling molecule 2',3'-cGAMP, ENPP1 negatively regulates the STING (Stimulator of Interferon Genes) pathway, which is crucial for anti-tumor immunity.[1][2][3][4][5] Accurate measurement of ENPP1 activity is paramount for screening and characterizing potential inhibitors. This guide provides a performance benchmark of novel chemical probes against the established, yet limited, standard.
Performance Benchmarking of ENPP1 Chemical Probes
The development of sensitive and selective probes is essential for robust high-throughput screening (HTS) and detailed mechanistic studies. While p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) has been the traditional colorimetric substrate, its significant limitations in sensitivity and selectivity have driven the development of superior alternatives.[6][7] This comparison focuses on a newer fluorescent probe, TG-mAMP , and advanced chemiluminescent probes, CL-ENPP-1 and CL-ENPP-2 , which offer substantial improvements.
The following table summarizes the key performance metrics of these probes.
| Probe | Type | Key Performance Metrics | Advantages | Disadvantages |
| pNP-TMP | Colorimetric | Selectivity vs. ALP: ~0.6-fold (less selective for ENPP1)[6] | Established method | Low sensitivity, poor selectivity against other phosphatases like Alkaline Phosphatase (ALP).[6][7] |
| TG-mAMP | Fluorescent | High sensitivity for detecting ENPP1 activity in cell lysates and for cellular imaging.[8][9] | High sensitivity, suitable for HTS and cellular imaging.[8][9] | Specific quantitative comparisons on LoD and selectivity vs. chemiluminescent probes are not detailed in the cited literature. |
| CL-ENPP-1 | Chemiluminescent | Limit of Detection (LoD): ~4500-fold lower than pNP-TMP.[6][10] Signal-to-Noise Ratio: ~15,000.[6][7] Selectivity vs. ALP: 3.7-fold.[6] | Exceptional sensitivity and signal-to-noise ratio. | Moderate selectivity. |
| CL-ENPP-2 | Chemiluminescent | Selectivity vs. ALP: 18.4-fold.[6][7] Cellular S/N Improvement: 19.5-fold in cell-based assays.[6][7] | Superior selectivity, making it ideal for complex biological samples.[6] | LoD not explicitly stated but implied to be in a similar highly sensitive range as CL-ENPP-1. |
Signaling Pathway and Experimental Workflow Visualizations
ENPP1's Role in the cGAS-STING Pathway
ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and, critically, the second messenger 2',3'-cGAMP.[11] Cytosolic DNA, often from cancer cells, is detected by the enzyme cGAS, which synthesizes cGAMP.[5] Extracellular cGAMP can be taken up by neighboring immune cells to activate the STING pathway, leading to the production of Type I interferons and an anti-tumor immune response. ENPP1 acts as an innate immune checkpoint by degrading extracellular cGAMP, thereby suppressing this critical anti-cancer signaling pathway.[1][2][3]
Workflow for ENPP1 Inhibitor Screening
The development of highly sensitive fluorescent and chemiluminescent probes has enabled robust high-throughput screening assays for identifying ENPP1 inhibitors. The following workflow outlines a typical process using a fluorescence-based probe like TG-mAMP.
Experimental Protocols
In Vitro ENPP1 Activity Assay using a Fluorescent Probe
This protocol is adapted for determining the inhibitory activity of compounds against recombinant human ENPP1 using a fluorescent probe like TG-mAMP or a similar substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1.
Materials:
-
Recombinant Human ENPP1
-
ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
Fluorescent ENPP1 Substrate (e.g., TG-mAMP)
-
Test Compounds and Positive Control Inhibitor (e.g., a known ENPP1 inhibitor)
-
DMSO
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in ENPP1 Assay Buffer. The final DMSO concentration in the assay should be kept consistent and low (e.g., ≤1%).
-
Enzyme Preparation: Dilute the recombinant human ENPP1 enzyme to the desired working concentration (e.g., 100-500 pM) in cold assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or control to the appropriate wells of the microplate.
-
For positive control wells (no inhibition), add 5 µL of assay buffer with DMSO.
-
For negative control wells (background), add 5 µL of assay buffer with DMSO.
-
Add 15 µL of the diluted ENPP1 enzyme solution to all wells except the negative control wells. Add 15 µL of assay buffer to the negative control wells.
-
-
Pre-incubation: Cover the plate and incubate for 10-15 minutes at 37°C to allow the test compounds to bind to the enzyme.
-
Reaction Initiation: Prepare the substrate working solution by diluting the fluorescent probe stock in the assay buffer. Initiate the enzymatic reaction by adding 5 µL of the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-5 minutes. Use excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~520 nm emission for TG-mAMP).[12]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based ENPP1 Activity Assay
This protocol allows for the measurement of ENPP1 activity on the surface of live cells.
Materials:
-
Adherent or suspension cells expressing ENPP1 (e.g., MDA-MB-231)
-
Cell culture medium and reagents
-
Black, clear-bottom 96-well tissue culture-treated plates
-
ENPP1/ENPP3 Cell-Based Assay Buffer (or a suitable physiological buffer like HBSS)
-
Fluorescent ENPP1 Substrate
-
Test Compounds/Inhibitors
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. For suspension cells, use a V-bottom plate for washing steps. Culture the cells according to standard protocols (e.g., at 37°C in a CO2 incubator).[12]
-
Cell Preparation: On the day of the assay, gently wash the cells twice with pre-warmed assay buffer to remove any interfering substances from the culture medium. After the final wash, leave 80 µL of assay buffer in each well.
-
Compound Addition: Add 10 µL of diluted test compound or control inhibitor to the appropriate wells. Mix gently.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for compound interaction with the cells.
-
Reaction Initiation: Add 10 µL of the fluorescent substrate working solution to each well to initiate the reaction.
-
Measurement and Analysis: Immediately begin kinetic fluorescence measurements as described in the in vitro protocol. The data analysis follows the same principles to determine the cellular potency (IC50) of the test compound.
References
- 1. pnas.org [pnas.org]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer. [escholarship.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Thymidine Phosphodiester Chemiluminescent Probe for Sensitive and Selective Detection of Ectonucleotide Pyrophosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidine Phosphodiester Chemiluminescent Probe for Sensitive and Selective Detection of Ectonucleotide Pyrophosphatase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Proper Disposal of 1,2-Epoxy-3-(p-nitrophenoxy)propane: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat uncured 1,2-Epoxy-3-(p-nitrophenoxy)propane and its containers as hazardous waste. Adherence to local, state, and federal regulations is mandatory for the disposal of this compound. This guide provides a procedural framework for its safe handling and disposal in a laboratory setting.
I. Understanding the Hazards
Summary of Key Chemical and Hazard Information
| Property | Value/Information | Source |
| Chemical Name | 1,2-Epoxy-3-(4-nitrophenoxy)propane | N/A |
| Alternate Names | EPNP; Glycidyl 4-nitrophenyl ether; 2-[(4-Nitrophenoxy)methyl]oxirane | [1] |
| CAS Number | 5255-75-4 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 | [1] |
| Purity | ≥95% | [1] |
| General Hazards of Similar Epoxides | Skin Irritation, Skin Sensitization, Eye Irritation, Potential Mutagenicity and Carcinogenicity, Harmful to Aquatic Life.[2][3] | N/A |
II. Step-by-Step Disposal Procedure
The following steps provide a general guideline for the proper disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Waste Minimization
The most effective disposal strategy begins with waste minimization.
-
Purchase only the necessary quantities for your experimental needs.
-
Work with small batches to reduce the amount of leftover material.[4][5]
-
If you have uncontaminated, unused product, check if other researchers in your institution can use it.[6] Unused resin and hardener that can be used in the future do not have to be designated as waste.[4][5][7]
Step 2: Handling of Unused or Contaminated Product (Liquid Waste)
Uncured this compound is considered hazardous waste.[8]
-
Do not dispose of the liquid chemical down the drain or in regular trash.
-
Collect all liquid waste in a designated, compatible hazardous waste container.[9] The container must be in good condition, properly sealed, and clearly labeled.[9]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Store the waste container in a designated satellite accumulation area until it is collected by your EHS department.
Step 3: Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless completely decontaminated.
-
According to EPA regulations, a container is considered "empty" if all possible material has been removed and no more than three percent by weight of the total capacity of the container remains.[4][8]
-
Thoroughly empty all contents. The rinsate from cleaning the container should be collected as hazardous waste.[6]
-
Once properly emptied and cleaned, deface or remove the original label.[6]
-
Dispose of the container as instructed by your EHS department. Some institutions may require the rinsed container to be placed in a specific solid waste stream.
Step 4: Curing of Small Quantities (with Institutional Approval)
For very small quantities, and only with the explicit approval of your EHS department, it may be possible to cure the epoxy to a non-hazardous solid.
-
Caution: Mixing epoxy components can generate significant heat and hazardous fumes.[5][7] This process must be conducted in a safe, well-ventilated area, away from combustible materials.[7]
-
Once fully cured and cooled, the solid, inert plastic is generally not considered hazardous and may be disposed of as regular solid waste.[4][5][7][8][10]
-
Never attempt this without prior institutional approval and a specific protocol.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals are responsible for complying with all applicable local, state, and federal regulations regarding hazardous waste disposal. Always consult your institution's Environmental Health and Safety department for specific procedures.
References
- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. eu.westsystem.com [eu.westsystem.com]
- 5. epoxycraft.com [epoxycraft.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. westsystem.com [westsystem.com]
- 8. epoxyworks.com [epoxyworks.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
Personal protective equipment for handling 1,2-Epoxy-3-(p-nitrophenoxy)propane
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Epoxy-3-(p-nitrophenoxy)propane was located. The following guidance is based on the known hazards of similar epoxy compounds, such as 1,2-Epoxy-3-phenoxypropane, and the general risks associated with nitroaromatic compounds.[1] It is imperative to treat this chemical with extreme caution and to consult with your institution's environmental health and safety department for specific handling and disposal protocols.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification
This compound is considered hazardous. The epoxy group is reactive and can cause irritation and sensitization. The nitroaromatic moiety contributes to its toxicity and potential for environmental persistence.[2][3]
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation and, in some cases, severe burns.[1][4]
-
Skin Sensitization: Repeated exposure may lead to an allergic skin reaction.[4]
-
Inhalation Toxicity: Vapors or aerosols may be harmful if inhaled, potentially causing respiratory irritation.
-
Mutagenicity and Carcinogenicity: Similar epoxy compounds are suspected of causing genetic defects and cancer.
-
Environmental Hazard: Nitroaromatic compounds can be toxic to aquatic life and may persist in the environment.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfers | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Use in a chemical fume hood to avoid inhalation |
| Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Running Reactions | Chemical splash goggles and a face shield | Chemical-resistant gloves, changed frequently | Laboratory coat | Ensure reaction is contained within a fume hood |
| Workup and Purification | Chemical splash goggles and a face shield | Chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | All procedures should be performed in a fume hood |
| Waste Disposal | Chemical splash goggles and a face shield | Chemical-resistant gloves | Laboratory coat | As needed, based on the potential for vapor generation |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is crucial for safety.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area for handling this compound.
-
Pre-use Inspection: Visually inspect the container for any signs of damage or leakage.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid or solutions within a chemical fume hood to minimize inhalation exposure.
-
Reaction Setup: Set up all reactions in a chemical fume hood. Ensure that all glassware is properly secured.
-
Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Storage:
-
Store in a cool, dry, and dark location in a tightly sealed container.
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
The storage area should be clearly labeled and secured.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this waste with other chemical waste streams. In particular, avoid mixing with oxidizing agents.
-
Liquid Waste: Collect all liquid waste containing the chemical in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: Place all contaminated disposable items (e.g., gloves, absorbent paper, pipette tips) into a sealed, vapor-tight plastic bag, which should then be placed in a designated solid hazardous waste container.
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by a certified hazardous waste disposal service.
-
Disposal Request: Arrange for disposal through your institution's environmental health and safety office. Do not pour this chemical down the drain.[3]
Visual Safety Protocols
The following diagrams illustrate the workflow for safe handling and the logic behind the required personal protective equipment.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
